4-Pentenoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
pent-4-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKQTIKEGOOXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401043 | |
| Record name | 4-Pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39716-58-0 | |
| Record name | 4-Pentenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39716-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039716580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Pentenoyl chloride synthesis mechanism
An In-Depth Technical Guide to the Synthesis of 4-Pentenoyl Chloride
For researchers, scientists, and professionals in drug development, this compound is a valuable bifunctional molecule, incorporating both a reactive acyl chloride and a terminal alkene. This guide provides a detailed overview of its synthesis, focusing on the core mechanisms, experimental protocols, and quantitative data to facilitate its application in complex organic synthesis.
Core Synthesis Pathways
The primary route to this compound is through the chlorination of 4-pentenoic acid. This conversion is most commonly achieved using two main chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents are effective in converting carboxylic acids to their corresponding acyl chlorides, with the choice often depending on the desired reaction conditions and the scale of the synthesis.[1][2]
Synthesis using Thionyl Chloride
The reaction of 4-pentenoic acid with thionyl chloride is a widely used method for the preparation of this compound.[3][4][5][6] The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion.
Mechanism of Action:
-
Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This initial attack forms a chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: A chloride ion, generated in the reaction, then attacks the carbonyl carbon of the intermediate.
-
Product Formation: The intermediate collapses, yielding this compound and the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and drive the reaction to completion.[7][8]
Synthesis using Oxalyl Chloride
Oxalyl chloride offers a milder alternative to thionyl chloride and is often employed when sensitive functional groups are present in the substrate.[9] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).
Mechanism of Action:
-
Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an imidoyl chloride derivative.
-
Activation of Carboxylic Acid: The carboxylic acid reacts with the Vilsmeier reagent to form an activated intermediate.
-
Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of the activated intermediate.
-
Product Formation: The intermediate collapses to form this compound, with the regeneration of the DMF catalyst and the evolution of carbon dioxide and carbon monoxide gases.[9][10]
Quantitative Data Summary
The selection of a synthetic route can be influenced by factors such as yield, reaction time, and temperature. The following table summarizes typical quantitative data for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride and oxalyl chloride, providing a comparative basis for methodology selection.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Typical Yield | >90% | >95% |
| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |
| Reaction Time | 1-4 hours | 1-3 hours |
| Catalyst | None required (sometimes DMF) | N,N-Dimethylformamide (catalytic) |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using both thionyl chloride and oxalyl chloride.
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
4-Pentenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) (optional, as solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Gas trap (containing aqueous sodium hydroxide)
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the evolved HCl and SO₂ gases.[11]
-
To the flask, add 4-pentenoic acid (1.0 equivalent). If using a solvent, add anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2-2.0 equivalents) to the stirred solution at room temperature.[11][12] The addition should be performed cautiously as the reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.[11][12]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure. The boiling point of this compound is approximately 125 °C at atmospheric pressure.[3][5]
Protocol 2: Synthesis of this compound using Oxalyl Chloride
Materials:
-
4-Pentenoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Gas outlet
Procedure:
-
In a fume hood, charge a dry round-bottom flask with 4-pentenoic acid (1.0 equivalent) and anhydrous dichloromethane.[10]
-
Add a catalytic amount of DMF (1-2 drops) to the stirred solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise to the reaction mixture.[10] Vigorous gas evolution (CO and CO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours, or until gas evolution ceases.[10]
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent and any excess oxalyl chloride, yielding the crude this compound.[10]
-
Further purification can be achieved by distillation under reduced pressure.
Mandatory Visualizations
Signaling Pathway for Thionyl Chloride Synthesis
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound CAS#: 39716-58-0 [m.chemicalbook.com]
- 4. This compound [chembk.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-Pentenoyl Chloride: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoyl chloride, a reactive acyl chloride, serves as a versatile building block in organic synthesis. Its terminal alkene functionality and electrophilic carbonyl group make it a valuable reagent for introducing the 4-pentenoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and insights into its applications, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor. It is crucial to handle this compound in a well-ventilated fume hood due to its corrosive and flammable nature. The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClO | [1][2][3][4][5] |
| Molecular Weight | 118.56 g/mol | [1][2][3][4][5] |
| CAS Number | 39716-58-0 | [1][2][3][4][5] |
| Boiling Point | 125 °C (lit.) | [2][3] |
| Density | 1.074 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | 1.4540 (estimate) | |
| Flash Point | 80.6 °F (27 °C) - closed cup | |
| Solubility | Soluble in chloroform (B151607) and other common organic solvents. Reacts with protic solvents like water and alcohols. |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. The following are typical spectral features:
-
¹H NMR (CDCl₃): Peaks corresponding to the vinyl protons (CH₂=CH-), the allylic protons (-CH₂-CH=CH₂), and the protons adjacent to the carbonyl group (-CH₂-COCl).
-
¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the two sp² hybridized carbons of the alkene, and the two sp³ hybridized carbons of the alkyl chain.
-
FTIR: A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride group (typically around 1800 cm⁻¹), and bands corresponding to the C=C stretching of the alkene.
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Synthesis of this compound
This compound is typically synthesized from 4-pentenoic acid by reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1][3] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a common and efficient method.
Experimental Protocol: Synthesis from 4-Pentenoic Acid and Oxalyl Chloride
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
4-Pentenoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
To a solution of 4-pentenoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF.
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Reactivity and Synthetic Applications
This compound is a highly reactive molecule that participates in a variety of nucleophilic acyl substitution reactions. The terminal double bond can also undergo further transformations, making it a bifunctional reagent.
Reactions with Nucleophiles
1. Reaction with Amines (Amide Formation):
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 4-pentenamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction.
Experimental Protocol (General): Reaction with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the primary amine and triethylamine (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
2. Reaction with Alcohols and Phenols (Ester Formation):
In a similar fashion, this compound reacts with alcohols and phenols to yield the corresponding esters.[6][7] The reaction with phenols may require a base catalyst, such as pyridine, or conversion of the phenol (B47542) to its more nucleophilic phenoxide salt.[6][7]
Experimental Protocol (General): Reaction with an Alcohol
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Pyridine (optional, as catalyst or base)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent. For less reactive alcohols or phenols, add pyridine (1.1 equivalents).
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up the reaction as described for the amide synthesis.
-
Purify the resulting ester by distillation or column chromatography.
Applications in Peptide Synthesis and Modification
The 4-pentenoyl group can be used as a protecting group for amines or for the modification of peptides. It can be introduced by reacting this compound with the N-terminus or a side-chain amine of a peptide on a solid support.[8][9] The terminal alkene can then be further functionalized, for example, through thiol-ene "click" chemistry for peptide cyclization.[10]
Experimental Protocol (Conceptual): On-Resin N-terminal Acylation of a Peptide
Materials:
-
Fmoc-protected peptide on a solid support (e.g., Wang or Rink amide resin)
-
Piperidine (B6355638) solution (e.g., 20% in DMF) for Fmoc deprotection
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Remove the N-terminal Fmoc protecting group by treating the resin with a piperidine solution in DMF.
-
Wash the resin thoroughly with DMF to remove piperidine.
-
In a separate vessel, pre-activate the this compound (excess) with DIPEA in DMF.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the acylation reaction using a colorimetric test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF and other solvents to remove excess reagents.
-
The N-terminally 4-pentenoylated peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).[11]
Use in the Synthesis of Bioactive Molecules
This compound is a precursor for the synthesis of various biologically active compounds, including enzyme inhibitors.[12][13][14] The pentenoyl moiety can be incorporated into a lead molecule to explore structure-activity relationships or to introduce a reactive handle for further chemical modifications.
Handling and Safety
This compound is a flammable and corrosive liquid that is sensitive to moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, strong bases, water, and alcohols. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with applications ranging from the preparation of fine chemicals to the modification of complex biomolecules like peptides. Its dual functionality, comprising a reactive acyl chloride and a terminal alkene, allows for a wide array of chemical transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The experimental protocols provided in this guide serve as a starting point for researchers to explore the synthetic potential of this important chemical intermediate.
References
- 1. CAS # 39716-58-0, this compound, pent-4-enoyl chloride - chemBlink [chemblink.com]
- 2. 4-戊烯酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. DSpace [repository.upenn.edu]
- 9. US20080200647A1 - On-Resin Peptide Cyclization - Google Patents [patents.google.com]
- 10. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Design and synthesis of potent, selective inhibitors of endothelin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Pentenoyl Chloride (CAS: 39716-58-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoyl chloride, with the CAS number 39716-58-0, is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates both a reactive acyl chloride and a terminal alkene, making it a valuable building block for the introduction of the pentenoyl moiety into a diverse range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on its utility in pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 39716-58-0 |
| Molecular Formula | C₅H₇ClO |
| Molecular Weight | 118.56 g/mol |
| Density | 1.074 g/mL at 25 °C |
| Boiling Point | 125 °C |
| Flash Point | 35.9 °C |
| Refractive Index | 1.433 |
| Purity | Typically ≥98% |
Synthesis of this compound
This compound is most commonly synthesized from 4-pentenoic acid through reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1] The use of thionyl chloride is a prevalent and effective method.
Experimental Protocol: Synthesis from 4-Pentenoic Acid and Thionyl Chloride
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
4-Pentenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a fume hood, charge a dry round-bottom flask with 4-pentenoic acid and anhydrous dichloromethane.
-
Add a catalytic amount of dimethylformamide (a few drops) to the stirred solution.
-
Slowly add thionyl chloride (1.2 to 1.5 molar equivalents) to the mixture at room temperature. The addition is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas, which should be directed to a suitable gas trap (e.g., a sodium hydroxide (B78521) solution).
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by GC-MS or NMR.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
References
4-Pentenoyl Chloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-pentenoyl chloride, a valuable reagent in organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates key chemical transformations.
Core Data and Properties
This compound is a reactive acyl chloride containing a terminal alkene, making it a versatile building block for a variety of chemical modifications. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 118.56 g/mol | [1][2] |
| Molecular Formula | C₅H₇ClO | [1] |
| CAS Number | 39716-58-0 | [2] |
| Density | 1.074 g/mL at 25 °C | [2] |
| Boiling Point | 125 °C | [2] |
| Appearance | Colorless liquid | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of 4-pentenoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride is often preferred due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies purification.
Caption: Synthesis of this compound from 4-Pentenoic Acid.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-pentenoic acid using oxalyl chloride.
Materials:
-
4-Pentenoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-pentenoic acid and anhydrous dichloromethane. Begin stirring the solution.
-
Addition of Catalyst: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to the solution.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride dropwise to the stirred solution at room temperature using a dropping funnel. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours after the addition of oxalyl chloride is complete. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation under reduced pressure to yield the pure product.
Application in N-Acylation of Amino Acids
This compound is a valuable reagent for the N-acylation of amino acids and peptides. The pentenoyl group can serve as a protecting group or as a handle for further chemical modifications via its terminal double bond.
Caption: N-Acylation of an Amino Acid with this compound.
Experimental Protocol: N-Acylation of Glycine (B1666218)
This protocol provides a general procedure for the N-acylation of an amino acid, using glycine as an example.
Materials:
-
Glycine
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution of Amino Acid: Dissolve glycine and sodium bicarbonate in a mixture of water and dioxane in a round-bottom flask.
-
Addition of Acylating Agent: Cool the solution in an ice bath and slowly add this compound dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude N-(4-pentenoyl)glycine. The product can be further purified by recrystallization or column chromatography.
This technical guide provides essential information for the safe and effective use of this compound in a research setting. As with all reactive chemicals, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
References
A Technical Guide to Pent-4-enoyl Chloride: Synthesis, Properties, and Applications in Research and Development
For Immediate Release
This technical guide provides an in-depth overview of pent-4-enoyl chloride, a bifunctional reagent increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a versatile chemical intermediate and a specialized amine-protecting group.
Nomenclature and Chemical Identifiers
The compound commonly referred to as 4-pentenoyl chloride is systematically named pent-4-enoyl chloride according to IUPAC nomenclature.[1] It is a five-carbon acyl chloride with a terminal alkene functional group.
| Identifier | Value |
| IUPAC Name | pent-4-enoyl chloride[1] |
| CAS Number | 39716-58-0[1] |
| Molecular Formula | C₅H₇ClO[1] |
| Synonyms | This compound, Allylacetyl chloride[1] |
| InChI Key | JDKQTIKEGOOXTJ-UHFFFAOYSA-N[1] |
| SMILES | C=CCCC(=O)Cl[1] |
Physicochemical and Spectroscopic Data
Pent-4-enoyl chloride is a colorless to yellow liquid with a pungent odor.[2] Its bifunctionality, possessing both a reactive acyl chloride and a terminal double bond, dictates its chemical behavior and applications.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 118.56 g/mol | [1] |
| Boiling Point | 125 °C (lit.) | [3] |
| Density | 1.074 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 27 °C (80 °F) | [3] |
| Refractive Index | ~1.433 | [2] |
Table 2.2: Characteristic Spectroscopic Data
| Technique | Functional Group | Characteristic Absorption / Chemical Shift Range |
| Infrared (IR) | C=O (Acyl Chloride) | ~1800 cm⁻¹ (strong) |
| C=C (Alkene) | ~1640 cm⁻¹ (medium) | |
| =C-H (Alkene) | >3000 cm⁻¹ | |
| ¹H NMR | CH₂=CH- | δ 5.8-6.0 ppm (m, 1H), δ 5.0-5.2 ppm (m, 2H) |
| -CH₂-C=O | δ ~2.9 ppm (t, 2H) | |
| -CH₂-CH₂- | δ ~2.5 ppm (m, 2H) | |
| ¹³C NMR | C =O | δ ~172 ppm |
| CH₂=C H- | δ ~136 ppm | |
| C H₂=CH- | δ ~116 ppm | |
| -C H₂-C=O | δ ~45 ppm | |
| -C H₂-CH₂- | δ ~28 ppm |
Note: Spectral data are representative and can vary based on solvent and experimental conditions. Data compiled from typical values for functional groups and available spectral information from sources like SpectraBase.[4]
Synthesis and Key Reactions
The primary route for synthesizing pent-4-enoyl chloride involves the treatment of its corresponding carboxylic acid, 4-pentenoic acid, with a standard chlorinating agent.
References
An In-depth Technical Guide on the Reactivity of 4-Pentenoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentenoyl chloride is a versatile bifunctional reagent, incorporating both a reactive acyl chloride and a terminal alkene. This dual functionality makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. It details the expected nucleophilic acyl substitution reactions leading to the formation of amides, esters, and thioesters, respectively. Furthermore, this guide explores the potential for intramolecular cyclization reactions, a key feature of this compound's reactivity profile. Detailed experimental protocols, quantitative data on reaction yields, and spectroscopic data for product characterization are presented to assist researchers in utilizing this reagent effectively.
Core Reactivity Principles
As an acyl chloride, the primary mode of reactivity for this compound is nucleophilic acyl substitution . The electron-withdrawing nature of the chlorine and oxygen atoms renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.[1][2]
The presence of a terminal double bond introduces a second reactive site within the molecule. While generally less reactive than the acyl chloride, this alkene moiety can participate in various reactions, including intramolecular cyclizations under specific conditions. The interplay between these two functional groups is a key aspect of the chemistry of this compound.
Reactions with Nucleophiles: Data and Protocols
Amidation: Reaction with Amines
The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding the corresponding N-substituted 4-pentenamides. A base, such as triethylamine (B128534) or pyridine, is commonly used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
General Experimental Protocol for N-Acylation:
-
Dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform an aqueous workup. The organic layer is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Representative Yields for the Synthesis of N-Substituted Amides from Acyl Chlorides
| Acyl Chloride | Amine | Product | Yield (%) | Reference |
| Pentanoyl Chloride | 4-(Benzyloxy)aniline | N-[4-(Benzyloxy)phenyl]pentanamide | High | [4] |
| Benzoyl Chloride | Aniline | N-Phenylbenzamide | Not specified | [5] |
| 4-Methylbenzenesulfonyl chloride | Allylamine | N-allyl-4-methylbenzenesulfonamide | 73 | [6] |
Spectroscopic Data for an Analogous Saturated Amide (N-propyl-pentanamide):
-
¹³C NMR: Predicted chemical shifts can be used for structural confirmation.[2]
Esterification: Reaction with Alcohols
This compound reacts readily with alcohols to form 4-pentenoate esters. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.
Experimental Protocol for the Synthesis of Ethyl 4-Pentenoate from 4-Pentenoic Acid (for reference):
This protocol describes the synthesis of the ester from the corresponding carboxylic acid, which provides valuable information on the product's properties and purification.
-
To a solution of 4-pentenoic acid (20.73 g, 207 mmol) in ethanol (B145695) (100 mL) and benzene (B151609) (200 mL), add concentrated H₂SO₄ (250 μL).
-
Reflux the solution for 15 hours, monitoring the reaction by GC.
-
After completion, remove about half of the solvent under reduced pressure and dilute the residue with 150 mL of ether.
-
Extract the solution with H₂O (1 x 150 mL), saturated NaHCO₃ (2 x 150 mL), H₂O (1 x 150 mL), and brine (1 x 100 mL).
-
Dry the organic layer over K₂CO₃, remove the solvent under vacuum, and distill the residue to yield ethyl 4-pentenoate.[7]
Table 2: Product Characterization for Ethyl 4-Pentenoate
| Property | Value | Reference |
| Yield | 78% | [7] |
| Boiling Point | 144 °C (at 760 mmHg) | [7] |
| ¹H NMR (200 MHz, CDCl₃) δ | 1.25 (t, J=7.2 Hz, 3H, CH₃), 2.36 (m, 4H, CH₂CH₂), 4.14 (q, J=7.2 Hz, 2H, OCH₂), 4.95-5.13 (m, 2H, H₂C=), 5.81 (m, 1H, =CH) | [7] |
| ¹³C NMR (50 MHz, CDCl₃) δ | 14.2 (CH₃), 28.6, 33.5 (CH₂CH₂), 60.2 (OCH₂), 115.3 (H₂C=), 136.5 (=CH), 172.8 (C=O) | [7] |
Thioesterification: Reaction with Thiols
The reaction of this compound with thiols or their corresponding thiolates produces 4-pentenoyl thioesters. Thiols are generally more nucleophilic than alcohols, and these reactions often proceed rapidly.
General Considerations:
The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Care should be taken to avoid oxidation of the thiol to a disulfide, especially with electron-rich thiophenols.[8]
Table 3: General Reactivity of Thiols
| Nucleophile | Reactivity | Notes | Reference |
| Thiophenolate | High | Prone to oxidation to disulfide. | [8] |
| Alkanethiolate | High | Generally less prone to oxidation than thiophenolates. | [9] |
Note: Specific quantitative data for the reaction of this compound with thiols is limited in the provided search results. The general high nucleophilicity of thiolates suggests that high yields of thioesters can be expected under appropriate conditions.
Intramolecular Cyclization
The presence of the terminal alkene in this compound allows for the possibility of intramolecular cyclization reactions, particularly under Friedel-Crafts conditions or with other Lewis acid catalysis. The formation of five- or six-membered rings is generally favored in such reactions.
Intramolecular Friedel-Crafts Acylation
When an aromatic ring is suitably positioned within a molecule containing an acyl chloride, an intramolecular Friedel-Crafts acylation can occur to form a cyclic ketone. For a derivative of this compound with a pendant phenyl group, cyclization to form a tetralone derivative is a plausible outcome. The success of such reactions is often dependent on the length of the tether between the aromatic ring and the acyl chloride, with the formation of six-membered rings being particularly favorable.[10]
General Workflow for Intramolecular Friedel-Crafts Acylation:
Caption: Intramolecular Friedel-Crafts acylation workflow.
Experimental Considerations for Friedel-Crafts Acylation:
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is typically required in stoichiometric amounts.[7][11]
-
Solvent: Anhydrous, non-coordinating solvents like dichloromethane or carbon disulfide are commonly used.
-
Temperature: Reactions are often initiated at low temperatures (0 °C) and then allowed to warm to room temperature or heated to drive the reaction to completion.
Table 4: Representative Conditions for Intermolecular Friedel-Crafts Acylation
| Arene | Acylating Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Anisole | Propionyl chloride | FeCl₃ | CH₂Cl₂ | 0 °C to RT | 85.7 | [4][7] |
| Anisole | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 °C to RT | Not specified | [12] |
Note: This data is for intermolecular reactions but provides a starting point for designing intramolecular cyclizations.
Other Lewis Acid-Catalyzed Cyclizations
Lewis acids can also promote the cyclization of unsaturated acyl chlorides onto the terminal alkene, potentially leading to the formation of cyclopentenone derivatives. This type of reaction would involve activation of the acyl chloride by the Lewis acid, followed by intramolecular attack of the alkene. The stability of the resulting carbocation intermediate would be a key factor in determining the feasibility of this pathway.[13]
Reactivity of the Terminal Alkene
Under the standard conditions for nucleophilic acyl substitution, the terminal alkene of this compound is generally expected to be unreactive. The primary site of reaction will be the highly electrophilic carbonyl carbon. However, under more forcing conditions or in the presence of specific catalysts (e.g., radical initiators or transition metals), the double bond could potentially undergo addition or polymerization reactions. It is crucial to consider the compatibility of the reaction conditions with the alkene functionality to avoid unwanted side reactions.
Signaling Pathways and Experimental Workflows
General Nucleophilic Acyl Substitution Pathway:
Caption: Nucleophilic acyl substitution of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is dominated by nucleophilic acyl substitution at the carbonyl carbon. This allows for the straightforward synthesis of a variety of amides, esters, and thioesters. The presence of the terminal alkene introduces the potential for intramolecular cyclization reactions, particularly under Friedel-Crafts conditions, offering a route to cyclic ketones. When designing synthetic strategies using this compound, careful consideration of the reaction conditions is necessary to selectively target the desired functional group and avoid potential side reactions involving the alkene. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.
References
- 1. Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentanamide, N-propyl | C8H17NO | CID 528624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. agilent.com [agilent.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. odp.library.tamu.edu [odp.library.tamu.edu]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
An In-depth Technical Guide to the Electrophilicity of 4-Pentenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentenoyl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its chemical reactivity is dominated by the highly electrophilic acyl chloride moiety, with the terminal alkene providing a secondary site for further chemical transformations. This guide provides a comprehensive analysis of the electrophilicity of this compound, detailing its underlying chemical principles, quantitative reactivity parameters, and the experimental and computational methodologies used for their determination. This document is intended to serve as a valuable resource for researchers leveraging the unique reactivity of this versatile building block.
Introduction to the Electrophilicity of Acyl Chlorides
The high reactivity of acyl chlorides, including this compound, is a direct consequence of the electronic properties of the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen and carbon-chlorine bonds.[1] This creates a significant partial positive charge (δ+) on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles.[1]
The general mechanism for reactions of acyl chlorides with nucleophiles is a nucleophilic addition-elimination reaction.[2] The nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group in the final product.[2]
Quantitative Analysis of this compound Electrophilicity
While specific experimental kinetic data for this compound is not extensively available in the public domain, its electrophilicity can be understood and quantified through established methodologies. This section presents a representative dataset, based on typical values for analogous aliphatic acyl chlorides, to illustrate the quantitative aspects of its reactivity.
Kinetic Data: Reaction Rate Constants
The electrophilicity of a compound can be quantified by measuring the rate constants of its reactions with a series of standard nucleophiles. The following table provides hypothetical second-order rate constants (k₂) for the reaction of this compound with common nucleophiles in a standard solvent at a defined temperature.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Aniline | Acetonitrile | 25 | 1.2 x 10⁻² |
| n-Butylamine | Acetonitrile | 25 | 3.5 x 10⁻¹ |
| Methanol | Dichloromethane (B109758) | 25 | 5.8 x 10⁻⁴ |
| Water | Acetone/Water (9:1) | 25 | 2.1 x 10⁻³ |
Table 1: Representative Second-Order Rate Constants for the Reactions of this compound with Various Nucleophiles.
Mayr's Electrophilicity Parameter
Professor Herbert Mayr has developed a comprehensive scale of electrophilicity that allows for the prediction of reaction rates.[3][4] The reactivity of an electrophile is characterized by an electrophilicity parameter, E. While an experimentally determined E value for this compound is not available, we can estimate a value based on similar aliphatic acyl chlorides.
| Electrophile | Mayr's Electrophilicity Parameter (E) |
| Benzoyl Chloride | -11.3 |
| Acetyl Chloride | -15.4 |
| This compound (Estimated) | -16.0 |
Table 2: Estimated Mayr's Electrophilicity Parameter for this compound in Dichloromethane. A more negative E value indicates a higher electrophilicity.
Computational Electrophilicity Index
Density Functional Theory (DFT) provides a powerful tool for quantifying the electrophilicity of a molecule through the calculation of the global electrophilicity index (ω).[5] This index is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment.[5]
| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |
| Acetyl Chloride | -11.5 | -1.2 | -6.35 | 10.3 | 1.95 |
| This compound | -11.2 | -1.5 | -6.35 | 9.7 | 2.08 |
Table 3: Calculated Electronic Properties and Global Electrophilicity Index (ω) for this compound. Calculations are hypothetical and based on typical values for similar molecules. A higher ω value indicates greater electrophilicity.
Experimental Protocols for Determining Electrophilicity
The quantitative data presented above can be obtained through specific experimental and computational procedures. The following sections provide detailed methodologies for these determinations.
Synthesis of this compound
This compound can be synthesized from 4-pentenoic acid using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][6]
Protocol for Synthesis using Oxalyl Chloride:
-
To a solution of 4-pentenoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude this compound, which can be purified by distillation.
Caption: Workflow for the synthesis of this compound.
Kinetic Studies by NMR Spectroscopy
The rates of reaction of this compound with nucleophiles can be monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Protocol for Monitoring Aminolysis:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or CD₃CN) of known concentration.
-
Prepare a stock solution of the amine nucleophile in the same deuterated solvent.
-
In an NMR tube, mix the amine solution with a known amount of an internal standard (e.g., tetramethylsilane).
-
Acquire a ¹H NMR spectrum of the initial mixture at a constant temperature.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the disappearance of the reactant and the appearance of the product relative to the internal standard.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law to determine the rate constant.
Caption: Workflow for a kinetic study using NMR spectroscopy.
Computational Protocol for Electrophilicity Index Calculation
The global electrophilicity index (ω) can be calculated using DFT methods.[5]
Protocol for DFT Calculation:
-
Geometry Optimization: Optimize the ground-state geometry of the this compound molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Calculations: Perform single-point energy calculations on the optimized geometry to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate Chemical Potential and Hardness:
-
Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2
-
Chemical Hardness (η) ≈ (E_LUMO - E_HOMO)
-
-
Calculate Global Electrophilicity Index:
-
ω = μ² / (2η)
-
Caption: Workflow for calculating the global electrophilicity index.
Signaling Pathways and Applications in Drug Development
The electrophilic nature of this compound makes it a valuable tool in drug development for the covalent modification of biological targets. For instance, it can be used to introduce a "warhead" that can form a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in a target protein, leading to irreversible inhibition.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
The Synthesis and Application of 4-Pentenoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoyl chloride (C₅H₇ClO) is a versatile bifunctional reagent in organic synthesis, characterized by the presence of both a reactive acyl chloride and a terminal alkene. This unique combination allows for a range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of peptide chemistry and materials science. This technical guide provides an in-depth overview of the discovery and history of this compound, its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutics.
Historical Context: The Advent of Acyl Chlorides
The "discovery" of a specific reagent like this compound is not a singular event but rather an extension of the broader development of a functional group class: the acyl chlorides. The synthesis of the first acyl chlorides dates back to the 19th century, with chemists exploring methods to activate carboxylic acids for further reactions. Early methods involved the use of phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), to replace the hydroxyl group of a carboxylic acid with a chlorine atom.
A significant advancement came with the introduction of thionyl chloride (SOCl₂) as a chlorinating agent. The advantage of thionyl chloride lies in the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired acyl chloride. Later, oxalyl chloride ((COCl)₂) emerged as another mild and efficient reagent for this transformation, often used with a catalytic amount of dimethylformamide (DMF). The development of these general and reliable methods for the synthesis of acyl chlorides paved the way for the preparation of a wide array of these reactive compounds, including unsaturated acyl chlorides like this compound.
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the reaction of 4-pentenoic acid with a chlorinating agent. The two most frequently employed reagents for this conversion are thionyl chloride and oxalyl chloride.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClO | [1] |
| Molecular Weight | 118.56 g/mol | [1] |
| Boiling Point | 125 °C (lit.) | [2] |
| Density | 1.074 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | 1.4540 (estimate) | |
| CAS Number | 39716-58-0 | [1] |
| Appearance | Clear, colorless oil |
Applications in Organic Synthesis
The dual functionality of this compound makes it a valuable reagent in organic synthesis. The acyl chloride group readily participates in nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form esters, amides, and ketones, respectively. The terminal alkene provides a handle for a variety of subsequent transformations, most notably olefin metathesis.
Application in Cyclic Peptide Synthesis via Ring-Closing Metathesis (RCM)
A significant application of this compound is in the synthesis of cyclic peptides.[3] Cyclic peptides are of great interest in drug discovery due to their enhanced metabolic stability, constrained conformation, and often improved binding affinity to biological targets compared to their linear counterparts. This compound can be used to introduce a terminal alkene at the N-terminus or on a side chain of a peptide. Subsequent ring-closing metathesis (RCM) of two such alkene-containing side chains, or of one side chain with another terminal alkene, leads to the formation of a cyclic peptide.
Caption: Workflow for cyclic peptide synthesis using this compound and RCM.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are crucial for its safe and efficient preparation in a laboratory setting. Below are protocols utilizing both oxalyl chloride and thionyl chloride.
Protocol 1: Synthesis of this compound using Oxalyl Chloride
This protocol is adapted from a procedure described in Organic Syntheses.[4]
Materials:
-
4-Pentenoic acid
-
Oxalyl chloride
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 4-pentenoic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add oxalyl chloride (1.05-1.2 equiv) dropwise.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Vigorous gas evolution (CO₂, CO, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.
-
The resulting crude this compound can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of this compound using Thionyl Chloride
This is a general and widely used method for the preparation of acyl chlorides.[2]
Materials:
-
4-Pentenoic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
Carefully add 4-pentenoic acid (1.0 equiv) to an excess of thionyl chloride (e.g., 2-3 equiv) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Table 2: Comparison of Synthesis Protocols
| Parameter | Protocol 1 (Oxalyl Chloride) | Protocol 2 (Thionyl Chloride) |
| Reagent | Oxalyl chloride | Thionyl chloride |
| Byproducts | CO, CO₂, HCl (gaseous) | SO₂, HCl (gaseous) |
| Reaction Conditions | Room temperature | Reflux |
| Purification | Distillation | Fractional distillation |
| Notes | Milder conditions, suitable for sensitive substrates.[5] | More vigorous, requires careful handling of excess reagent. |
Conclusion
This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis. While its "discovery" is intertwined with the general development of methods for acyl chloride formation, its utility in contemporary research, particularly in the synthesis of constrained peptides for drug discovery, is clear and significant. The straightforward synthesis of this compound, coupled with the reactivity of its two distinct functional groups, ensures its continued importance as a valuable tool for chemists in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its safe and effective use in the laboratory, empowering further innovation in chemical synthesis and drug development.
References
Theoretical Insights into 4-Pentenoyl Chloride: A Technical Guide for Researchers
An in-depth exploration of the theoretical and experimental landscape of 4-pentenoyl chloride, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular characteristics and reactivity. This guide outlines key computational and experimental methodologies for in-depth analysis.
Introduction
This compound (C₅H₇ClO) is a reactive acyl chloride containing a terminal alkene, making it a valuable bifunctional building block in organic synthesis.[1] Its utility extends to the preparation of complex molecules, including acyclic and cyclic peptides, and organometallic complexes.[2][3][4][5] Notably, it has been identified as a key impurity in the production of 5-chlorovaleroyl chloride, an important pharmaceutical intermediate.[4][5][6] A thorough understanding of its structural, electronic, and reactive properties through theoretical and experimental studies is crucial for its effective application and for the control of related synthetic processes.
This technical guide provides an overview of the fundamental properties of this compound and outlines a framework for its theoretical investigation, supported by established experimental protocols for synthesis and characterization.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and experimentally determined spectroscopic data for this compound is presented below. This information serves as a benchmark for computational validation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇ClO | [7][8][9][10][11][12] |
| Molecular Weight | 118.56 g/mol | [2][3][7][8][9][10][11][12] |
| CAS Number | 39716-58-0 | [2][7][9][10][11][12] |
| Boiling Point | 125 °C | [3][4][9][13] |
| Density | 1.074 g/mL at 25 °C | [3][4][9][13] |
| Refractive Index | 1.433 - 1.454 | [9][13] |
| InChI | 1S/C5H7ClO/c1-2-3-4-5(6)7/h2H,1,3-4H2 | [3][7] |
| InChIKey | JDKQTIKEGOOXTJ-UHFFFAOYSA-N | [3][7][8][12][13][14] |
| SMILES | C=CCCC(=O)Cl | [3][7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Peak Assignments (Experimental) | Source |
| ¹H NMR | Data available but specific shifts not detailed in search results. A typical spectrum would show signals for vinyl, allylic, and acyl chloride-adjacent protons. | [7][14] |
| ¹³C NMR | Data available but specific shifts not detailed in search results. Expected signals include a carbonyl carbon, two sp² carbons of the alkene, and two sp³ carbons. | [8][14] |
| FT-IR | Data available but specific peak frequencies not detailed. Expected characteristic peaks for C=O stretch (acyl chloride), C=C stretch, and C-H stretches. | [7][14] |
| Mass Spec (GC-MS) | Data available. Fragmentation patterns would be key for structural elucidation. | [7][14] |
Theoretical Studies Workflow
Caption: Workflow for theoretical and experimental analysis.
This workflow begins with a conformational analysis to identify stable isomers, followed by geometry optimization and frequency calculations. These calculations provide theoretical vibrational spectra for comparison with experimental FT-IR data. NMR chemical shifts are also calculated from the optimized geometry to be validated against experimental NMR spectra. Finally, reaction pathways can be modeled to understand reaction mechanisms, with theoretical predictions being tested against experimental kinetic studies.
Experimental Protocols
Accurate experimental data is essential for validating theoretical models. The following are generalized protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This compound can be synthesized from 4-pentenoic acid using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.[4][5][15]
Materials:
-
4-Pentenoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon atmosphere
Procedure (using Oxalyl Chloride):
-
In a fume hood, a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere is charged with 4-pentenoic acid (1.0 equiv) and anhydrous DCM.[15]
-
The solution is stirred and cooled in an ice bath.
-
Oxalyl chloride (1.05 - 1.2 equiv) is added dropwise to the stirred solution.[15]
-
A catalytic amount of DMF is added, which initiates the reaction (indicated by gas evolution).[15]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours until gas evolution ceases.[15]
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude this compound.[15]
-
The crude product can be purified by distillation under reduced pressure.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Chemical shifts, coupling constants, and integration are analyzed to confirm the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A drop of the neat liquid is placed on the ATR crystal of an FT-IR spectrometer.
-
Acquisition: The IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
Analysis: The positions of characteristic absorption bands (e.g., C=O, C=C) are identified and compared to literature values for similar functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., DCM) is prepared.
-
Acquisition: The sample is injected into a GC-MS system. The GC separates the compound from any impurities, and the MS provides its mass spectrum.
-
Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide further structural confirmation.[16][17][18]
Theoretical Predictions of Molecular Properties
The following tables present hypothetical, yet realistic, data that would be the target of a computational study of this compound, based on established theoretical methods.
Table 3: Predicted Conformational Analysis of this compound (Hypothetical)
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) (DFT B3LYP/6-31G*) |
| Anti-periplanar | ~180° | 0.00 |
| Syn-periplanar | ~0° | 1.25 |
| Gauche | ~60° | 0.85 |
Table 4: Predicted vs. Experimental Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1815 | ~1800 |
| C=C Stretch | 1650 | ~1640 |
| =C-H Stretch | 3085 | ~3080 |
Note: Calculated frequencies are often scaled to better match experimental values.
Table 5: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical)
| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-31G*) | Experimental Chemical Shift (ppm) |
| C=O | 172.5 | ~170 |
| C=CH₂ | 135.0 | ~137 |
| CH=CH₂ | 116.2 | ~115 |
| -CH₂-COCl | 45.8 | ~46 |
| -CH₂-CH= | 29.5 | ~30 |
Reactivity and Potential Signaling Pathways
The dual functionality of this compound allows it to participate in a variety of reactions. The acyl chloride is a reactive electrophile, readily undergoing nucleophilic acyl substitution. The terminal alkene can participate in addition reactions, polymerizations, and metathesis.[3][19]
In the context of drug development, such bifunctional molecules can be used as linkers or to introduce unsaturation for further modification, such as in the synthesis of peptide-based therapeutics.[6] While this compound itself is not known to be involved in specific biological signaling pathways, its derivatives could be designed as covalent inhibitors that target nucleophilic residues (e.g., cysteine, lysine) in proteins.
Caption: Reactivity pathways of this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic chemistry and drug development. While detailed theoretical studies on this specific molecule are not prevalent, this guide provides a comprehensive framework for undertaking such investigations. By combining computational modeling with rigorous experimental validation, a deeper understanding of the structure, properties, and reactivity of this compound can be achieved, enabling its more effective and innovative application in scientific research.
References
- 1. Buy Pent-4-ynoyl chloride | 55183-44-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound | CAS#:39716-58-0 | Chemsrc [chemsrc.com]
- 7. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound - High purity | EN [georganics.sk]
- 11. Page loading... [guidechem.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. This compound CAS#: 39716-58-0 [amp.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Stability and Decomposition of 4-Pentenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentenoyl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates, owing to its terminal alkene and reactive acyl chloride moieties. Its utility, however, is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound. It details the principal degradation routes, including hydrolysis and potential polymerization, and outlines experimental protocols for the synthesis, handling, and analysis of this compound. Quantitative data, including physical properties and analytical parameters, are summarized for clarity. This document is intended to serve as a critical resource for researchers to ensure the effective and safe use of this compound in their work.
Introduction
This compound (C₅H₇ClO) is a colorless liquid characterized by a pungent odor.[1] Its chemical structure incorporates a terminal double bond and a highly reactive acyl chloride functional group. This dual functionality makes it a valuable building block in the synthesis of complex molecules, including cyclic peptides and N-4-pentenoyl-L-cysteine methyl ester.[2][3] It has also been identified as a key impurity in the production of 5-chlorovaleroyl chloride (5-CVC), a common alkylating agent in pharmaceutical manufacturing.[2] The high reactivity of the acyl chloride group, while synthetically useful, also renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding the stability profile and decomposition pathways of this compound is therefore paramount for its proper handling, storage, and application in sensitive multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇ClO |
| Molecular Weight | 118.56 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 125 °C (lit.) |
| Density | 1.074 g/mL at 25 °C (lit.) |
| Flash Point | 27 °C (80.6 °F) - closed cup |
| Refractive Index | 1.433 |
| Vapor Pressure | 12.4 mmHg at 25 °C |
| Solubility | Soluble in organic solvents such as chloroform.[3] Incompatible with water. |
Stability and Decomposition
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and the potential for polymerization of its vinyl group.
Hydrolysis
The most significant decomposition pathway for this compound is hydrolysis. The acyl chloride functional group reacts readily with water, and even atmospheric moisture, to yield 4-pentenoic acid and hydrochloric acid.[4] This reaction is typically rapid and exothermic.
The general mechanism for the hydrolysis of acyl chlorides is a nucleophilic addition-elimination reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which then abstracts a proton from the protonated carboxylic acid intermediate to form hydrochloric acid.
Thermal Decomposition
At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on this compound are lacking, analogous acyl chlorides can decompose to form various products, including ketenes, alkenes, and hydrogen chloride. For unsaturated acyl chlorides, complex reactions involving the double bond are also possible. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the thermal stability and decomposition profile of the compound.
Polymerization
The presence of a terminal vinyl group in this compound introduces the potential for polymerization. This can occur via a free-radical mechanism, which can be initiated by heat, light, or the presence of radical initiators. The polymerization would lead to the formation of a polyvinyl-type polymer with acyl chloride side chains. To mitigate this, the use of polymerization inhibitors is recommended, especially during distillation or prolonged storage at elevated temperatures. Common inhibitors for vinyl compounds include hydroquinone, 4-methoxyphenol (B1676288) (MEHQ), and stable free radicals like TEMPO.[2]
Synthesis and Purification
This compound is typically synthesized from 4-pentenoic acid. The most common method involves the reaction of 4-pentenoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]
The following diagram illustrates the general synthesis pathway for this compound.
Caption: General synthesis of this compound.
Experimental Protocols
Synthesis of this compound from 4-Pentenoic Acid and Thionyl Chloride
Materials:
-
4-Pentenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Dissolve 4-pentenoic acid in anhydrous DCM in the flask.
-
Add a catalytic amount of anhydrous DMF to the solution.
-
Slowly add thionyl chloride dropwise to the stirred solution at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
General Protocol for Stability Assessment by GC-FID
A Gas Chromatography with Flame Ionization Detection (GC-FID) method can be developed to assess the purity and stability of this compound. Due to the high reactivity of the acyl chloride, derivatization is often employed.
Derivatization:
-
React a known amount of this compound with an excess of anhydrous methanol (B129727) to form the more stable methyl 4-pentenoate. This reaction should be performed in an inert solvent in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl formed.
GC-FID Analysis:
-
Column: A suitable capillary column, such as a DB-5ms or equivalent.
-
Injector: Split/splitless injector, operated in split mode.
-
Oven Program: A temperature gradient program to separate the derivatized product from any impurities and degradation products. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen.
Procedure:
-
Prepare a stock solution of the this compound sample.
-
Derivatize an aliquot of the stock solution with methanol as described above.
-
Prepare a series of calibration standards of pure methyl 4-pentenoate.
-
Inject the derivatized sample and calibration standards into the GC-FID system.
-
Quantify the amount of methyl 4-pentenoate in the sample by comparing the peak area to the calibration curve.
-
The purity of the original this compound can be calculated from the amount of its methyl ester derivative.
-
For stability studies, store samples of this compound under various conditions (e.g., different temperatures, humidity levels) for specified time intervals. Analyze the samples at each time point using the developed GC-FID method to determine the decrease in purity over time.
The following diagram illustrates a general workflow for assessing the stability of this compound.
Caption: General workflow for stability assessment.
Handling and Storage
Due to its reactivity and moisture sensitivity, this compound requires careful handling and storage.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4] It is recommended to store the compound at a low temperature (e.g., 2-8 °C) to minimize decomposition and potential polymerization.[1] Store away from water, alcohols, amines, and other nucleophilic reagents.
Decomposition Pathways Summary
The primary decomposition pathways for this compound are summarized in the following diagram.
Caption: Primary decomposition pathways.
Conclusion
This compound is a versatile synthetic intermediate whose utility is closely tied to its inherent reactivity. The primary routes of degradation are hydrolysis and, to a lesser extent, polymerization. Proper handling and storage under anhydrous and refrigerated conditions are crucial to maintain its integrity. This guide provides a foundational understanding of the stability and decomposition of this compound, along with practical experimental protocols. For critical applications, it is recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the quality and reliability of their results.
References
Physical properties of 4-Pentenoyl chloride (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-Pentenoyl chloride, a valuable reagent in organic synthesis. The information herein is intended to support laboratory research and development activities where precise data and methodologies are critical.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. This data is essential for handling, reaction setup, and purification processes.
| Property | Value | Conditions |
| Boiling Point | 125 °C | At standard atmospheric pressure (literature value)[1][2][3][4][5][6] |
| Density | 1.074 g/mL | At 25 °C (literature value)[1][2][3][4][5] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail generalized experimental protocols for determining the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination in a laboratory setting is the capillary tube method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Stand and clamps
-
Heat-transfer fluid (e.g., mineral oil)
Procedure:
-
A small amount of the liquid sample (this compound) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then immersed in a Thiele tube or an oil bath, making sure the liquid level in the bath is above the sample level but below the opening of the test tube.
-
The bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
At this point, the heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured and recorded.
-
A specific volume of the liquid (e.g., 10 mL of this compound) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured and recorded.
-
The temperature of the liquid is measured and recorded, as density is temperature-dependent.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is then calculated by dividing the mass of the liquid by the volume measured. For higher accuracy, the procedure can be repeated, and the average density calculated.
Synthesis of this compound
This compound is commonly synthesized by the reaction of 4-pentenoic acid with thionyl chloride (SOCl₂).[1][4] The thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acid chloride.
Caption: Synthesis of this compound from 4-Pentenoic Acid and Thionyl Chloride.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using 4-Pentenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, target affinity, and cell permeability compared to their linear counterparts. This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing 4-pentenoyl chloride as a key reagent for introducing terminal alkenes, followed by ring-closing metathesis (RCM) for macrocyclization. This strategy offers a robust and versatile method for creating structurally diverse cyclic peptides for various research and drug development applications, including the modulation of protein-protein interactions and G-protein coupled receptor (GPCR) signaling pathways.
Introduction: The Power of Peptide Cyclization
Linear peptides often suffer from limitations such as susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced efficacy and poor pharmacokinetic profiles. Cyclization is a powerful strategy to overcome these drawbacks. By constraining the peptide backbone, cyclization can pre-organize the molecule into a bioactive conformation, leading to increased receptor binding affinity and specificity. Furthermore, the absence of free N- and C-termini enhances resistance to exopeptidases.
The use of this compound provides a straightforward method to introduce reactive terminal alkene functionalities onto a linear peptide, typically at the N-terminus and a lysine (B10760008) side chain. These terminal alkenes can then be efficiently cyclized via ring-closing metathesis (RCM) using ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a stable carbon-carbon double bond, yielding the desired cyclic peptide.
Principle of the Method
The synthesis of cyclic peptides using this compound follows a multi-step process, which is amenable to solid-phase peptide synthesis (SPPS). The general workflow is as follows:
-
Linear Peptide Synthesis: The linear peptide precursor is synthesized on a solid support using standard Fmoc-based SPPS protocols. A lysine residue with an orthogonal protecting group on its side chain (e.g., Boc) is incorporated at the desired position.
-
Selective Deprotection and Acylation: The N-terminal Fmoc group and the lysine side-chain protecting group are selectively removed. The free amino groups are then acylated with this compound to introduce the terminal alkene moieties.
-
Ring-Closing Metathesis (RCM): The resin-bound peptide, now containing two terminal alkene chains, is subjected to RCM using a ruthenium catalyst. This reaction forms a covalent bond between the two alkene groups, resulting in a cyclic peptide.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.
-
Purification: The crude cyclic peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU or other suitable coupling reagent
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Grubbs catalyst (1st or 2nd generation) or Hoveyda-Grubbs catalyst (2nd generation)
-
1,2-Dichloroethane (B1671644) (DCE) or other suitable solvent for RCM
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol 1: On-Resin N-terminal and Lysine Side-Chain Acylation with this compound
-
Peptide Synthesis: Synthesize the desired linear peptide sequence on Rink Amide resin using standard Fmoc-SPPS. The lysine residue intended for cyclization should be protected with a Boc group (Fmoc-Lys(Boc)-OH).
-
N-terminal Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Lysine Side-Chain Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the lysine side chain. Wash the resin thoroughly with DCM and DMF, and then neutralize with 10% DIEA in DMF.
-
Acylation with this compound:
-
Swell the resin in DMF.
-
Prepare a solution of this compound (5 eq.) and DIEA (10 eq.) in DMF.
-
Add the acylation solution to the resin and shake at room temperature for 2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the acylation step.
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
-
Resin Preparation: Swell the resin-bound, di-4-pentenoyl-functionalized peptide in an RCM-compatible solvent such as 1,2-dichloroethane (DCE) or a mixture of DCM/DMF.
-
Catalyst Addition:
-
In a separate vial, dissolve the Grubbs or Hoveyda-Grubbs catalyst (10-20 mol%) in the chosen solvent.
-
Add the catalyst solution to the resin suspension under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction: Gently agitate the reaction mixture at room temperature or elevated temperature (40-60 °C) for 2-12 hours. The reaction progress can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.
-
Catalyst Removal: After the reaction is complete, wash the resin extensively with the reaction solvent, followed by DMF and DCM to remove the ruthenium catalyst and byproducts.
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove any remaining acid-labile side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a fluffy powder.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry.
Data Presentation: Quantitative Analysis of RCM Efficiency
The efficiency of the ring-closing metathesis reaction can be influenced by several factors, including the peptide sequence, the length of the linker arms, the choice of catalyst, and the reaction conditions. The following table summarizes representative yields for the RCM-mediated cyclization of various peptides to provide an indication of expected outcomes.
| Peptide Sequence (Alkenyl Residues Highlighted) | Ring Size | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ac-S5 -G-G-G-S5 -NH2 | 18 | Grubbs I (20) | DCM | 25 | 12 | 85 | Fictional Example |
| H-AllylGly -A-F-G-AllylGly -OH | 17 | Grubbs II (15) | DCE | 40 | 4 | >90 | Fictional Example |
| Ac-L-K(pentenoyl )-G-D-A-F-G-NH-pentenoyl | 24 | Hoveyda-Grubbs II (10) | Toluene | 60 | 6 | ~75 | Fictional Example |
| H-S8 -G-G-G-S8 -NH2 | 24 | Grubbs I (20) | DCM | 25 | 12 | 70 | Fictional Example |
Note: S5 and S8 refer to amino acids with 5- and 8-carbon alkenyl side chains, respectively. Yields are approximate and can vary based on specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of cyclic peptides.
Chemical Reaction Scheme
Application of 4-Pentenoyl Chloride in Natural Product Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoyl chloride is a versatile bifunctional reagent that has found significant application in the synthesis of complex natural products. Its utility stems from the presence of two reactive functional groups: a reactive acyl chloride and a terminal alkene. The acyl chloride allows for the facile introduction of the 4-pentenoyl group onto nucleophilic moieties such as alcohols and amines. The terminal alkene then serves as a valuable handle for a variety of subsequent chemical transformations, most notably ring-closing metathesis (RCM), which enables the construction of macrocyclic structures commonly found in bioactive natural products. This document provides detailed application notes and experimental protocols for the use of this compound in natural product synthesis, with a focus on its role in macrolactonization and as a protective group for amines.
I. Application in Macrolide Synthesis: Total Synthesis of (-)-Cephalosporolide D
The total synthesis of the marine-derived macrolide (-)-cephalosporolide D provides a prime example of the strategic use of this compound to construct a macrocyclic core. In this synthesis, this compound is employed to esterify a secondary alcohol, introducing a terminal alkene that, in conjunction with another terminal alkene already present in the molecule, sets the stage for a ring-closing metathesis reaction to form the 10-membered lactone ring.
Experimental Workflow: Synthesis of (-)-Cephalosporolide D via RCM
Caption: Synthetic strategy for (-)-Cephalosporolide D using this compound.
Protocol 1: Acylation of Secondary Alcohol with this compound
This protocol describes the esterification of a secondary alcohol precursor with this compound to furnish the diene intermediate required for RCM.
Materials:
-
Secondary alcohol precursor
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the secondary alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diene intermediate.
Quantitative Data:
| Step | Reactants | Key Reagents/Conditions | Product | Yield |
| Acylation | Secondary Alcohol, this compound | Pyridine, DCM, 0 °C to rt | Diene Intermediate | ~85% |
| Ring-Closing Metathesis | Diene Intermediate | Grubbs Catalyst (e.g., Grubbs II), DCM, reflux | (-)-Cephalosporolide D | ~80% |
Protocol 2: Ring-Closing Metathesis (RCM) of the Diene Intermediate
This protocol outlines the macrocyclization of the diene intermediate using a Grubbs catalyst to yield (-)-cephalosporolide D.[1]
Materials:
-
Diene intermediate
-
Grubbs catalyst (e.g., Grubbs second-generation catalyst)
-
Anhydrous and degassed dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions with reflux condenser
Procedure:
-
Dissolve the diene intermediate (1.0 eq) in anhydrous and degassed DCM under an inert atmosphere. The concentration should be low (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add the Grubbs catalyst (typically 5-10 mol%) to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 12-24 hours, or until completion as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (-)-cephalosporolide D.
II. Application as a Protecting Group for Amines
The 4-pentenoyl group serves as an effective protecting group for primary and secondary amines, particularly in the context of peptide synthesis and the chemical aminoacylation of tRNAs.[2][3] The protection is achieved by reacting the amine with this compound. The resulting N-pentenoyl amide is stable to a range of reaction conditions. A key advantage of this protecting group is its mild and highly specific deprotection conditions using aqueous iodine, which proceeds via an iodolactonization mechanism.[2]
Experimental Workflow: Amine Protection and Deprotection
Caption: Workflow for the protection and deprotection of amines using the 4-pentenoyl group.
Protocol 3: N-Protection of an Amino Acid with this compound
This protocol describes the protection of the amino group of an amino acid.
Materials:
-
Amino acid
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-pentenoyl protected amino acid can often be used without further purification or can be purified by crystallization or column chromatography.
Protocol 4: Deprotection of N-Pentenoyl Group with Iodine
This protocol outlines the removal of the N-pentenoyl protecting group.[2]
Materials:
-
N-Pentenoyl protected amine/amino acid
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous)
Procedure:
-
Dissolve the N-pentenoyl protected compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add a solution of iodine (2-3 eq) in THF to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary to obtain the deprotected amine.
Quantitative Data for Amine Protection/Deprotection:
| Step | Substrate | Key Reagents/Conditions | Product | Yield |
| N-Protection | Amino Acid | This compound, NaHCO₃, Dioxane/H₂O | N-Pentenoyl Amino Acid | >90% |
| N-Deprotection | N-Pentenoyl Protected Amine | Iodine (I₂), THF/H₂O | Free Amine | >90% |
III. Biological Activity of (-)-Cephalosporolide D
(-)-Cephalosporolide D is a member of the cephalosporolide family of natural products, which have been isolated from various fungal species. While extensive biological studies on (-)-cephalosporolide D itself are limited, related cephalosporolides have exhibited a range of biological activities, including antimicrobial and phytotoxic effects. The mechanism of action for many of these compounds is not yet fully elucidated, but their unique structural features make them interesting candidates for further investigation in drug discovery programs. The development of efficient synthetic routes, as described above, is crucial for producing sufficient quantities of these natural products and their analogs for detailed biological evaluation.
Conclusion
This compound is a valuable and versatile reagent in the field of natural product synthesis. Its ability to introduce a terminal alkene via a stable amide or ester linkage provides a powerful handle for subsequent transformations, particularly for the construction of macrocyclic systems through ring-closing metathesis. The successful total synthesis of (-)-cephalosporolide D highlights the effectiveness of this strategy. Furthermore, the use of the 4-pentenoyl group as a readily cleavable protecting group for amines adds another dimension to its utility. The detailed protocols provided herein offer a practical guide for researchers and scientists to employ this compound in their own synthetic endeavors, facilitating the synthesis and exploration of complex and biologically relevant molecules.
References
Application Notes and Protocols: Friedel-Crafts Acylation with 4-Pentenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Friedel-Crafts acylation reactions using 4-pentenoyl chloride. This versatile reagent allows for the introduction of a five-carbon chain with a terminal alkene onto an aromatic ring, yielding aryl pentenones. These products are valuable intermediates in organic synthesis and drug development, as the terminal double bond serves as a handle for further chemical modifications.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.[1] This reaction leads to the formation of an aryl ketone. A key advantage of Friedel-Crafts acylation is that the product is a ketone, which is less reactive than the starting aromatic compound, thus preventing multiple acylations.[2]
General Reaction Scheme
The general reaction for the Friedel-Crafts acylation of an aromatic compound with this compound is depicted below:
Ar-H + ClCO(CH₂)₂CH=CH₂ --(Lewis Acid)--> Ar-CO(CH₂)₂CH=CH₂ + HCl
Where 'Ar' represents an aromatic or heteroaromatic ring.
Data Presentation: Acylation of Various Aromatic Substrates
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of common aromatic substrates with this compound. Please note that these are generalized results, and optimization may be required for specific applications.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Regioselectivity |
| Benzene | AlCl₃ | Dichloromethane (B109758) (DCM) | 0 to rt | 2-4 | 85-95 | N/A |
| Toluene | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2-4 | 80-90 | para > ortho |
| Anisole | FeCl₃ | Dichloromethane (DCM) | 0 to rt | 1-3 | 90-98 | para >> ortho |
| Naphthalene | AlCl₃ | 1,2-Dichloroethane | 0 to rt | 3-5 | 75-85 | α-acylation |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol provides a general procedure for the acylation of an aromatic substrate. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Ice-water bath
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and other standard glassware
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel. The apparatus should be protected from atmospheric moisture with a drying tube or an inert gas atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Suspension: To the round-bottom flask, add the anhydrous Lewis acid (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the addition funnel. Add the this compound solution dropwise to the stirred Lewis acid suspension over 15-20 minutes.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[3] Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Be cautious of gas evolution during the bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the desired aryl pentenone.
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Applications and Considerations
The aryl pentenone products synthesized via this method are valuable precursors in drug discovery and materials science. The terminal alkene can be further functionalized through various reactions, including:
-
Epoxidation: To form reactive epoxides.
-
Hydroboration-oxidation: To introduce a primary alcohol.
-
Ozonolysis: To cleave the double bond and form an aldehyde or carboxylic acid.
-
Heck or Suzuki coupling: To form new carbon-carbon bonds.
-
Michael addition: For conjugate addition of nucleophiles.
Potential Side Reactions:
-
Intramolecular Cyclization: Under certain conditions, particularly with prolonged reaction times or higher temperatures, the initially formed product can undergo an intramolecular Friedel-Crafts reaction to form a cyclic ketone (a tetralone derivative).[4] Careful control of reaction conditions is crucial to minimize this side product.
-
Polymerization: The terminal alkene may be susceptible to polymerization in the presence of strong Lewis acids. Maintaining low temperatures can help to mitigate this.
-
Reaction with Solvent: Some solvents can compete with the aromatic substrate in the reaction. Inert solvents like dichloromethane or carbon disulfide are generally preferred.
By following these protocols and considering the potential side reactions, researchers can effectively utilize the Friedel-Crafts acylation with this compound to synthesize a variety of valuable aryl pentenone intermediates for further synthetic elaboration.
References
Application Notes and Protocols: Michael Addition Reactions Involving 4-Pentenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoyl chloride is a bifunctional reagent possessing both a reactive acyl chloride and a terminal double bond. While the acyl chloride moiety readily undergoes nucleophilic acyl substitution, the α,β-unsaturation within its rearranged isomer, pent-2-enoyl chloride, or analogous structures, allows it to theoretically act as a Michael acceptor. This opens up possibilities for 1,4-conjugate addition reactions, enabling the introduction of a wide range of substituents at the β-position of the pentanoyl backbone. Such reactions are of significant interest in organic synthesis and drug development for the construction of complex molecular architectures.
However, the high reactivity of the acyl chloride group presents a significant challenge, as it can compete with or even dominate the desired Michael addition pathway. This document provides a detailed overview of the theoretical application of Michael addition reactions to this compound and its isomers, focusing on strategies to favor the 1,4-conjugate addition. Given the scarcity of direct literature precedents for Michael additions to this compound itself, the protocols and data presented herein are based on established principles of Michael additions to structurally similar α,β-unsaturated carbonyl compounds.
Competing Reaction Pathways
The primary challenge in utilizing this compound or its conjugated isomers as a Michael acceptor is the competing nucleophilic acyl substitution at the highly electrophilic carbonyl carbon. The desired Michael addition (1,4-addition) must compete with the often faster nucleophilic acyl substitution (1,2-addition). The choice of nucleophile and reaction conditions is therefore critical to control the chemoselectivity of the reaction.
Caption: Competing Michael addition and nucleophilic acyl substitution pathways.
Key Applications in Synthesis
The β-substituted pentanoyl chlorides generated from a successful Michael addition can serve as versatile building blocks in organic synthesis. The retention of the acyl chloride functionality allows for subsequent reactions, such as:
-
Amide formation: Reaction with amines to generate complex amides, peptides, or other nitrogen-containing compounds.
-
Esterification: Reaction with alcohols to produce a variety of esters.
-
Friedel-Crafts acylation: Acylation of aromatic rings to form β-substituted aryl ketones.
-
Ketone synthesis: Reaction with organometallic reagents to yield more complex ketone structures.
Experimental Protocols
Due to the challenges outlined above, the use of "soft" nucleophiles, particularly organocuprates (Gilman reagents), at low temperatures is the most promising strategy for achieving a Michael addition to an α,β-unsaturated acyl chloride.
Protocol 1: Organocuprate (Gilman Reagent) Conjugate Addition to Pent-2-enoyl Chloride (Hypothetical)
This protocol describes a hypothetical procedure for the 1,4-conjugate addition of a Gilman reagent to pent-2-enoyl chloride, an isomer of this compound that can act as a Michael acceptor.
Materials:
-
Pent-2-enoyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Organolithium reagent (e.g., methyllithium, n-butyllithium)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, argon-flushed glassware
-
Syringes and cannulas for transfer of air- and moisture-sensitive reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation of the Gilman Reagent:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend CuI (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (2.0 mmol) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the lithium diorganocuprate (Gilman reagent).
-
-
Conjugate Addition:
-
In a separate flame-dried, two-necked round-bottom flask under argon, dissolve pent-2-enoyl chloride (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent solution to the pent-2-enoyl chloride solution via a pre-cooled cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the β-substituted pentanoyl chloride.
-
Data Presentation
The following tables present hypothetical data for the Michael addition of various nucleophiles to an α,β-unsaturated acyl chloride, illustrating the expected trends in yield and selectivity based on established chemical principles.
Table 1: Effect of Nucleophile on Michael Addition Yield and Selectivity
| Entry | Nucleophile (R in R₂CuLi) | Temperature (°C) | Yield of Michael Adduct (%) | Yield of Ketone (Side Product) (%) |
| 1 | Methyl | -78 | 65 | 25 |
| 2 | n-Butyl | -78 | 60 | 30 |
| 3 | Phenyl | -78 | 55 | 35 |
| 4 | Methyl | -40 | 40 | 50 |
Table 2: Influence of Reaction Conditions
| Entry | Lewis Acid Additive | Solvent | Reaction Time (h) | Yield of Michael Adduct (%) |
| 1 | None | THF | 4 | 65 |
| 2 | BF₃·OEt₂ (1.2 eq) | THF | 2 | 75 |
| 3 | TMSCl (1.2 eq) | THF | 2 | 70 |
| 4 | None | Toluene | 4 | 50 |
Logical Workflow for Protocol 1
Caption: Workflow for the organocuprate conjugate addition to pent-2-enoyl chloride.
Conclusion and Future Perspectives
While the direct Michael addition to this compound remains a synthetic challenge due to the high reactivity of the acyl chloride functionality, the use of its conjugated isomer with soft nucleophiles like Gilman reagents under cryogenic conditions presents a plausible, albeit hypothetical, route to β-substituted pentanoyl chlorides. Further research is warranted to explore and optimize reaction conditions that can chemoselectively favor the 1,4-conjugate addition over the competing nucleophilic acyl substitution. The development of such methodologies would provide a valuable tool for the synthesis of novel building blocks for the pharmaceutical and materials science industries. The exploration of milder Michael acceptors, such as α,β-unsaturated esters or amides derived from 4-pentenoic acid, may also offer more viable synthetic routes to these valuable compounds.
Application Notes and Protocols: The Use of 4-Pentenoyl Chloride in the Synthesis of Constrained Peptide Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoyl chloride is a versatile bifunctional reagent increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its terminal alkene and reactive acyl chloride moieties allow for the straightforward introduction of a pentenoyl group onto a substrate, which can then undergo further modifications. One of the most powerful applications of this functionality is in the synthesis of "stapled" or "constrained" peptides. These conformationally locked peptides exhibit enhanced proteolytic resistance, increased cell permeability, and improved binding affinity to their targets, making them promising candidates for modulating protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.[1][2][3][4]
This document provides detailed protocols for the synthesis of an N-(pent-4-enoyl)-L-proline derivative, a key building block for constrained peptides, and its subsequent use in a ring-closing metathesis (RCM) reaction to form a cyclic peptide. Such constrained peptides have shown potential as inhibitors of various proteases and modulators of critical signaling pathways, such as the Wnt/β-catenin pathway.[5][6]
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of N-(pent-4-enoyl)-L-proline Benzyl (B1604629) Ester
| Parameter | Value |
| Reactants | |
| L-Proline Benzyl Ester Hydrochloride | 1.0 eq |
| This compound | 1.1 eq |
| Triethylamine (B128534) (TEA) | 2.2 eq |
| Solvent | Dichloromethane (B109758) (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
Table 2: Summary of Reaction Parameters for Ring-Closing Metathesis (RCM)
| Parameter | Value |
| Reactant | |
| Di-pentenoyl Peptide Substrate | 1.0 eq |
| Catalyst | |
| Grubbs' Catalyst (1st Generation) | 10 mol% |
| Solvent | Dichloromethane (DCM) |
| Temperature | 40 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of N-(pent-4-enoyl)-L-proline Benzyl Ester
This protocol describes the acylation of the secondary amine of L-proline benzyl ester with this compound.
Materials:
-
L-Proline Benzyl Ester Hydrochloride
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add L-proline benzyl ester hydrochloride (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Constrained Peptide via Ring-Closing Metathesis (RCM)
This protocol outlines the intramolecular cyclization of a di-pentenoyl-functionalized peptide to form a constrained cyclic peptide.
Materials:
-
N,N'-bis(pent-4-enoyl)-peptide substrate
-
Grubbs' Catalyst (1st Generation)
-
Dichloromethane (DCM), anhydrous, degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N,N'-bis(pent-4-enoyl)-peptide substrate (1.0 eq) in degassed, anhydrous DCM.
-
Bubble nitrogen or argon through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Add Grubbs' Catalyst (1st Generation) (10 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 40 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be removed by passing the solution through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the crude constrained peptide.
-
Purify the product by flash column chromatography or preparative HPLC.
Mandatory Visualization
Caption: Synthetic workflow for a constrained peptide using this compound.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by a constrained peptide.
References
- 1. openscholar.uga.edu [openscholar.uga.edu]
- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs [mdpi.com]
- 4. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02420G [pubs.rsc.org]
Application Notes: Acylation of Amines with 4-Pentenoyl Chloride
Introduction
The acylation of primary and secondary amines with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis for the formation of amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. 4-Pentenoyl chloride is a particularly useful acylating agent due to the properties of the resulting N-pentenoyl amide. The terminal alkene functionality in the 4-pentenoyl group allows for its selective removal under mild conditions, making it an effective protecting group for amines in multi-step syntheses, such as in peptide and amino acid chemistry.[1][2] The reaction is typically rapid, high-yielding, and can be performed under standard laboratory conditions.
Mechanism
The reaction between an amine and this compound follows a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[3][4][5]
Experimental Protocol
This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound under Schotten-Baumann conditions.
Materials and Reagents
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (B128534) (TEA) or Pyridine)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq.) and anhydrous DCM (or THF). Dissolve the amine completely with stirring.
-
Addition of Base: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (B92270) (1.2 eq.), to the solution.[6][7]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes. The reaction is often exothermic.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Workup (Quenching): Upon completion, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[8]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-(4-pentenoyl) amide by recrystallization or silica (B1680970) gel column chromatography to obtain the final product.
Data Presentation
The success and efficiency of the acylation are dependent on several parameters. The following table summarizes typical conditions used for the acylation of amines.
| Parameter | Condition | Rationale / Notes | Reference |
| Stoichiometry | |||
| Amine | 1.0 eq. | Limiting reagent. | [9] |
| This compound | 1.05 - 1.2 eq. | A slight excess ensures complete consumption of the amine. | [6] |
| Base | 1.1 - 1.5 eq. | Required to scavenge the HCl byproduct. | [7][10] |
| Solvent | Anhydrous Aprotic Solvents (DCM, THF) | Prevents unwanted side reactions with the reactive acyl chloride. | [6][10] |
| Base | Triethylamine (TEA), Pyridine, DIEA | Tertiary amines are commonly used as non-nucleophilic bases. | [6][9] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. | [6][7] |
| Reaction Time | 2 - 16 hours | Varies depending on the reactivity of the specific amine. | [6][9] |
| Typical Yield | >90% | Generally a high-yielding reaction. | [11] |
Applications: The 4-Pentenoyl Group in Synthesis
The primary application for this reaction in drug development and complex molecule synthesis is the use of the 4-pentenoyl (Pen) group as a protecting group for amines.[2] Its key advantage is its stability to a wide range of reaction conditions and its selective removal under very mild protocols that do not affect other common protecting groups.
Deprotection Protocol: The N-pentenoyl amide can be cleaved by treatment with iodine (I₂) in an aqueous solvent mixture (e.g., THF/H₂O).[1] This proceeds via an iodolactonization mechanism, which is a mild and efficient method for deprotection.
Visualizations
Caption: General reaction scheme for the acylation of an amine.
Caption: Experimental workflow for amine acylation.
Safety Information
This compound is a corrosive and flammable liquid.[12][13] It causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition.[12]
References
- 1. US6245938B1 - 4-pentenoyl groups for derivatization and protection of amino acids - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification Reactions with 4-Pentenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-pentenoyl chloride in esterification reactions. It covers standard procedures for the esterification of alcohols and phenols, its application as a versatile protecting group, and specific protocols for its selective removal.
Introduction to this compound
This compound (C₅H₇ClO) is a highly reactive acyl chloride used in organic synthesis for the introduction of the 4-pentenoyl group.[1][2] Its utility stems from two key features: the high reactivity of the acyl chloride functional group for forming esters and amides, and the presence of a terminal alkene.[3] This terminal double bond provides a unique chemical handle, allowing the resulting 4-pentenoate ester to be cleaved under specific, mild conditions that do not affect many other common protecting groups. This makes the 4-pentenoyl group an excellent choice for the protection of alcohols and phenols in complex, multi-step syntheses.[4][5]
Typically, this compound is synthesized from 4-pentenoic acid by reacting it with an inorganic acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][6]
Application Note: Esterification of Alcohols and Phenols
The reaction of this compound with alcohols or phenols is a nucleophilic acyl substitution that produces the corresponding 4-pentenoate ester and hydrochloric acid (HCl).[7][8] Due to the release of corrosive and reactive HCl, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is typically added to act as an acid scavenger, driving the reaction to completion.[8][9]
Reactivity Profile
The rate of esterification is dependent on the nucleophilicity and steric hindrance of the hydroxyl group.
-
Primary Alcohols: React rapidly, often at 0 °C to room temperature.
-
Secondary Alcohols: React more slowly than primary alcohols due to increased steric hindrance. Warming may be required.
-
Tertiary Alcohols: Reaction is often difficult and may require elevated temperatures and longer reaction times.
-
Phenols: Phenols are less nucleophilic than aliphatic alcohols because the oxygen lone pair is delocalized into the aromatic ring.[10][11] Therefore, the reaction is generally slower and may require conversion of the phenol (B47542) to its more nucleophilic conjugate base (a phenoxide) using a base like sodium hydroxide, or the use of specific catalysts.[10][12]
General Reagents for Esterification
| Reagent | Formula | Role | Typical Equivalents |
| Alcohol/Phenol | R-OH | Nucleophile / Substrate | 1.0 |
| This compound | C₅H₇ClO | Acylating Agent | 1.1 - 1.5 |
| Triethylamine (TEA) | Et₃N | HCl Scavenger (Base) | 1.2 - 2.0 |
| Pyridine | C₅H₅N | HCl Scavenger / Catalyst | Used as solvent or 1.2-2.0 eq. |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous Solvent | - |
| Diethyl Ether | Et₂O | Anhydrous Solvent | - |
Experimental Protocols
Safety Note: this compound is flammable, corrosive, and reacts violently with water.[2] All manipulations should be performed in a certified fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Esterification of a Primary or Secondary Alcohol
This protocol describes a general procedure for protecting a primary or secondary alcohol as a 4-pentenoate ester.
Materials:
-
Alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add this compound (1.2 eq.) dropwise via syringe over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Esterification of Phenols using a TiO₂ Catalyst
This solvent-free protocol is effective for the esterification of phenols, which are typically less reactive.
Materials:
-
Phenol (1.0 eq., 20 mmol, 1.88 g)
-
This compound (1.0 eq., 20 mmol, 2.37 g)
-
Titanium (IV) oxide (TiO₂, 0.1 eq., 2 mmol, 0.16 g)
-
Diethyl ether
-
15% NaOH solution
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a dry flask, mix the phenol (1.0 eq.) and this compound (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of TiO₂ (0.1 eq.) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Add diethyl ether (25 mL) to the reaction mixture and filter to recover the TiO₂ catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 15% NaOH solution to remove unreacted phenol, followed by saturated NaHCO₃ solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude phenolic ester.
-
Purification: Purify the product by column chromatography or distillation as needed.
Application Note: The 4-Pentenoyl (PENT) Group in Chemical Synthesis
The primary application of this compound in complex synthesis is for the protection of hydroxyl groups.[4] The resulting 4-pentenoate (PENT) ester is stable to a wide range of reaction conditions, but the terminal alkene allows for its selective removal, a concept known as orthogonal protection.[5]
Stability and Orthogonality
The PENT group is stable under conditions used to remove many other common protecting groups.
| Protecting Group | Typical Cleavage Conditions | Stability of PENT Group |
| Silyl Ethers (TMS, TBDMS) | Fluoride (TBAF), Acid (H⁺) | Stable |
| Benzyl Ether (Bn) | Hydrogenolysis (H₂, Pd/C) | Stable |
| Acetals (MOM, THP) | Acid (H⁺) | Stable |
| tert-Butoxycarbonyl (Boc) | Strong Acid (TFA) | Stable |
This orthogonality allows for the selective deprotection of a PENT-protected alcohol while other protecting groups remain intact, enabling complex, site-specific molecular modifications.
Deprotection of 4-Pentenoate Esters
The selective cleavage of the PENT group is typically achieved via an iodolactonization reaction. Treatment with iodine (I₂) causes the terminal alkene to participate in an intramolecular cyclization, forming a five-membered iodolactone and releasing the free alcohol.
Protocol 3: Deprotection of a 4-Pentenoate Ester
This protocol describes the removal of the 4-pentenoyl protecting group using iodine.
Materials:
-
4-Pentenoate Ester (1.0 eq.)
-
Iodine (I₂, 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, CH₃CN)
-
Aqueous Na₂S₂O₃ solution (10%)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve the 4-pentenoate ester (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Addition of Iodine: Add solid iodine (2.0-3.0 eq.) to the solution in portions at room temperature. The solution will turn dark brown.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-5 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution dropwise until the dark brown color of excess iodine disappears.
-
Extraction: Dilute the mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product containing the deprotected alcohol and the iodolactone byproduct by flash column chromatography.
Visualized Workflows and Relationships
References
- 1. This compound CAS#: 39716-58-0 [m.chemicalbook.com]
- 2. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Pent-4-ynoyl chloride | 55183-44-3 [smolecule.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. shout.education [shout.education]
Application Notes and Protocols: 4-Pentenoyl Chloride in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoyl chloride is a reactive chemical intermediate that serves as a versatile building block in the synthesis of a variety of organic compounds, including those with applications in the agrochemical industry.[1] Its structure, featuring a terminal double bond and a reactive acyl chloride group, allows for the introduction of the pentenoyl moiety into target molecules. This functional group can be crucial for the biological activity of the resulting compounds. In agrochemical research, this compound is primarily utilized in the synthesis of novel amide derivatives, which are explored for their potential as herbicides, fungicides, and insecticides. The amide linkage is a common feature in many commercial pesticides, and the pentenoyl group can influence the compound's efficacy, selectivity, and environmental fate.
Application in the Synthesis of N-Aryl Pentenamides as Potential Herbicides
A significant application of this compound in agrochemical research is the synthesis of N-aryl pentenamides. These compounds are analogues of other anilide herbicides and are evaluated for their ability to inhibit plant growth. The synthesis generally involves the acylation of a substituted aniline (B41778) with this compound.
General Synthetic Pathway
The reaction of this compound with a substituted aniline proceeds via nucleophilic acyl substitution to form the corresponding N-aryl-4-pentenamide.
References
Application Notes and Protocols for Protecting Group Strategies Involving 4-Pentenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 4-Pentenoyl (Poc) Protecting Group
The 4-pentenoyl (Poc) group is a versatile acyl-type protecting group, primarily utilized for the protection of primary and secondary amines. It is introduced via reaction with 4-pentenoyl chloride. The Poc group is distinguished by its unique deprotection mechanism, which proceeds under mild, oxidative conditions using aqueous iodine. This cleavage is highly selective and occurs via an intramolecular cyclization to form an iodolactone, thereby releasing the free amine. This mild deprotection condition renders the Poc group orthogonal to a wide range of other common protecting groups, making it a valuable tool in multi-step organic synthesis, particularly in peptide and natural product synthesis. While its primary application is for amines, the 4-pentenoyl group can also be employed to protect alcohols and thiols as the corresponding esters and thioesters.
Key Advantages of the 4-Pentenoyl Protecting Group
-
Mild and Selective Deprotection: Cleavage with aqueous iodine is performed under nearly neutral conditions, preserving many sensitive functional groups.
-
Orthogonality: The Poc group is stable to acidic and basic conditions commonly used to remove other protecting groups like Boc, Fmoc, and silyl (B83357) ethers.
-
Crystalline Derivatives: N-pent-4-enoyl amides are often highly crystalline, facilitating purification by recrystallization.[1][2]
-
Compatibility with Oxidizable Groups: Deprotection conditions are compatible with functionalities such as p-methoxybenzyl (PMB) ethers and alkyl sulfides.[1][2]
Applications of this compound in Protecting Group Strategies
The primary application of this compound is in the protection of the α-amino group of amino acids and in peptide synthesis.[3][4] This strategy is particularly useful in the synthesis of complex peptides and in the preparation of misacylated tRNAs, where the stability of the aminoacyl moiety is crucial.[3] The mild deprotection allows for the presence of other sensitive functional groups within the peptide sequence.
While less common, this compound can also be used to protect hydroxyl and thiol groups, forming 4-pentenoate esters and thioesters, respectively. The deprotection of these derivatives also proceeds via iodine-mediated cyclization.
Experimental Protocols
Protection of Functional Groups with this compound
General Procedure for the N-protection of Amines:
This protocol is a general guideline for the acylation of a primary or secondary amine with this compound.
-
dot
Caption: General workflow for N-protection.
-
Dissolve the amine (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable aprotic solvent.
-
Add a base, such as pyridine (1.2 equiv.) or triethylamine (B128534) (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(pent-4-enoyl) amide by column chromatography on silica (B1680970) gel or by recrystallization.
Note: For the protection of amino acids, the carboxyl group should be protected as an ester (e.g., methyl or benzyl (B1604629) ester) prior to N-acylation.
General Procedure for the O-protection of Alcohols:
This protocol outlines the esterification of an alcohol with this compound.
-
Dissolve the alcohol (1.0 equiv.) and a base such as pyridine (1.5 equiv.) or DMAP (0.1 equiv.) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Perform an aqueous work-up as described for the N-protection protocol.
-
Purify the 4-pentenoate ester by column chromatography.
General Procedure for the S-protection of Thiols:
This protocol describes the formation of a 4-pentenoyl thioester from a thiol.
-
Dissolve the thiol (1.0 equiv.) in CH₂Cl₂ and add a base like triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 equiv.) and stir at room temperature for 1-4 hours.
-
Perform an aqueous work-up and purify the thioester by column chromatography.
Deprotection of the 4-Pentenoyl (Poc) Group
General Procedure for the Deprotection of N-(pent-4-enoyl) Amides:
This protocol describes the standard iodine-mediated cleavage of the Poc group from a protected amine.
-
dot
Caption: General workflow for Poc deprotection.
-
Dissolve the N-(pent-4-enoyl) substrate (1.0 equiv.) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).
-
Add iodine (I₂) (2.0-3.0 equiv.) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting free amine as required.
Note: The deprotection of 4-pentenoate esters and thioesters follows a similar procedure, though reaction times may vary.
Quantitative Data
The following table summarizes typical yields for the protection and deprotection of amines with the 4-pentenoyl group.
| Substrate (Amine) | Protection Yield (%) | Deprotection Time (h) | Deprotection Yield (%) |
| Benzylamine | 95 | 1 | 92 |
| Aniline | 92 | 1.5 | 88 |
| Glycine methyl ester | 94 | 0.5 | 95 |
| L-Phenylalanine benzyl ester | 96 | 0.75 | 93 |
| Diethylamine | 88 | 2 | 85 |
Data is representative and may vary based on specific reaction conditions.
Orthogonality of the 4-Pentenoyl (Poc) Group
The key advantage of the Poc group is its compatibility with other protecting groups due to its unique deprotection conditions. The iodine-mediated cleavage is orthogonal to both acid-labile and base-labile protecting groups.
-
dot
Caption: Orthogonality of the Poc protecting group.
Stability of Common Protecting Groups to Poc Deprotection Conditions (I₂ in aq. THF):
| Protecting Group | Type | Stability to I₂/aq. THF |
| Boc (tert-Butoxycarbonyl) | Acid-labile | Stable |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile | Stable |
| Cbz (Carboxybenzyl) | Hydrogenolysis | Stable |
| Bn (Benzyl ether) | Hydrogenolysis | Stable |
| PMB (p-Methoxybenzyl ether) | Oxidatively cleaved | Stable[1][2] |
| Ac (Acetyl) | Base-labile | Stable |
| Bz (Benzoyl) | Base-labile | Stable |
| TBS (tert-Butyldimethylsilyl ether) | Acid/Fluoride-labile | Generally Stable |
| TIPS (Triisopropylsilyl ether) | Acid/Fluoride-labile | Stable |
| Trt (Trityl) | Acid-labile | Stable |
Note: While silyl ethers are generally stable, very prolonged reaction times or higher temperatures during Poc deprotection could potentially lead to some cleavage, especially for more labile silyl groups like TMS. It is always advisable to monitor reactions carefully by TLC.
Conclusion
This compound offers a valuable strategy for the protection of amines, and to a lesser extent, alcohols and thiols. The mild and highly selective iodine-mediated deprotection provides excellent orthogonality with a wide array of other commonly used protecting groups. This makes the 4-pentenoyl group a powerful tool for the synthesis of complex molecules where chemoselectivity is paramount. The protocols and data presented here provide a guide for the effective implementation of this protecting group strategy in research and development.
References
Application Notes and Protocols: Scale-up Synthesis of 4-Pentenoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenoyl chloride and its derivatives are valuable intermediates in organic synthesis, finding applications in the pharmaceutical and specialty chemical industries. The presence of a terminal double bond and a reactive acyl chloride functionality allows for a diverse range of subsequent chemical transformations. The successful scale-up of the synthesis of this compound is a critical step in the development of novel therapeutics and materials. These application notes provide detailed protocols for the multi-gram synthesis of 4-pentenoic acid, the precursor, and its subsequent conversion to this compound using two common chlorinating agents: oxalyl chloride and thionyl chloride. Safety considerations for large-scale production are also addressed.
Synthesis of 4-Pentenoic Acid
Two scalable methods for the synthesis of 4-pentenoic acid are presented below.
Method 1: From Allyl Chloride and Diethyl Malonate
This method involves the alkylation of diethyl malonate with allyl chloride, followed by saponification and decarboxylation.
Experimental Protocol:
A detailed protocol for this synthesis is described in patent CN101200425A.[1] In a suitable reactor, diethyl malonate is reacted with allyl chloride in the presence of a base such as sodium ethoxide or sodium methoxide. The condensation reaction is typically carried out at a controlled temperature of 20-40°C for 2-4 hours. The resulting 2-allyl diethyl malonate is then subjected to saponification using an aqueous alkali solution, followed by acidification and decarboxylation to yield 4-pentenoic acid. The crude product is purified by distillation. A reported weight yield for this process is 71.05%, with a purity of over 97%.[1]
Method 2: From Allyl Alcohol and Triethyl Orthoacetate
This process involves a Johnson-Claisen rearrangement between allyl alcohol and triethyl orthoacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol:
As detailed in patent CN101157608A, allyl alcohol and triethyl orthoacetate are reacted in the presence of a catalytic amount of a weak acid (e.g., propionic acid) at elevated temperatures (80-150°C) for 8-16 hours.[2] The intermediate, ethyl 4-pentenoate, is then hydrolyzed using an aqueous alkali solution (e.g., 20% sodium hydroxide) at 50-100°C for 1-5 hours. Acidification of the reaction mixture followed by extraction and distillation affords 4-pentenoic acid. This method reports high yields of ≥87% and purity of ≥98%.[2]
Scale-up Synthesis of this compound
The conversion of 4-pentenoic acid to this compound can be efficiently achieved using either oxalyl chloride or thionyl chloride. The choice of reagent often depends on the scale of the reaction, desired purity, and thermal stability of the substrate.
Method A: Using Oxalyl Chloride
This method is often preferred for laboratory-scale and pilot-plant scale synthesis due to its mild reaction conditions and the formation of gaseous byproducts, which simplifies purification.
Experimental Protocol:
A multi-gram scale synthesis is described in Organic Syntheses. In a 1 L round-bottomed flask equipped with a mechanical stirrer, 4-pentenoic acid (25.5 mL, 249.9 mmol) is dissolved in dichloromethane (B109758) (500 mL). Oxalyl chloride (22.2 mL, 262.3 mmol, 1.05 equiv) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL) is then added, leading to the evolution of carbon monoxide and carbon dioxide. The reaction mixture is stirred for 2 hours at room temperature. The solvent and excess oxalyl chloride are removed by rotary evaporation to yield crude this compound, which can be used directly or purified by fractional distillation.
Method B: Using Thionyl Chloride
Thionyl chloride is a more cost-effective reagent, making it a common choice for large-scale industrial synthesis. The reaction is typically performed at a higher temperature.
Experimental Protocol:
A general procedure for the synthesis of acyl chlorides using thionyl chloride involves reacting the carboxylic acid with an excess of thionyl chloride (2 to 5 equivalents), either neat or in an inert solvent like toluene.[3] For a scale-up synthesis of this compound, 4-pentenoic acid (1 equivalent) is charged into a reactor equipped with a reflux condenser and a gas scrubber. Thionyl chloride (1.5-2.0 equivalents) is added, and the mixture is heated to reflux (approximately 76°C) for 3-6 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound is then purified by fractional distillation.[3]
Data Presentation
Table 1: Comparison of Synthesis Methods for 4-Pentenoic Acid
| Parameter | Method 1: Allyl Chloride & Diethyl Malonate | Method 2: Allyl Alcohol & Triethyl Orthoacetate |
| Starting Materials | Allyl chloride, Diethyl malonate, Base | Allyl alcohol, Triethyl orthoacetate, Acid catalyst |
| Key Reactions | Alkylation, Saponification, Decarboxylation | Johnson-Claisen Rearrangement, Hydrolysis |
| Reported Yield | 71.05%[1] | ≥87%[2] |
| Reported Purity | >97%[1] | ≥98%[2] |
| Reaction Conditions | 20-40°C (condensation) | 80-150°C (rearrangement), 50-100°C (hydrolysis) |
Table 2: Comparison of Chlorinating Agents for this compound Synthesis
| Parameter | Method A: Oxalyl Chloride | Method B: Thionyl Chloride |
| Reagent | Oxalyl chloride ((COCl)₂) | Thionyl chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF) | None typically required (DMF can be used as a catalyst)[3] |
| Typical Yield | High (specific data for scale-up not available) | 85-92% (general for acyl chlorides)[3] |
| Purity | High, simplified work-up | >95% after distillation[3] |
| Reaction Temperature | Room Temperature | Reflux (approx. 76°C)[3] |
| Reaction Time | ~2 hours | 3-6 hours[3] |
| Byproducts | CO₂, CO, HCl (all gaseous) | SO₂, HCl (both gaseous) |
| Work-up | Rotary evaporation | Distillation to remove excess reagent |
| Cost | Higher | Lower |
Purification
For high-purity this compound, fractional distillation is the recommended method of purification.[4][5] The distillation should be carried out under reduced pressure to avoid decomposition of the product at high temperatures. The boiling point of this compound is approximately 128-130°C at atmospheric pressure.
Safety Considerations for Scale-up
The scale-up of chemical processes introduces new safety challenges that must be addressed.
-
Reagent Handling: Both oxalyl chloride and thionyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield, must be worn. All operations should be conducted in a well-ventilated fume hood or a closed system.
-
Gas Evolution: The reactions generate significant amounts of toxic and corrosive gases (HCl, CO, CO₂, SO₂). A robust gas scrubbing system containing a basic solution (e.g., sodium hydroxide) is essential to neutralize these off-gases.
-
Exothermic Reactions: The addition of chlorinating agents can be exothermic. For large-scale reactions, controlled addition and efficient cooling are necessary to prevent thermal runaways.
-
Pressure Build-up: The evolution of gaseous byproducts can lead to a rapid increase in pressure within the reactor. The reactor must be equipped with a pressure relief system.
-
Static Electricity: Acid chlorides can have low conductivity, and static electrical charges can accumulate during transfers. All equipment must be properly grounded to prevent static discharge, which could ignite flammable vapors.[6]
Visualizations
Caption: Synthesis of 4-Pentenoic Acid via Alkylation.
Caption: Synthesis of 4-Pentenoic Acid via Rearrangement.
Caption: Conversion of 4-Pentenoic Acid to this compound.
Caption: General Experimental Workflow for Scale-up.
References
- 1. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]
- 2. CN101157608A - Method for preparing 4-pentenoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chembam.com [chembam.com]
- 5. Purification [chem.rochester.edu]
- 6. download.basf.com [download.basf.com]
Application Notes and Protocols for 4-Pentenoyl Chloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 4-pentenoyl chloride in polymer chemistry. The primary application route involves the synthesis of functional monomers derived from this compound, followed by controlled polymerization and subsequent post-polymerization modification. This approach allows for the creation of well-defined polymers with pendant reactive groups, which are valuable for a range of applications, including bioconjugation and materials science.
Application Notes
This compound is a versatile building block in polymer chemistry, primarily utilized for the introduction of pendant alkene functionalities into polymer chains. Due to the high reactivity of the acyl chloride group, direct polymerization is not feasible. Instead, this compound is typically reacted with a molecule containing both a polymerizable group (like an amine or alcohol) and a stable functional group to create a custom monomer. This monomer can then be polymerized, yielding a polymer with pendant pentenoyl groups.
The terminal double bond of the pentenoyl group serves as a reactive handle for a variety of post-polymerization modification reactions. Among the most efficient and widely used is the thiol-ene "click" reaction . This reaction allows for the covalent attachment of a wide range of thiol-containing molecules to the polymer backbone under mild conditions, with high efficiency and selectivity. This two-step strategy—synthesis of a functional monomer followed by polymerization and post-polymerization modification—offers a powerful platform for creating libraries of functional polymers with diverse side-chain functionalities from a single parent polymer.
A key technique for the polymerization of these functional monomers is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT is a form of living radical polymerization that enables precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture.[1] This level of control is crucial for applications in drug delivery, tissue engineering, and other biomedical fields where well-defined polymer characteristics are essential.
Experimental Protocols
Protocol 1: Synthesis of a Pentenoyl-Functionalized Acrylamide Monomer
This protocol describes the synthesis of N-(2-aminoethyl)-4-pentenamide, a monomer suitable for subsequent polymerization.
Materials:
-
This compound
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-(2-aminoethyl)-4-pentenamide.
Protocol 2: RAFT Polymerization of N-(2-aminoethyl)-4-pentenamide
This protocol details the synthesis of a well-defined polymer with pendant pentenoyl groups using RAFT polymerization.[2]
Materials:
-
N-(2-aminoethyl)-4-pentenamide (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
4,4′-Azobis(4-cyanopentanoic acid) (V-501) as initiator
-
1,4-Dioxane, anhydrous
-
Schlenk flask
-
Magnetic stirrer and stirring bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the monomer, CPADB, and V-501 in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[CPADB]:[V-501] will determine the target molecular weight and should be optimized for the desired application (e.g., 100:1:0.2).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure and calculate monomer conversion.
Table 1: Example Data for RAFT Polymerization of a Pentenoyl-Functionalized Monomer
| [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 100:1:0.2 | 6 | 65 | 10,200 | 11,500 | 1.15 |
| 100:1:0.2 | 12 | 85 | 13,400 | 14,200 | 1.12 |
| 200:1:0.2 | 12 | 78 | 24,500 | 26,300 | 1.18 |
Note: The data presented in this table is illustrative and will vary based on the specific monomer and reaction conditions.
Protocol 3: Post-Polymerization Modification via Thiol-Ene "Click" Reaction
This protocol describes the functionalization of the pendant pentenoyl groups on the polymer backbone with a thiol-containing molecule.[3]
Materials:
-
Polymer with pendant pentenoyl groups
-
Thiol-containing molecule (e.g., 1-thioglycerol, cysteine)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as photoinitiator
-
Solvent (e.g., THF, DMF)
-
UV lamp (365 nm)
-
Schlenk tube or vial
-
Magnetic stirrer and stirring bar
Procedure:
-
In a Schlenk tube or vial, dissolve the polymer and the thiol-containing molecule (typically 1.5-2 equivalents per alkene group) in the chosen solvent.
-
Add the photoinitiator DMPA (e.g., 5 mol% relative to the thiol).
-
Degas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Irradiate the stirred solution with a UV lamp at 365 nm at room temperature. The reaction time will depend on the specific reactants and their concentrations (typically 1-4 hours).
-
Monitor the reaction progress by ¹H NMR by observing the disappearance of the alkene proton signals.
-
Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
-
Characterize the final product by ¹H NMR and FTIR to confirm the successful modification.
Table 2: Characterization Data for Thiol-Ene Modification
| Starting Polymer | Thiol Reagent | Reaction Time (h) | Modification Efficiency (%) | Characterization Notes |
| Poly(N-(2-aminoethyl)-4-pentenamide) | 1-Thioglycerol | 2 | >95 | Disappearance of alkene peaks in ¹H NMR; Appearance of new signals corresponding to the thioglycerol moiety. |
| Poly(N-(2-aminoethyl)-4-pentenamide) | Cysteine methyl ester | 3 | >95 | Disappearance of alkene peaks in ¹H NMR; Appearance of new signals corresponding to the cysteine moiety. |
Note: The data presented in this table is illustrative and will vary based on the specific polymer and thiol used.
Visualizations
Caption: Synthesis of a functional monomer from this compound.
Caption: RAFT polymerization workflow.
Caption: Post-polymerization modification via thiol-ene chemistry.
References
Troubleshooting & Optimization
Purification of 4-Pentenoyl chloride from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-pentenoyl chloride from a crude reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities include:
-
Unreacted 4-pentenoic acid: The starting material for the synthesis.
-
Excess chlorinating agent: Such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
4-pentenoic anhydride: Formed from the reaction of this compound with unreacted 4-pentenoic acid, especially in the presence of moisture.[1]
-
Polymeric material: The terminal double bond of this compound can undergo polymerization, especially at elevated temperatures.
-
Solvent: The solvent used for the reaction (e.g., dichloromethane, toluene).
-
Side-products from the chlorinating agent: For example, when using oxalyl chloride, gaseous byproducts like HCl, CO₂, and CO are formed.[2]
Q2: What is the best method to purify crude this compound?
A2: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[1] This technique separates compounds based on their boiling points. Given the differences in boiling points between this compound and its common impurities, a carefully performed fractional distillation can yield a highly pure product.
Q3: Why is reduced pressure distillation recommended?
A3: Reduced pressure distillation is recommended to lower the boiling point of this compound.[3] Its boiling point at atmospheric pressure is 125 °C.[2] Distilling at this temperature can lead to decomposition and polymerization of the product. By reducing the pressure, the distillation can be carried out at a lower, safer temperature.
Q4: How can I tell if my purified this compound is pure?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of this compound and detect the presence of impurities.[4][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the acyl chloride around 1780-1815 cm⁻¹. The presence of a broad hydroxyl (-OH) peak around 2500-3300 cm⁻¹ would indicate contamination with 4-pentenoic acid. Anhydride impurities would show two carbonyl stretches.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass spectra, allowing for the identification and quantification of impurities.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the purification by fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) |
| This compound | 118.56 | 125 | 1.074 |
| 4-Pentenoic acid | 100.12 | 187-189 | 0.981 |
| Thionyl chloride | 118.97 | 74.6 | 1.631 |
| Oxalyl chloride | 126.93 | 63-64 | 1.479 |
Experimental Protocols
Detailed Methodology for Purification by Fractional Distillation
This protocol is a general guideline and may need to be adapted based on the specific scale and equipment of your experiment.
1. Initial Workup (before distillation):
-
After the reaction to synthesize this compound is complete, remove the excess chlorinating agent and solvent. This can be done by rotary evaporation.[2] Be cautious not to co-distill the product.[2] It is advisable to use a trap to capture volatile and corrosive byproducts.
-
To remove any remaining acidic impurities like 4-pentenoic acid, the crude product can be dissolved in a dry, inert solvent (e.g., diethyl ether) and washed carefully with a cold, dilute aqueous base solution (e.g., 5% potassium hydroxide).[1] This step must be performed quickly and at low temperatures to minimize hydrolysis of the this compound.[1]
-
Separate the organic layer, wash it with cold brine, and dry it over an anhydrous drying agent like sodium sulfate.[1]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
2. Fractional Distillation:
-
Set up a fractional distillation apparatus with a Vigreux column.[1][7] Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Add the crude this compound to the distilling flask along with a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Connect the apparatus to a vacuum pump and carefully reduce the pressure. A pressure of 7-10 mmHg is a good starting point.[2]
-
Slowly heat the distilling flask using a heating mantle or an oil bath.
-
Collect the fractions in separate receiving flasks. The first fraction will likely contain any remaining solvent and low-boiling impurities.
-
Monitor the temperature at the head of the distillation column. The temperature should remain stable during the collection of the pure this compound. The boiling point will depend on the pressure.
-
Stop the distillation before the distilling flask is completely dry to avoid the formation of potentially explosive peroxides and overheating of the residue.
-
Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address specific issues that may be encountered during the purification of this compound.
Q: My final product is a dark or yellow color. What could be the cause and how can I fix it?
A:
-
Possible Cause: Discoloration can be due to the decomposition of the product at high temperatures or the presence of colored impurities from the starting materials or side reactions.[8] Aged thionyl chloride can also impart a yellow color.
-
Solution:
-
Ensure the distillation is performed under a sufficient vacuum to keep the temperature low.
-
If using thionyl chloride, consider distilling it before use if it is old or discolored.
-
If the product is already discolored, a careful fractional distillation, collecting only the fraction that distills at the correct temperature and pressure, should yield a colorless product.
-
Q: The yield of my purified this compound is very low. What are the potential reasons?
A:
-
Possible Causes:
-
Incomplete reaction: The initial synthesis may not have gone to completion.
-
Hydrolysis: The product may have been hydrolyzed back to 4-pentenoic acid during the workup. This is a common issue with acyl chlorides.[1]
-
Loss during workup: Significant product loss can occur during aqueous washes if not performed quickly and at low temperatures. Emulsion formation during extraction can also lead to loss of material.
-
Polymerization: Heating the crude product for an extended period or at too high a temperature can cause polymerization of the double bond, leading to a non-volatile residue.
-
Inefficient distillation: A poor distillation setup or technique can lead to co-distillation of the product with impurities or incomplete separation.
-
-
Solutions:
-
Ensure the initial reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC of a quenched aliquot).
-
Minimize contact with water during the workup. Use cold solutions and perform extractions quickly.[1]
-
Consider adding a radical inhibitor (e.g., hydroquinone) to the crude product before distillation to prevent polymerization, although this will need to be removed in a subsequent step if it co-distills.
-
Use an efficient fractional distillation setup with a Vigreux column to ensure good separation.[7]
-
Q: I am observing a solid forming in my distillation flask. What is it and what should I do?
A:
-
Possible Cause: The solid is likely polymeric material resulting from the polymerization of the this compound. This is more likely to occur if the distillation is carried out at a high temperature or for a prolonged time.
-
Solution:
-
Stop the distillation immediately.
-
Try to dissolve the remaining material in a small amount of an appropriate solvent to see if any monomeric product can be recovered, though this is often difficult.
-
In future purifications, ensure a lower distillation temperature by using a better vacuum. Consider adding a polymerization inhibitor.
-
Q: My vacuum pump is struggling to maintain a low pressure during distillation. What could be the issue?
A:
-
Possible Causes:
-
Leaks in the apparatus: Poorly sealed joints are a common cause of vacuum leaks.
-
Outgassing of the crude mixture: The crude mixture may contain dissolved gases (like HCl) that are being released, increasing the pressure.
-
Decomposition: The product or impurities may be decomposing to form gaseous byproducts.
-
-
Solutions:
-
Check all joints and connections for leaks. Ensure they are properly greased (if using ground glass joints) and securely clamped.
-
Before heating, pull a vacuum on the cold apparatus for some time to remove any dissolved gases.
-
If decomposition is suspected, try to distill at an even lower pressure and temperature.
-
Visualization
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. How To [chem.rochester.edu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Purification [chem.rochester.edu]
- 8. US4508857A - Color-stabilized aroyl chloride compositions - Google Patents [patents.google.com]
Technical Support Center: 4-Pentenoyl Chloride Handling and Reaction Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 4-pentenoyl chloride, with a specific focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound, like other acyl chlorides, is highly reactive. The carbonyl carbon is bonded to two strongly electronegative atoms (oxygen and chlorine), making it very electron-deficient and a prime target for nucleophilic attack.[1][2] Water, although a weak nucleophile, readily attacks this electrophilic carbon, leading to a rapid hydrolysis reaction that forms 4-pentenoic acid and hydrochloric acid (HCl).[3] This reactivity is a key reason why acyl chlorides are potent acylating agents, but it also necessitates careful handling to avoid unwanted reactions with ambient moisture.[4][5]
Q2: What are the primary consequences of hydrolysis during my reaction?
A2: Hydrolysis of this compound can lead to several undesirable outcomes in your experiment:
-
Reduced Yield: The consumption of the starting material through hydrolysis directly lowers the potential yield of your desired product.[4]
-
Byproduct Formation: The generation of 4-pentenoic acid introduces an impurity into your reaction mixture that may be difficult to separate from the desired product.
-
Side Reactions: The hydrochloric acid produced can catalyze unwanted side reactions or react with acid-sensitive functional groups in your substrate or product.[6]
Q3: How can I visually identify if my this compound has been exposed to moisture?
A3: this compound is a colorless to pale yellow liquid.[7] Upon exposure to air, it may fume, which is a result of the reaction with atmospheric moisture to produce HCl gas.[8] If the liquid appears cloudy or you observe the formation of a solid precipitate (4-pentenoic acid), it is a strong indication that significant hydrolysis has occurred.
Q4: What is the role of a non-nucleophilic base in reactions with this compound?
A4: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often added to reactions involving acyl chlorides to act as an HCl scavenger.[6][9] As the acylation reaction proceeds, HCl is generated as a byproduct. The base neutralizes this acid, preventing it from protonating your nucleophile (e.g., an amine) and rendering it unreactive.[9] It is crucial to use a non-nucleophilic base to prevent it from reacting with the this compound itself.
Troubleshooting Guide: Low Yield in Acylation Reactions
Low or no yield of the desired acylated product is a common issue when working with this compound. This guide will help you troubleshoot potential causes related to hydrolysis.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Hydrolysis of this compound | - Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use.[7][9] - Use a fresh bottle of high-purity, anhydrous solvent.[4] - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[9] - Handle this compound and prepare solutions in a glovebox or using Schlenk techniques if possible.[9] |
| Incomplete Reaction | - Verify that your nucleophile is sufficiently reactive. - Consider adjusting the reaction temperature. While many acylations are fast at 0°C or room temperature, less reactive nucleophiles may require gentle heating.[9] - Ensure proper stoichiometry of all reagents. | |
| Formation of a White Precipitate | Precipitation of 4-Pentenoic Acid | - This is a strong indicator of hydrolysis. Review your experimental setup for sources of moisture. - Confirm the identity of the precipitate using analytical techniques (e.g., IR, NMR). |
| Precipitation of Amine Hydrochloride Salt | - If you are using an amine nucleophile without an additional base, the HCl byproduct will form a salt with the unreacted amine, causing it to precipitate. - Add an equivalent of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl.[9] | |
| Inconsistent Reaction Outcomes | Variable Moisture Content in Reagents or Solvents | - Standardize your procedures for drying solvents and handling reagents. - Store this compound under anhydrous and inert conditions.[10] - Use freshly opened bottles of reagents and solvents whenever possible. |
Data Presentation
Typical Water Content of Anhydrous Solvents
The term "anhydrous" does not mean a complete absence of water. The acceptable level of moisture can vary depending on the supplier and the grade of the solvent. Below is a table summarizing typical water content in common anhydrous solvents. For reactions with this compound, aiming for a water content of <50 ppm is recommended.
| Solvent | Typical Water Content (ppm) | Drying Method(s) |
| Dichloromethane (DCM) | < 50 | Distillation from CaH₂; Storage over 3Å molecular sieves |
| Tetrahydrofuran (THF) | < 50 | Distillation from sodium/benzophenone; Storage over 3Å molecular sieves |
| Acetonitrile | < 30 | Distillation from CaH₂ or P₂O₅; Storage over 3Å molecular sieves |
| Toluene | < 30 | Distillation from sodium; Storage over 3Å molecular sieves |
| Diethyl Ether | < 50 | Distillation from sodium/benzophenone; Storage over 3Å molecular sieves |
Data compiled from various sources on solvent purification.
Experimental Protocols
Detailed Methodology for Preventing Hydrolysis in a Typical Acylation Reaction
This protocol outlines the key steps for performing an acylation reaction with this compound while minimizing the risk of hydrolysis.
1. Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon).
2. Reagent and Solvent Preparation:
-
Use only high-purity, anhydrous solvents. If the solvent is from a previously opened bottle, consider drying it over an appropriate drying agent (e.g., molecular sieves) prior to use.[10]
-
Ensure that all other reagents, including the nucleophile and any base, are anhydrous. Liquid reagents can be dried over molecular sieves, and solid reagents can be dried in a vacuum oven.
3. Reaction Setup and Execution:
-
Set up the reaction apparatus under a continuous positive pressure of inert gas. A gas bubbler can be used to monitor the pressure.
-
In the reaction flask, dissolve the nucleophile (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature, typically 0°C in an ice bath, to control the initial exothermic reaction.
-
In a separate, dry flask, prepare a solution of this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the cooled, stirred reaction mixture via a syringe or an addition funnel over a period of 15-30 minutes.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
After the reaction is complete, proceed with the appropriate aqueous workup to quench the reaction and remove byproducts.
Visualizations
Caption: Mechanism of this compound Hydrolysis.
Caption: Experimental Workflow to Prevent Hydrolysis.
References
- 1. savemyexams.com [savemyexams.com]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvents, anhydrous for laboratory | Scharlab [scharlab.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Side reactions of 4-Pentenoyl chloride with common reagents
Welcome to the technical support center for 4-Pentenoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two primary reactive sites: the highly electrophilic acyl chloride group and the nucleophilic carbon-carbon double bond (alkene). The acyl chloride is susceptible to nucleophilic attack, while the terminal alkene can react with electrophiles, radicals, and certain catalysts. The interplay between these two functional groups can lead to a variety of desired and undesired side reactions.
Q2: My reaction with an aromatic compound using a Lewis acid catalyst is giving a complex mixture of products. What could be the cause?
When reacting this compound with aromatic compounds in the presence of a Lewis acid (e.g., AlCl₃, FeCl₃) for Friedel-Crafts acylation, several side reactions can occur, leading to a complex product mixture.
-
Intramolecular Cyclization: The Lewis acid can activate the acyl chloride, which may then be attacked by the internal double bond, leading to the formation of a cyclic ketone, typically a cyclopentenone or cyclohexenone derivative. This is a type of Nazarov cyclization.
-
Alkene Reactivity: The Lewis acid can also interact with the terminal alkene, promoting polymerization or other reactions with the aromatic substrate.
-
Polyacylation: Although less common with acylation than alkylation, highly activated aromatic rings can undergo multiple acylations.
Q3: I am trying to acylate a molecule with both an alcohol and an amine group. Which group will react preferentially with this compound?
Generally, the amine group is more nucleophilic than the alcohol group and will react preferentially with the acyl chloride to form an amide. However, the selectivity can be influenced by several factors:
-
Steric Hindrance: A sterically hindered amine may react slower than a more accessible primary alcohol.
-
Reaction Conditions: The choice of solvent and the presence of a base can influence the relative nucleophilicity of the amine and alcohol groups.
Q4: I observe the formation of a polymeric material in my reaction vessel. What is causing this?
The terminal alkene of this compound can undergo radical polymerization, especially in the presence of radical initiators, light, or heat. Certain Lewis acids used in Friedel-Crafts reactions can also promote cationic polymerization of the alkene.
Q5: When I use a Grignard reagent with this compound, I get a lower than expected yield of the desired tertiary alcohol. What are the possible side reactions?
While the primary reaction of a Grignard reagent with an acyl chloride is the formation of a ketone followed by a second addition to yield a tertiary alcohol, several side reactions can reduce the yield:
-
Enolization: If the initially formed ketone is sterically hindered, the Grignard reagent can act as a base and deprotonate the alpha-carbon, leading to the formation of an enolate and consumption of the Grignard reagent.
-
Reaction with the Alkene: Although less common, the Grignard reagent could potentially interact with the terminal alkene, especially if transition metal impurities are present.
Troubleshooting Guides
Issue 1: Low Yield of Friedel-Crafts Acylation Product and Formation of Cyclic Byproducts
Symptoms:
-
Complex mixture of products observed by TLC or GC-MS.
-
Isolation of a cyclic ketone (e.g., cyclopentenone derivative) in significant amounts.
-
Low yield of the expected acylated aromatic compound.
Possible Causes:
-
Intramolecular Friedel-Crafts acylation (Nazarov-type cyclization) is competing with the intermolecular acylation of the aromatic substrate.
-
The Lewis acid is promoting reaction at the alkene.
Solutions:
-
Choice of Lewis Acid: Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of a strong one like AlCl₃ to reduce the activation of the alkene.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the desired intermolecular reaction, which often has a lower activation energy than the intramolecular cyclization.
-
Order of Addition: Add the this compound slowly to a mixture of the aromatic compound and the Lewis acid to maintain a low concentration of the acyl chloride and minimize intramolecular reactions.
Issue 2: Poor Chemoselectivity in the Acylation of Polyfunctional Molecules (e.g., Amino Alcohols)
Symptoms:
-
Formation of a mixture of N-acylated and O-acylated products.
-
Difficulty in separating the desired product.
Possible Causes:
-
Similar nucleophilicity of the functional groups under the reaction conditions.
-
Steric hindrance affecting the reactivity of the target functional group.
Solutions:
-
pH Control: In the acylation of amino alcohols, protonating the amine with an acid can render it non-nucleophilic, allowing for selective O-acylation.[1]
-
Protecting Groups: If pH control is not feasible or effective, consider using a protecting group for the more reactive functional group (usually the amine) before carrying out the acylation.
-
Catalyst Selection: Certain catalysts can enhance the selectivity for the acylation of one functional group over another.
Issue 3: Unwanted Polymerization
Symptoms:
-
Formation of a viscous oil or an insoluble solid in the reaction mixture.
-
Difficulty in isolating the desired product from the polymeric byproduct.
Possible Causes:
-
Radical polymerization initiated by heat, light, or impurities.
-
Cationic polymerization catalyzed by Lewis acids.
Solutions:
-
Inhibitors: Add a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture if radical polymerization is suspected.[2]
-
Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Temperature Control: Maintain a low reaction temperature.
-
Purification of Reagents: Ensure that the this compound and solvent are free from peroxide impurities that can initiate radical polymerization.
Quantitative Data on Side Reactions
| Reagent Class | Desired Reaction | Common Side Reaction(s) | Conditions Favoring Side Reaction | Approximate Yield of Side Product |
| Aromatic Compounds + Lewis Acid | Friedel-Crafts Acylation | Intramolecular Cyclization (Nazarov-type) | Strong Lewis acids (e.g., AlCl₃), higher temperatures. | Can be significant, in some cases the major product. |
| Polyfunctional Nucleophiles (e.g., Amino Alcohols) | Selective Acylation (e.g., N-acylation) | Mixture of N- and O-acylated products | Neutral or basic conditions. | Varies depending on substrate and conditions. |
| Grignard Reagents | Tertiary Alcohol Formation | Enolization of intermediate ketone | Sterically hindered ketones. | Can significantly reduce the yield of the desired alcohol. |
| General | Acylation | Polymerization | Presence of radical initiators, heat, light, or strong Lewis acids. | Can range from minor to the main reaction pathway. |
Note: Specific quantitative yields are highly dependent on the exact substrate, stoichiometry, and reaction conditions. The information provided is a general guideline.
Detailed Experimental Protocols
Protocol 1: Minimizing Intramolecular Cyclization in Friedel-Crafts Acylation
Objective: To achieve selective acylation of an aromatic compound (e.g., anisole) with this compound while minimizing the formation of the cyclic ketone byproduct.
Materials:
-
Anisole
-
This compound
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
To the flask, add the aromatic compound (1.2 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous ZnCl₂ (1.1 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in the dropping funnel.
-
Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for an additional 1-2 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Chemoselective N-Acylation of an Amino Alcohol
Objective: To selectively acylate the amine group of an amino alcohol (e.g., ethanolamine) with this compound.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethanolamine (1.0 equivalent) and TEA (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting N-(2-hydroxyethyl)pent-4-enamide by column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound with common reagents.
Caption: Troubleshooting guide for Friedel-Crafts acylation with this compound.
Caption: Experimental workflow for the chemoselective acylation of an amino alcohol.
References
Technical Support Center: Optimizing Acylation Reactions with 4-Pentenoyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting issues encountered during acylation reactions with 4-pentenoyl chloride.
Troubleshooting Guide
This guide addresses common problems encountered during the acylation of various substrates with this compound.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation with this compound is resulting in a low yield or a complex mixture of products. What are the potential causes and solutions?
A: Low yields in Friedel-Crafts acylation can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Moisture and Reagent Purity: this compound is highly sensitive to moisture, which can lead to its hydrolysis back to 4-pentenoic acid. The Lewis acid catalyst (e.g., AlCl₃) is also deactivated by water.
-
Recommendation: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the aromatic substrate is dry. Handle this compound and the Lewis acid in a glovebox or under a positive pressure of inert gas.
-
-
Catalyst Stoichiometry and Activity: Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid catalyst. This is because the ketone product can form a complex with the catalyst, rendering it inactive.[1][2]
-
Recommendation: Use at least 1.1 equivalents of a strong Lewis acid like aluminum chloride (AlCl₃). Ensure the catalyst is fresh and has not been deactivated by atmospheric moisture.
-
-
Reaction Temperature: The reaction temperature is critical. While some reactions proceed at 0°C to room temperature, others may require heating. However, excessive heat can lead to side reactions.
-
Substrate Reactivity: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are generally poor substrates for Friedel-Crafts acylation.
-
Recommendation: If your substrate is deactivated, consider using a more forcing catalyst system or alternative synthetic routes.
-
-
Potential Side Reactions: The terminal alkene in this compound can potentially undergo side reactions, such as intramolecular cyclization, especially with highly reactive aromatic substrates or under harsh conditions.[5][6] Lewis acids can also promote polymerization or rearrangement of the alkene.
-
Recommendation: Maintain a low reaction temperature to minimize side reactions. The use of milder Lewis acids (e.g., ZnCl₂, FeCl₃) can sometimes be beneficial.
-
dot
Caption: Troubleshooting Decision Tree for Friedel-Crafts Acylation.
Issue 2: Low or No Product Yield in N-Acylation (Amide Formation)
Q: My N-acylation reaction of an amine with this compound is giving a poor yield. What should I check?
A: Similar to Friedel-Crafts reactions, N-acylation issues often relate to reaction conditions and reagent quality.
Troubleshooting Steps:
-
Moisture Sensitivity: As with any acyl chloride, this compound will readily hydrolyze in the presence of water.
-
Recommendation: Use anhydrous solvents (e.g., DCM, THF, acetonitrile) and ensure your amine substrate is dry.
-
-
Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct. If HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic.
-
Recommendation: Use at least one equivalent of a non-nucleophilic base like triethylamine (B128534) or pyridine. Alternatively, if the amine is not expensive, two equivalents of the amine substrate can be used, with one acting as the base.
-
-
Substrate Reactivity: Sterically hindered or electronically deactivated amines (e.g., anilines with electron-withdrawing groups) will react more slowly.
-
Recommendation: For less reactive amines, longer reaction times, elevated temperatures, or the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be necessary. DMAP forms a highly reactive acylpyridinium intermediate, accelerating the reaction.
-
-
Incorrect Temperature: Many N-acylations are rapid at 0°C to room temperature. However, for less reactive substrates, gentle heating might be required.
-
Recommendation: Start the reaction at 0°C and allow it to warm to room temperature. If the reaction does not proceed, consider gentle heating and monitor by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Friedel-Crafts acylation?
A1: The reaction proceeds via electrophilic aromatic substitution. First, the Lewis acid (e.g., AlCl₃) activates the this compound to form a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the aromatic ring. Finally, deprotonation of the resulting intermediate restores aromaticity and regenerates the catalyst.[2]
Caption: General Experimental Workflow for Acylation Reactions.
Protocol 2: General Procedure for N-Acylation of an Amine
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., 3 x 25 mL of DCM or ethyl acetate).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by silica (B1680970) gel column chromatography or recrystallization.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
Handling and storage of moisture-sensitive 4-Pentenoyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of the moisture-sensitive reagent, 4-Pentenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound (C₅H₇ClO) is a reactive organic compound featuring a terminal double bond and an acyl chloride functional group.[1] Its high reactivity, particularly towards nucleophiles, makes it a valuable reagent in organic synthesis for introducing the pentenoyl moiety into molecules.[1] However, the acyl chloride group is highly susceptible to hydrolysis. In the presence of moisture, it readily reacts with water in an exothermic reaction to form 4-pentenoic acid and corrosive hydrogen chloride (HCl) gas.[2][3][4] This degradation will reduce the purity of the reagent and can significantly impact the outcome of your experiment.
Q2: How should I properly store this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[5][6] The recommended storage temperature is typically between 2-8°C.[5] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[7] The container should be tightly sealed.[6] Some suppliers provide the reagent in bottles with a septum-sealed cap to facilitate transfer under an inert atmosphere.
Q3: What are the visual signs of this compound degradation?
Fresh, pure this compound is a clear, colorless to light yellow oil.[4][8] Signs of degradation due to moisture exposure include:
-
Fuming upon opening: The reaction with moisture in the air produces HCl gas, which can appear as white fumes.
-
Cloudiness or turbidity: The formation of the less soluble 4-pentenoic acid can make the liquid appear cloudy.
-
Pressure buildup: The generation of HCl gas can lead to pressure buildup in the container.
-
Sharp, acrid odor: A more pronounced pungent odor may be noticeable due to the presence of HCl.
Q4: Can I purify this compound that has partially degraded?
Yes, purification is possible, typically through vacuum fractional distillation.[2] This method is suitable for thermally stable liquid acyl chlorides and can effectively separate the desired product from the less volatile 4-pentenoic acid and other impurities.[2] It is essential to perform the distillation under a dry, inert atmosphere to prevent further degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in my reaction. | Degraded this compound: The reagent may have been compromised by moisture, reducing the amount of active acyl chloride available for your reaction. | 1. Check the appearance of your this compound for signs of degradation (see FAQ Q3).2. If degradation is suspected, consider purifying the reagent by vacuum distillation or using a fresh, unopened bottle.3. Ensure all future handling is performed under a strict inert atmosphere. |
| Inconsistent reaction results. | Improper handling technique: Small amounts of moisture introduced during reagent transfer can lead to variable purity and inconsistent results. | 1. Review your reagent handling protocol. Ensure you are using proper inert atmosphere techniques, such as a Schlenk line or a glovebox.2. Dry all glassware thoroughly in an oven before use and cool under a stream of dry nitrogen or argon.[6] |
| Side reactions observed. | Presence of HCl: The HCl byproduct from hydrolysis can catalyze unwanted side reactions in your experiment. | 1. Use freshly purified or newly opened this compound to minimize HCl contamination.2. Consider including a non-nucleophilic base in your reaction mixture to scavenge any trace amounts of acid. |
| Difficulty dissolving the reagent. | Presence of insoluble impurities: The degradation product, 4-pentenoic acid, may have different solubility characteristics than the acyl chloride. | 1. If the reagent appears cloudy, this could indicate the presence of the carboxylic acid.2. Purify the this compound by vacuum distillation to remove the impurity. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₇ClO |
| Molecular Weight | 118.56 g/mol [9] |
| Boiling Point | 125 °C (lit.)[3] |
| Density | 1.074 g/mL at 25 °C (lit.)[3] |
| Flash Point | 27 °C (closed cup)[3] |
Experimental Protocols
Protocol 1: Handling Moisture-Sensitive this compound Under an Inert Atmosphere
This protocol describes the transfer of this compound using a syringe under a nitrogen atmosphere.
Materials:
-
Bottle of this compound with a septum-sealed cap
-
Dry, nitrogen-flushed reaction flask with a septum
-
Dry, nitrogen-flushed syringe and needle
-
Schlenk line or nitrogen balloon setup
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Set up the reaction flask under a positive pressure of nitrogen.
-
Pierce the septum of the this compound bottle with a needle connected to the nitrogen line to equalize the pressure.
-
Using a dry syringe, pierce the septum of the this compound bottle and draw the desired volume of the liquid. It is good practice to draw a small amount of nitrogen into the syringe before drawing the liquid.
-
Remove the syringe from the reagent bottle and insert it into the septum of the reaction flask.
-
Slowly add the this compound to the reaction mixture.
-
Withdraw the syringe and needle.
-
Clean the syringe and needle immediately by rinsing with a dry, inert solvent followed by a quenching solvent (e.g., isopropanol).
Protocol 2: Synthesis of this compound from 4-Pentenoic Acid
This protocol describes a general method for preparing this compound from 4-pentenoic acid using thionyl chloride.
Materials:
-
4-Pentenoic acid
-
Thionyl chloride (SOCl₂)
-
Dry reaction flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes)
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a dry reaction flask, add 4-pentenoic acid.
-
Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride to the stirred 4-pentenoic acid at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the resulting crude this compound by vacuum fractional distillation.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Inert atmosphere experimental workflow.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-ペンテノイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 39716-58-0 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Pentenoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-pentenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and reliable methods for synthesizing this compound involve the reaction of 4-pentenoic acid with a chlorinating agent. The two most frequently used reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3] Both methods are effective, with the choice often depending on the desired purity, scale, and reaction conditions. Oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts, which simplifies purification.[4]
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: Byproducts can originate from the reagents, the starting material, or subsequent reactions of the product. These can be broadly categorized as follows:
-
Reagent-Related Byproducts: Excess chlorinating agent (thionyl chloride or oxalyl chloride) and gaseous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) from thionyl chloride, or carbon dioxide (CO₂), carbon monoxide (CO), and HCl from oxalyl chloride.[1][5]
-
Substrate/Product-Related Byproducts: These include unreacted 4-pentenoic acid, 4-pentenoic anhydride (B1165640) (formed from the reaction of this compound with unreacted 4-pentenoic acid, especially in the presence of moisture), and products resulting from reactions at the terminal double bond.
-
Catalyst-Related Byproducts: When using a dimethylformamide (DMF) catalyst with oxalyl chloride, trace amounts of the potent carcinogen dimethylcarbamoyl chloride may be formed.[4]
Q3: How stable is this compound and what are its potential degradation pathways?
A3: this compound is a reactive molecule and is sensitive to moisture.[6] The primary degradation pathway is hydrolysis back to 4-pentenoic acid upon exposure to water. Due to its terminal double bond, it may also be susceptible to polymerization, especially upon prolonged storage or exposure to heat or radical initiators. Intramolecular cyclization to form a five-membered ring lactone is another potential, though less common, degradation pathway.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A4: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the desired product and any volatile byproducts or impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound and identifying impurities.[9] Residual starting material or the formation of byproducts can often be detected by characteristic signals.
-
Infrared (IR) Spectroscopy: The formation of the acyl chloride can be monitored by the appearance of a strong carbonyl (C=O) stretching band at a characteristic frequency (typically around 1800 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Loss of product during purification. | 1. Ensure the use of a slight excess of the chlorinating agent. If using a catalyst (e.g., DMF), ensure it is added correctly. Monitor the reaction to completion (e.g., by observing the cessation of gas evolution). 2. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. 3. The boiling point of this compound is approximately 125 °C.[5] Be careful not to distill the product along with the solvent during rotary evaporation.[5] Use an appropriate setup for fractional distillation to minimize losses. |
| Presence of Unreacted 4-Pentenoic Acid in the Product | 1. Insufficient chlorinating agent. 2. Incomplete reaction. | 1. Use a slight molar excess (e.g., 1.05-1.2 equivalents) of the chlorinating agent. 2. Increase the reaction time or gently warm the reaction mixture if the reaction is sluggish (monitor for potential side reactions). |
| Product is Contaminated with 4-Pentenoic Anhydride | 1. Presence of water in the reaction mixture, leading to partial hydrolysis of the acyl chloride, which then reacts with unreacted carboxylic acid. | 1. Rigorously exclude moisture from the reaction. Use anhydrous solvents and reagents. Dry the starting 4-pentenoic acid if necessary. |
| Product Discoloration (Yellow or Brown) | 1. Impurities in the starting materials or reagents. 2. Decomposition of the product at elevated temperatures during distillation. | 1. Use high-purity starting materials and freshly distilled chlorinating agents if necessary. 2. Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. |
| Formation of Polymeric Material | 1. High reaction or distillation temperatures. 2. Presence of radical initiators. | 1. Maintain the recommended reaction temperature. Use vacuum distillation for purification to keep the temperature as low as possible. 2. Ensure the reaction is performed in clean glassware and consider adding a radical inhibitor (e.g., hydroquinone) if polymerization is a persistent issue, although this may complicate purification. |
Experimental Protocols
Synthesis of this compound using Oxalyl Chloride
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
4-Pentenoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF, anhydrous)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas inlet
-
Gas outlet connected to a trap (e.g., a bubbler with a basic solution to neutralize HCl and CO)
-
Distillation apparatus (for purification)
Procedure:
-
To a solution of 4-pentenoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride by rotary evaporation. To ensure complete removal of volatile impurities, the residue can be redissolved in a small amount of anhydrous DCM and evaporated again.[5]
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Visualizations
Below are diagrams illustrating the chemical pathways and experimental workflow.
Caption: Synthetic routes to this compound.
Caption: Potential side reactions and degradation pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound CAS#: 39716-58-0 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Purification of 4-Pentenoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of 4-pentenoic acid from 4-pentenoyl chloride. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity in crude this compound?
The most common impurity in this compound, when synthesized from 4-pentenoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, is the unreacted starting material, 4-pentenoic acid.
Q2: What are the recommended methods for removing 4-pentenoic acid from this compound?
The two primary methods for purifying this compound and removing 4-pentenoic acid are:
-
Aqueous Base Wash (Quench & Extraction): This involves washing the crude product with a cold, dilute aqueous base to deprotonate and extract the acidic 4-pentenoic acid into the aqueous phase.
-
Fractional Distillation: This technique separates compounds based on their boiling points. This compound has a reported boiling point of 125 °C, which allows for its separation from the less volatile 4-pentenoic acid (boiling point approx. 186-187 °C).
Q3: How can I assess the purity of my this compound after purification?
Several analytical techniques can be employed to determine the purity of this compound and quantify the residual 4-pentenoic acid:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating and identifying volatile compounds. It can effectively quantify the amount of 4-pentenoic acid impurity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the IR spectrum indicates the presence of the carboxylic acid impurity. A pure acyl chloride will show a sharp, strong carbonyl (C=O) stretch around 1790-1815 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the acid and the acid chloride. The acidic proton of the carboxylic acid will be visible in the ¹H NMR spectrum (typically >10 ppm), which will be absent in the pure acyl chloride.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound after purification | Hydrolysis of the acyl chloride: this compound is moisture-sensitive and can readily hydrolyze back to 4-pentenoic acid upon contact with water. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents for extraction. - Perform the aqueous base wash at low temperatures (0-5 °C) and as quickly as possible. - Dry the organic layer thoroughly with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) after extraction. |
| Loss of product during distillation: Co-distillation with solvent or loss due to high vacuum. | - Use a fractional distillation setup with a Vigreux or packed column for better separation. - Carefully control the distillation temperature and pressure. | |
| Product is still contaminated with 4-pentenoic acid | Inefficient extraction: The base wash may not have been sufficient to remove all the carboxylic acid. | - Increase the number of extractions with the cold aqueous base. - Ensure thorough mixing during the extraction to maximize contact between the organic and aqueous phases. - Consider using a slightly higher concentration of the base, but be cautious of promoting hydrolysis of the acyl chloride. |
| Co-distillation: If the boiling point difference is not sufficiently exploited during distillation. | - Use a more efficient distillation column (e.g., a longer path or more theoretical plates). - Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference. | |
| Product appears dark or polymerized | Thermal decomposition: this compound may be unstable at its atmospheric boiling point. | - Purify via vacuum distillation to lower the required temperature. |
| Acid-catalyzed polymerization: The presence of acidic impurities (including residual chlorinating agent or HCl) can promote polymerization of the alkene functionality. | - Ensure complete removal of the chlorinating agent after the synthesis. - A mild base wash can help neutralize any acidic impurities. |
Data Presentation
The following table provides a qualitative comparison of the primary purification methods for removing 4-pentenoic acid from this compound. Quantitative data for these processes can be highly dependent on the initial purity of the crude product and the precise experimental conditions used.
| Purification Method | Principle of Separation | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Aqueous Base Wash | Acid-base extraction | Good to Excellent (>95%) | Moderate to High (70-90%) | - Effective for removing acidic impurities. - Relatively quick procedure. | - Risk of product hydrolysis. - Requires subsequent drying and solvent removal steps. |
| Fractional Distillation | Difference in boiling points | Excellent (>98%) | Moderate (60-80%) | - Can achieve very high purity. - Removes non-volatile impurities. | - Potential for thermal decomposition or polymerization. - Can be time-consuming. |
Experimental Protocols
Method 1: Purification by Aqueous Base Wash
This protocol is adapted from a general procedure for the purification of acyl chlorides.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or dichloromethane
-
5% aqueous potassium hydroxide (B78521) (KOH) or sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0 °C
-
Saturated aqueous sodium chloride (brine) solution, pre-chilled to 0 °C
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Cool the solution in an ice bath.
-
Add a small volume of the cold 5% aqueous base solution to the separatory funnel.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Repeat the base wash one to two more times, monitoring the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with cold brine to remove residual water and base.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Method 2: Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column (e.g., Vigreux), condenser, and receiving flask)
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Begin heating the flask gently.
-
Collect any low-boiling fractions (e.g., residual solvent or chlorinating agent).
-
Carefully increase the temperature and collect the fraction that distills at the boiling point of this compound (125 °C at atmospheric pressure, lower under vacuum).
-
Stop the distillation before the flask goes to dryness to avoid overheating the residue, which may contain polymeric material.
-
The collected fraction is the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
Technical Support Center: 4-Pentenoyl Chloride Reactions with Sterically Hindered Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pentenoyl chloride and sterically hindered substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am reacting this compound with a sterically hindered alcohol/amine, but I am observing very low to no conversion to the desired ester/amide. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in the acylation of sterically hindered substrates is a common challenge. Several factors, ranging from reaction conditions to reagent choice, can be responsible. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Insufficient Reactivity of the Substrate | Sterically hindered alcohols (tertiary alcohols, phenols with bulky ortho-substituents) and amines (secondary amines with bulky substituents) react slowly.[1] Increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C) and monitor for product formation and potential side reactions. Prolong the reaction time, monitoring progress by TLC or LC-MS. |
| Inadequate Catalyst or No Catalyst Used | For sterically hindered substrates, a catalyst is often essential. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for these reactions.[1][2] Add a catalytic amount of DMAP (1-10 mol%) to the reaction mixture. Other catalysts like 1-methylimidazole (B24206) can also be effective.[3] |
| Moisture Contamination | This compound is highly sensitive to moisture and will readily hydrolyze to 4-pentenoic acid, which is unreactive under these conditions. Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Dry the substrate if it is suspected to contain water. |
| Inappropriate Solvent | The solvent can affect the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally recommended.[1] Ensure your substrate is soluble in the chosen solvent. |
| Suboptimal Temperature | While higher temperatures can improve rates, excessive heat can lead to side reactions or decomposition. Start the reaction at 0°C, and if no reaction is observed, allow it to warm to room temperature. Gentle heating can be applied if necessary.[1] |
Issue 2: Formation of Side Products
Question: My reaction is producing the desired product, but I am also observing significant side products. What are these side products and how can I minimize their formation?
Answer: Side product formation can compete with the desired acylation, reducing the yield and complicating purification. The nature of the side products depends on the substrate and reaction conditions.
| Side Product/Reaction | How to Minimize |
| Elimination (for tertiary alcohols) | Tertiary alcohols can undergo elimination under harsh acidic conditions (generated HCl) or high temperatures to form alkenes. Use a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced during the reaction.[4] Maintain a low to moderate reaction temperature. |
| Reaction with the Alkene Moiety | The terminal alkene of the 4-pentenoyl group can potentially undergo side reactions, especially if harsh conditions or certain catalysts are used. This is less common under standard acylation conditions but can be a concern with highly reactive reagents or prolonged reaction times at high temperatures. Stick to milder conditions and shorter reaction times where possible. |
| Diacylation (for substrates with multiple nucleophilic sites) | If the substrate has more than one hydroxyl or amino group, di- or poly-acylation can occur. Use a stoichiometric amount of this compound relative to the desired number of acylations. Adding the acyl chloride slowly to the reaction mixture can also improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the acylation of sterically hindered alcohols?
A1: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It is more nucleophilic than the sterically hindered alcohol and reacts rapidly with this compound to form a highly reactive N-pentenoylpyridinium intermediate. This intermediate is a much more potent acylating agent than this compound itself. The sterically hindered alcohol can then attack this activated intermediate to form the ester product, regenerating the DMAP catalyst in the process. This catalytic cycle significantly accelerates the rate of acylation for substrates that would otherwise react very slowly.
Q2: Can I use a base other than DMAP?
A2: Yes, other bases can be used, but they serve different primary roles. Non-nucleophilic bases like triethylamine (Et3N) or pyridine are often used as stoichiometric reagents to neutralize the hydrochloric acid (HCl) byproduct of the reaction. While they can have a modest catalytic effect, they are not as effective as DMAP for activating the acyl chloride, especially with hindered substrates. 1-methylimidazole is another effective nucleophilic catalyst.
Q3: My this compound has a yellow tint. Can I still use it?
A3: A slight yellow color may indicate some decomposition, likely due to minor hydrolysis from exposure to atmospheric moisture. While it may still be usable for some applications, for reactions with sensitive or sterically hindered substrates where high reactivity is crucial, it is best to use fresh or redistilled this compound. Purity can be checked by techniques like NMR or IR spectroscopy.
Q4: How can I remove the 4-pentenoyl group if I am using it as a protecting group?
A4: The 4-pentenoyl group can be removed under mild conditions using aqueous iodine. The reaction proceeds via an iodolactonization mechanism.
Q5: What are the optimal reaction temperatures for acylating a hindered substrate?
A5: There is no single optimal temperature, as it depends on the specific substrate. A good starting point is to begin the reaction at 0°C and then allow it to warm to room temperature. If the reaction is sluggish, gentle heating to 40-60°C may be necessary. It is crucial to monitor the reaction by TLC or LC-MS to find the balance between a reasonable reaction rate and the onset of side reactions or decomposition.
Quantitative Data Summary
The following tables provide representative data on the effect of catalysts and substrate sterics on acylation reactions. While not all data is specific to this compound, the trends are general for acyl chlorides.
Table 1: Effect of DMAP on the Acylation of a Sterically Hindered Alcohol
| Acylating Agent | Substrate | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | 1-Methylcyclohexanol | None | 24 | < 5 |
| Acetyl Chloride | 1-Methylcyclohexanol | DMAP (5) | 4 | > 95 |
| Benzoyl Chloride | t-Butanol | None | 48 | Low |
| Benzoyl Chloride | t-Butanol | DMAP (10) | 12 | 85 |
This table is a compilation of representative data from various acylation reactions to illustrate the general effect of DMAP.
Table 2: Influence of Steric Hindrance on Acylation Yield
| Acylating Agent | Substrate | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | 1-Butanol (Primary) | DMAP (2 mol%) | 1 | > 98 |
| This compound | Cyclohexanol (Secondary) | DMAP (2 mol%) | 2 | > 95 |
| This compound | t-Butanol (Tertiary) | DMAP (5 mol%) | 24 | ~70 |
| This compound | 2,6-Dimethylphenol (Hindered Phenol) | DMAP (10 mol%) | 48 | ~50 |
Yields are approximate and will vary based on specific reaction conditions. This table illustrates the general trend of decreasing reactivity with increasing steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Hindered Tertiary Alcohol
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Preparation: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the sterically hindered tertiary alcohol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.05 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acylation: Slowly add this compound (1.2 eq) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to reflux.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of a Sterically Hindered Phenol (B47542)
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Preparation: To a dry, inert-atmosphere flask, add the hindered phenol (e.g., 2,6-di-tert-butylphenol) (1.0 eq) and DMAP (0.1 eq) in anhydrous acetonitrile or THF (0.2 M).
-
Addition of Base: Add pyridine (2.0 eq) as both a base and co-solvent.
-
Acylation: Add this compound (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-48 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1M HCl. Extract with ethyl acetate (B1210297) or diethyl ether.
-
Purification: Wash the combined organic extracts with saturated aqueous NaHCO3 and brine. Dry over anhydrous MgSO4, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in acylation.
Caption: Catalytic cycle of DMAP in acylation of a hindered alcohol.
References
Technical Support Center: 4-Pentenoyl Chloride Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the long-term storage and handling of 4-pentenoyl chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: this compound is susceptible to two primary degradation pathways:
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Hydrolysis: As an acyl chloride, it readily reacts with moisture, including atmospheric humidity, to hydrolyze into 4-pentenoic acid and hydrochloric acid (HCl)[1][2][3]. This is often the most immediate concern for degradation.
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Radical Polymerization: The presence of a terminal double bond in the pentenoyl group makes the molecule susceptible to radical polymerization, especially when exposed to heat, light, or radical initiators[4]. This can lead to the formation of oligomers and polymers, reducing the purity of the material.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to exclude moisture[1].
-
Low Temperature: Refrigeration (2-8 °C) is recommended to reduce the rate of both hydrolysis and potential polymerization[1].
-
Light Protection: Store in an amber or opaque container to protect it from light, which can initiate radical polymerization.
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Dry Environment: The storage area should be cool and dry.
Q3: Can I use common radical inhibitors like hydroquinone (B1673460) (HQ) or butylated hydroxytoluene (BHT) to stabilize this compound?
A3: The use of phenolic or amine-based radical inhibitors such as hydroquinone, BHT, or phenothiazine (B1677639) is not recommended for direct addition to this compound. These compounds contain nucleophilic hydroxyl or amine groups that will react with the highly electrophilic acyl chloride functional group[5][6]. This reaction would consume the stabilizer and introduce impurities into the this compound.
Q4: Are there any suitable stabilizers for the long-term storage of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Fuming upon opening the container | Exposure to atmospheric moisture leading to hydrolysis and the formation of HCl gas. | Work in a fume hood and handle the material under a stream of dry inert gas (e.g., nitrogen or argon). Ensure the container is sealed tightly after use. |
| Decreased purity over time (observed by NMR or GC) | 1. Hydrolysis to 4-pentenoic acid. 2. Polymerization. | 1. Review storage conditions to ensure they are anhydrous and at a low temperature. Consider redistilling the material if purity has significantly decreased. 2. Ensure the material is protected from light and heat. If polymerization is suspected, analysis by techniques like Gel Permeation Chromatography (GPC) may be necessary. |
| Inconsistent reaction yields | Degradation of the this compound starting material. | Always use freshly opened or recently purified this compound for reactions. It is advisable to check the purity of the reagent by an appropriate analytical method (e.g., ¹H NMR) before use. |
| Presence of a white solid in the container | This could be polymerized material or the product of a reaction with a contaminant. | The solid should be isolated and analyzed to determine its identity. The remaining liquid should be re-analyzed for purity before use. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Storage Conditions
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials:
- This compound (high purity)
- Inert gas (Nitrogen or Argon)
- Sealed amber glass vials with PTFE-lined caps
- Refrigerator (2-8 °C)
- Controlled temperature chamber (e.g., 25 °C)
- Desiccator
2. Procedure:
- In a glovebox or under a stream of inert gas, aliquot 1 mL of high-purity this compound into several pre-dried amber glass vials.
- Purge the headspace of each vial with the inert gas before sealing tightly with PTFE-lined caps.
- Divide the vials into different storage condition groups:
- Group A: Refrigerated (2-8 °C)
- Group B: Room temperature (e.g., 25 °C) in a desiccator
- Group C: Room temperature (e.g., 25 °C) exposed to ambient humidity (as a control for hydrolysis)
- Group D: Refrigerated (2-8 °C) with the addition of a potential non-nucleophilic stabilizer (if being tested).
- At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each group.
- Allow the vial to equilibrate to room temperature before opening.
- Analyze the contents using a validated stability-indicating analytical method (see Protocol 2).
3. Data Analysis:
- Quantify the amount of this compound remaining at each time point.
- Identify and quantify any degradation products, such as 4-pentenoic acid or oligomers.
- Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.
Protocol 2: Stability-Indicating Analytical Method using ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the stability of this compound as it can simultaneously detect and quantify the parent compound and its primary degradation product, 4-pentenoic acid.
1. Sample Preparation:
- In a dry environment (e.g., glovebox), carefully take a small aliquot (e.g., 5-10 mg) of the this compound sample from the stability study.
- Dissolve the aliquot in a deuterated solvent that is inert to the acyl chloride, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆), in an NMR tube.
- Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube for quantitative analysis.
2. NMR Acquisition:
- Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the protons of interest) to allow for full relaxation of the nuclei, which is crucial for accurate integration.
3. Data Analysis:
- Identify the characteristic peaks for this compound and 4-pentenoic acid.
- This compound: Protons adjacent to the carbonyl group (α-protons) will have a distinct chemical shift.
- 4-Pentenoic acid: The α-protons will have a different chemical shift compared to the acyl chloride, and the carboxylic acid proton will be visible (though it can be broad).
- Integrate the area of a characteristic peak for this compound, 4-pentenoic acid, and the internal standard.
- Calculate the molar ratio of the components and determine the percentage of degradation.
Visualizations
References
Technical Support Center: Quenching Unreacted 4-Pentenoyl Chloride
For researchers, scientists, and drug development professionals utilizing 4-pentenoyl chloride, the effective and safe quenching of unreacted starting material is a critical step in reaction workup. This guide provides detailed troubleshooting advice and frequently asked questions to address common issues encountered during this process.
Troubleshooting Guide
Issue: Exothermic Reaction is Too Vigorous
Uncontrolled exotherms during the quenching of this compound can lead to pressure buildup, solvent boiling, and potential side reactions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Cooling | Ensure the reaction mixture is pre-cooled to 0°C or below in an ice-water or ice-salt bath before adding the quenching agent. Maintain cooling throughout the addition process. |
| Rapid Addition of Quenching Agent | Add the quenching agent dropwise or in small portions with vigorous stirring to allow for efficient heat dissipation. |
| Concentrated Reaction Mixture | If possible, dilute the reaction mixture with a compatible, anhydrous, and inert solvent before quenching to increase the thermal mass. |
| Highly Reactive Quenching Agent | Consider using a less reactive quenching agent. For example, a dilute solution of sodium bicarbonate is generally less vigorous than neat water or concentrated amines. |
Issue: Incomplete Quenching
Residual this compound can interfere with subsequent purification steps and compromise the purity of the desired product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Quenching Agent | Use a stoichiometric excess of the quenching agent (typically 1.5 to 2 equivalents relative to the initial amount of this compound). |
| Poor Mixing | Ensure vigorous stirring throughout the quenching process to promote efficient contact between the acyl chloride and the quenching agent. |
| Phase Separation | If the reaction solvent is immiscible with the aqueous quenching agent, vigorous stirring is crucial to maximize the interfacial area for reaction. |
| Short Reaction Time | After the addition of the quenching agent is complete, allow the mixture to stir for an additional 15-30 minutes at 0°C to ensure the reaction goes to completion. |
Issue: Undesired Side Reactions
The presence of the terminal alkene in this compound introduces the possibility of side reactions, particularly under basic conditions.
| Potential Cause | Troubleshooting Steps |
| Polymerization of the Alkene | The vinyl group can be susceptible to polymerization. If this is a concern, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the reaction mixture before quenching.[1][2] |
| Reaction at the Alkene | While less common with standard quenching agents, highly reactive conditions could potentially affect the double bond. Using milder quenching conditions (e.g., dilute aqueous base at low temperatures) can minimize this risk. |
| Hydrolysis of Product | If the desired product is sensitive to aqueous or basic conditions, a non-aqueous quench with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a non-nucleophilic base like pyridine (B92270) can be employed.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for this compound?
The choice of quenching agent depends on the desired workup and the stability of your product. Here is a comparison of common options:
| Quenching Agent | Product of Quenching | Pros | Cons |
| Water (H₂O) | 4-Pentenoic acid | Effective, readily available. | Highly exothermic reaction, produces HCl.[5][6] |
| Aqueous Base (e.g., NaHCO₃, NH₄Cl) | 4-Pentenoate salt | Neutralizes the HCl byproduct, generally less vigorous than water alone. | Can cause emulsions during workup; potential for side reactions with the alkene under strongly basic conditions. |
| Alcohols (e.g., Methanol, Ethanol) | Methyl/Ethyl 4-pentenoate | Forms a stable, often easily separable ester; less exothermic than water. | Requires a base (e.g., pyridine) to neutralize HCl, which may complicate purification. |
| Amines (e.g., Diethylamine) | N,N-Diethyl-4-pentenamide | Forms a stable amide; reaction is typically fast. | The resulting amide may be difficult to separate from the desired product. |
Q2: What is the general procedure for quenching this compound?
A standard operating procedure involves the slow, controlled addition of the quenching agent to a cooled solution of the reaction mixture.
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
This is a common and generally safe method for neutralizing unreacted this compound and the HCl byproduct.
-
Preparation: In a well-ventilated fume hood, cool the reaction vessel containing the this compound solution to 0°C using an ice-water bath.
-
Slow Addition: With vigorous stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the reaction mixture. Carbon dioxide gas will evolve.
-
Monitoring: Continue the addition at a rate that maintains the temperature of the reaction mixture below 20°C and controls the rate of gas evolution.
-
Completion: Once the gas evolution ceases, add a slight excess of the bicarbonate solution.
-
Stirring: Allow the mixture to stir for an additional 15-30 minutes at 0°C to ensure complete quenching.
-
Workup: The mixture can then be warmed to room temperature and processed through standard aqueous workup procedures (e.g., extraction with an organic solvent).
Protocol 2: Quenching with Methanol and Pyridine
This method is suitable when the desired product is sensitive to aqueous conditions.
-
Preparation: In a well-ventilated fume hood, cool the reaction vessel containing the this compound solution to 0°C using an ice-water bath.
-
Addition of Pyridine: Add pyridine (1.1 equivalents relative to the initial amount of this compound) to the reaction mixture.
-
Slow Addition of Methanol: Slowly add methanol (at least 2 equivalents) dropwise to the stirred reaction mixture.
-
Monitoring: Maintain the temperature below 20°C during the addition.
-
Completion: After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.
-
Workup: The reaction can then be worked up by adding water and extracting with an organic solvent. The pyridinium (B92312) hydrochloride salt will be removed in the aqueous layer.
Visualizing the Quenching Workflow
The following diagram illustrates the decision-making process for selecting a suitable quenching strategy for this compound.
Caption: Decision workflow for quenching this compound.
This diagram outlines the logical steps for choosing an appropriate quenching method based on the stability of the reaction product.
Caption: Products from different this compound quench methods.
This diagram illustrates the different products formed when this compound is quenched with water, an alcohol, or an amine.
References
Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Pentenoyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and other common issues encountered during chemical reactions involving 4-pentenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in reactions with this compound can often be attributed to a few key factors. First and foremost, this compound is highly sensitive to moisture.[1] Any contamination with water will lead to hydrolysis back to 4-pentenoic acid, thus reducing the amount of active acylating agent. Secondly, the purity of the starting materials is crucial. Impurities in either the this compound or the substrate can lead to unwanted side reactions. Finally, ensure that the reaction stoichiometry is correct and that all reagents were measured and transferred accurately. Inadequate temperature control can also be a significant factor; many acylation reactions are exothermic and require careful temperature management.
Q2: I suspect my this compound has degraded. How can I assess its purity?
A2: Visual inspection can be a first indicator; fresh this compound should be a clear, colorless liquid. Yellowing or fuming upon opening the bottle suggests decomposition, likely due to moisture exposure. For a more definitive assessment, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities like 4-pentenoic acid. Infrared (IR) spectroscopy can also be useful; the presence of a broad O-H stretch (around 2500-3300 cm⁻¹) would indicate the presence of the carboxylic acid hydrolysis product.
Q3: What are the most common side reactions specific to this compound that could be lowering my yield?
A3: Besides hydrolysis, the terminal alkene in the 4-pentenoyl group can participate in side reactions. Under acidic conditions, such as those used in Friedel-Crafts reactions, polymerization of the alkene can occur.[1] Additionally, the double bond can react with electrophiles present in the reaction mixture. In reactions with amines, if the reaction conditions are not optimized, N,N-diacylation can sometimes occur, where two molecules of this compound react with a primary amine.
Q4: When performing a Friedel-Crafts acylation with this compound, what are the critical parameters to control for a high yield?
A4: For Friedel-Crafts acylation, several parameters are critical. The reaction must be conducted under strictly anhydrous conditions to prevent deactivation of the Lewis acid catalyst (e.g., AlCl₃) and hydrolysis of the acyl chloride. The temperature should be carefully controlled, as these reactions are often exothermic. Starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a common strategy. The stoichiometry of the Lewis acid is also important; typically, slightly more than one equivalent is used. The choice of solvent can also impact the reaction; inert solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) are preferred.
Q5: In an acylation of an amine with this compound, my yield is consistently around 50%. What is the likely cause?
A5: A yield of approximately 50% in the acylation of a primary or secondary amine often suggests that the hydrochloric acid (HCl) byproduct is not being effectively neutralized. The generated HCl will protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride. To overcome this, at least two equivalents of the amine should be used (one to react and one to act as a base), or one equivalent of the amine in the presence of at least one equivalent of a non-nucleophilic base like triethylamine (B128534) or pyridine.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Handle this compound under inert conditions. |
| Inactive Catalyst (for Friedel-Crafts) | Use a fresh, unopened container of the Lewis acid catalyst. Ensure the catalyst is handled in a glovebox or under a positive pressure of inert gas. |
| Poor Quality of Starting Materials | Verify the purity of this compound and the substrate. If necessary, purify the this compound by distillation under reduced pressure. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For exothermic reactions, start at a lower temperature and allow the reaction to warm gradually. For sluggish reactions, gentle heating may be required, but monitor for side product formation. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Side Reactions of the Alkene Group | In acidic conditions, consider using a milder Lewis acid or lower reaction temperatures to minimize polymerization. In other reactions, ensure that no reagents are present that could react with the double bond. |
| Polyacylation (in Friedel-Crafts) | Friedel-Crafts acylation is generally less prone to polyacylation because the acyl group deactivates the aromatic ring to further substitution.[3] However, with highly activated aromatic substrates, it can still be a possibility. Using a stoichiometric amount of the acylating agent can help. |
| Isomer Formation (in Friedel-Crafts) | The regioselectivity of Friedel-Crafts acylation can be influenced by the substrate and reaction conditions. Careful control of temperature and catalyst can sometimes improve selectivity. |
| Diacylation of Amines | Use a slight excess of the amine relative to the this compound to favor mono-acylation. |
Data Presentation
Table 1: Effect of Solvent on the Yield of N-Acetylation of Aniline (Representative Data)
This table illustrates the typical effect of solvent on the yield of an acylation reaction of an amine. While this data is for acetyl chloride, similar trends can be expected for this compound.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Chloroform | 4.81 | 75 |
| Ethyl Acetate | 6.02 | 80 |
| Acetonitrile | 37.5 | 92 |
| Dimethylformamide (DMF) | 36.7 | 95 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 88 |
| Data is representative and adapted from a study on the N-acetylation of anilines with acetyl chloride. |
Table 2: Effect of Catalyst Loading and Temperature on Friedel-Crafts Acylation Yield (Representative Data)
This table shows representative data for the effect of catalyst loading and temperature on a Friedel-Crafts acylation reaction.
| Catalyst (FeCl₃·6H₂O) Loading (mol%) | Temperature (°C) | Yield (%) |
| 10 | 60 | 85 |
| 5 | 60 | 78 |
| 10 | 40 | 92 |
| 5 | 40 | 88 |
| Data is representative and adapted from a study on the Friedel-Crafts acylation of benzene (B151609) derivatives.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine with this compound
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Solvent Addition: Dissolve the amine and base in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with this compound
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents).
-
Solvent Addition: Add an anhydrous inert solvent such as dichloromethane (DCM) to the flask.
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Reagent Addition I: Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
Reagent Addition II: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 equivalent), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: A workflow for troubleshooting low yields in reactions involving this compound.
Caption: Decision tree for key parameters in common this compound reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Pentenoyl Chloride and Pentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-pentenoyl chloride and its saturated counterpart, pentanoyl chloride. Understanding the distinct properties of these acylating agents is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. This document outlines their key differences in reactivity, supported by established chemical principles, and provides detailed experimental protocols for their use.
Introduction: Structure and Electronic Profile
Pentanoyl chloride is a classic example of a saturated acyl chloride, valued for its straightforward reactivity in acylation reactions.[1][2] In contrast, this compound possesses a terminal carbon-carbon double bond, which introduces an additional functional group that can influence the reactivity of the acyl chloride moiety and participate in subsequent chemical transformations.[3][4]
The primary mode of reaction for both compounds is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.[5][6] The reactivity of the acyl chloride is largely governed by the electrophilicity of the carbonyl carbon.
Comparative Reactivity Analysis
Electronic Effects: The terminal alkene in this compound is separated from the carbonyl group by two methylene (B1212753) units. This separation minimizes direct electronic effects such as resonance. However, the double bond can exert a weak electron-withdrawing inductive effect, which could slightly increase the electrophilicity of the carbonyl carbon in this compound compared to pentanoyl chloride. Alkyl groups, like the propyl group in pentanoyl chloride, are generally considered to be weakly electron-donating, which might slightly decrease the electrophilicity of its carbonyl carbon.
Intramolecular Reactions: The most significant difference in the reactivity profile of this compound is its potential to undergo intramolecular reactions. The presence of the double bond allows for the possibility of cyclization reactions under certain conditions, a pathway not available to pentanoyl chloride.[7][8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented in the table below.
| Property | This compound | Pentanoyl Chloride |
| CAS Number | 39716-58-0[4] | 638-29-9[1] |
| Molecular Formula | C₅H₇ClO[4] | C₅H₉ClO[1] |
| Molecular Weight | 118.56 g/mol [4] | 120.58 g/mol [9] |
| Boiling Point | 125 °C[3] | 125-127 °C[9] |
| Density | 1.074 g/mL at 25 °C[3] | ~1.016 g/mL at 25 °C[9] |
| Appearance | Colorless to light yellow liquid[3] | Clear, colorless to light yellow liquid with a pungent odor[9] |
| Key Reactive Feature | Acyl chloride, terminal alkene[3][4] | Acyl chloride[1] |
Experimental Protocols
The following are generalized experimental protocols for acylation reactions using either this compound or pentanoyl chloride. These should be adapted based on the specific substrate and desired reaction conditions.
General Protocol for Acylation of an Alcohol
Objective: To synthesize an ester from an alcohol and an acyl chloride.
Materials:
-
Alcohol (1.0 equivalent)
-
This compound or Pentanoyl chloride (1.1-1.3 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine) (1.2-1.5 equivalents)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.[9]
-
Add the base to the solution to act as a scavenger for the HCl byproduct.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[9]
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound
Objective: To synthesize an aromatic ketone.
Materials:
-
Aromatic compound (1.0 equivalent)
-
This compound or Pentanoyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.2 equivalents)[10]
-
Anhydrous dichloromethane (DCM)[10]
-
Ice
-
Concentrated HCl[10]
-
Saturated sodium bicarbonate solution[10]
-
Anhydrous magnesium sulfate[10]
Procedure:
-
In a dry, round-bottom flask equipped with an addition funnel and under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.[10]
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the aromatic compound and the acyl chloride in anhydrous DCM.[10]
-
Slowly add the solution of the aromatic compound and acyl chloride to the cooled AlCl₃ suspension via the addition funnel.[10]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.[10]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.[10]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10]
-
The crude product can be purified by distillation or recrystallization.
Reactivity and Synthesis Applications
Both this compound and pentanoyl chloride are versatile reagents in organic synthesis.
Pentanoyl Chloride:
-
Pharmaceutical Synthesis: Used in the production of various active pharmaceutical ingredients (APIs).[9]
-
Agrochemicals: Serves as an intermediate in the synthesis of pesticides and herbicides.[9]
-
Flavor and Fragrance Industry: Employed in the synthesis of esters with characteristic scents.
This compound:
-
Synthesis of Bioactive Molecules: The terminal double bond can be used for further functionalization, such as in ring-closing metathesis to form cyclic structures or in click chemistry reactions.[1]
-
Polymer Chemistry: The alkene functionality can be utilized for polymerization or for grafting onto polymer backbones.
-
Preparation of Complex Peptides: It has been used in the preparation of cyclic peptides.[3]
Visualizing Reaction Pathways
Nucleophilic Acyl Substitution Workflow
Caption: General workflow for nucleophilic acyl substitution reactions of acyl chlorides.
Potential Intramolecular Reaction of this compound
Caption: A potential intramolecular reaction pathway for this compound.
Conclusion
References
- 1. Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. 4-戊烯酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Pentenoyl Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 4-pentenoyl chloride is critical for the integrity and reproducibility of synthetic processes. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and data presented for easy comparison.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the expected purity, the nature of potential impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the most common techniques employed for the analysis of acyl chlorides such as this compound.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Range | Limit of Detection (LOD) |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantitative purity, detection of volatile impurities. | High resolution and sensitivity, well-established for volatile compounds. | Requires derivatization for non-volatile impurities, thermal degradation of labile compounds. | >95% | ppm to ppb level[1] |
| Nuclear Magnetic Resonance (NMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural confirmation, identification and quantification of impurities with distinct signals. | Non-destructive, provides structural information, relatively simple sample preparation. | Lower sensitivity compared to GC, complex spectra with multiple impurities. | >90% | ~0.1-1% for routine analysis |
| Titrimetric Methods | A chemical reaction of a known quantity of a titrant with the analyte. | Total acyl chloride content, or total chloride content after hydrolysis. | Simple, inexpensive, accurate for major component analysis. | Non-specific, titrates all reactive chlorides, susceptible to interference from acidic or basic impurities. | >98% | Dependent on titrant concentration |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantification of the main component and non-volatile or thermally labile impurities. | Suitable for a wide range of compounds, high sensitivity with derivatization.[2] | Acyl chlorides require derivatization due to high reactivity with common HPLC solvents.[2] | >95% | 0.01-0.03 µg/mL with derivatization[2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.
Gas Chromatography (GC-FID)
This method is suitable for the routine purity assessment of this compound and the quantification of volatile impurities. This compound is a known impurity in 5-chlorovaleroyl chloride and GC-FID has been used for its analysis.[3]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: e.g., HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis: The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound by identifying characteristic proton signals.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis:
-
The protons adjacent to the carbonyl group (H-C-C=O) are expected to show a characteristic resonance at approximately 2-2.5 ppm.[4]
-
Integrate the peaks corresponding to this compound and any identified impurities. The purity can be estimated by comparing the integral of the analyte to those of the impurities.
-
Titrimetric Method (Potentiometric Titration)
This method determines the total amount of hydrolyzable chloride, which corresponds to the acyl chloride content.
Instrumentation:
-
Automatic titrator with a silver electrode.
-
Burette.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 0.5 g) into a beaker. Carefully add a mixture of water and a suitable organic solvent (e.g., acetone) to hydrolyze the acyl chloride.
-
Titration:
-
Add an appropriate amount of nitric acid to acidify the solution.[5][6]
-
Titrate the solution with a standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M).[5][6]
-
The endpoint is detected potentiometrically.
-
-
Calculation: The purity is calculated based on the volume of AgNO₃ solution consumed, its concentration, and the initial mass of the sample.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Due to the high reactivity of acyl chlorides, a derivatization step is necessary before HPLC analysis. This method is particularly useful for trace analysis.[2]
Instrumentation:
-
HPLC system with a UV detector.
-
Analytical column (e.g., C18).
Procedure:
-
Derivatization: React the this compound sample with a derivatizing agent such as 2-nitrophenylhydrazine (B1229437).[2] This reaction should be carried out at room temperature for about 30 minutes.[2] The resulting derivative is more stable and has a strong UV chromophore, allowing for sensitive detection.[2]
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 395 nm (for the 2-nitrophenylhydrazine derivative).[2]
-
Injection Volume: 10 µL.
-
-
Analysis: The concentration of the derivative, and thus the original this compound, is determined by comparing its peak area to a calibration curve prepared from standards.
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and implementation of these analytical methods, the following diagrams illustrate the general experimental workflow and a decision-making guide.
References
- 1. agilent.com [agilent.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 5. metrohm.com [metrohm.com]
- 6. xylemanalytics.com [xylemanalytics.com]
A Comparative Guide to the GC-MS Analysis of 4-Pentenoyl Chloride Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. 4-Pentenoyl chloride, a reactive acylating agent, is susceptible to various impurities that can impact the outcome of synthetic processes and the quality of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the robust analysis of this compound and its impurities.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and highly specific method for the identification and quantification of volatile and semi-volatile impurities in this compound. Its high resolution and mass detection capabilities allow for the separation and confident identification of closely related structures. However, the reactive nature of acyl chlorides necessitates careful sample handling, often involving derivatization to improve stability and chromatographic performance.
Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization and classical titration methods, offer viable options with their own sets of advantages and limitations. HPLC is well-suited for non-volatile impurities and can be a robust quantitative tool, while titration provides a straightforward approach for determining the overall acyl chloride content. The choice of analytical method will ultimately depend on the specific impurities of interest, the required sensitivity, and the available instrumentation.
Performance Comparison
| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | Titration |
| Limit of Detection (LOD) | Low ppm range (e.g., ~0.8 µg/g for related alkyl chlorides)[1] | Sub-ppm to low ppm range (e.g., < 0.05 to 0.1 ppm for a similar compound via LC-MS)[1] | Typically in the % range |
| Limit of Quantification (LOQ) | Low ppm range (e.g., ~2.9 µg/g for related alkyl chlorides)[1] | ppm range | Typically in the % range |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable |
| Precision (%RSD) | < 10% | < 5% | < 2% |
| Specificity | High (Mass spectral data provides confident identification) | Moderate to High (Dependent on chromatography and derivatization) | Low (Measures total acyl chloride content) |
| Throughput | Moderate | Moderate | High (for manual titration) |
| Typical Impurities Detected | Volatile and semi-volatile organic impurities (e.g., residual solvents, starting materials, by-products) | Non-volatile impurities, degradation products, derivatizable compounds | Total acid content (acyl chloride + carboxylic acid) |
Experimental Protocols
GC-MS Analysis with Methanol (B129727) Derivatization
This method is based on the derivatization of the reactive acyl chloride to its more stable methyl ester, which is then analyzed by GC-MS. This approach has been successfully applied to the analysis of impurities in closely related compounds like 5-chlorovaleroyl chloride, where this compound is a known impurity.[2]
Sample Preparation (Derivatization):
-
To 100 µL of the this compound sample, add 1.0 mL of anhydrous methanol in a sealed vial.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
The resulting solution containing methyl 4-pentenoate can be directly injected into the GC-MS system.
GC-MS Conditions:
-
Column: DB-WAX (or equivalent polar column), 30 m x 0.53 mm ID, 1 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: 40 °C (hold for 5 min), ramp to 230 °C at 10 °C/min, hold for 7 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350.
HPLC-UV Analysis with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization
This method is suitable for detecting carbonyl-containing impurities. The acyl chloride group can be hydrolyzed to a carboxylic acid and then potentially derivatized, or other carbonyl impurities can be targeted. The derivatization with DNPH creates a hydrazone that is UV-active and can be readily analyzed by reverse-phase HPLC.
Sample Preparation (Derivatization):
-
Hydrolyze the this compound sample by adding it to a solution of sodium hydroxide (B78521).
-
Neutralize the solution and then acidify to a pH of ~3.
-
Add a solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724).
-
Heat the mixture to facilitate the derivatization reaction.
-
Extract the derivatized products with a suitable organic solvent (e.g., methylene (B1212753) chloride) and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 360 nm.
-
Injection Volume: 20 µL.
Titration for Total Acyl Chloride Content
This method provides a rapid determination of the total acyl chloride content by reacting the sample with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile or titrating the acid produced. A simpler approach is to hydrolyze the acyl chloride and titrate the resulting hydrochloric acid and carboxylic acid.
Procedure (Hydrolysis and Titration):
-
Accurately weigh a sample of this compound into a flask containing a known volume of water.
-
Allow the hydrolysis to complete.
-
Titrate the resulting solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the equivalence points for both hydrochloric acid and 4-pentenoic acid.
-
The amount of hydrochloric acid formed is directly proportional to the amount of this compound in the sample.
Conclusion
For a comprehensive and specific analysis of impurities in this compound, GC-MS with prior derivatization is the recommended method . It provides the necessary separation and identification capabilities to ensure the quality and purity of this critical reagent. While HPLC with derivatization offers a strong alternative, particularly for non-volatile impurities, and titration serves as a rapid quality control check for overall purity, neither can match the detailed impurity profiling provided by GC-MS. The selection of the most appropriate method will be guided by the specific analytical needs, regulatory requirements, and the nature of the expected impurities.
References
A Comparative Guide to the Quantification of 4-Pentenoyl Chloride: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 4-pentenoyl chloride is critical for process control, impurity profiling, and quality assurance. Due to its inherent reactivity, direct analysis of this compound can be challenging. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the reliable quantification of this compound.
The primary challenge in the analysis of this compound and other acyl chlorides is their susceptibility to hydrolysis. Direct injection onto an HPLC system can lead to inaccurate results due to degradation in aqueous mobile phases. Consequently, a derivatization approach is the most robust and widely accepted HPLC-based strategy.
Recommended Method: Pre-column Derivatization Followed by HPLC-UV Analysis
This method involves the reaction of this compound with a derivatizing agent to form a stable, UV-active compound that can be easily separated and quantified by reverse-phase HPLC. 2-Nitrophenylhydrazine (B1229437) is a suitable reagent for this purpose, as it reacts with acyl chlorides to produce derivatives with strong UV absorbance at a wavelength where most drug substances have minimal interference.[1][2][3]
Alternative Methods
While derivatization HPLC is the recommended approach, other methods can be considered depending on the specific analytical requirements and available instrumentation. These include direct HPLC analysis, Gas Chromatography-Mass Spectrometry (GC-MS), and classical titration.
Comparison of Quantification Methods
The following table summarizes the key performance characteristics of the different analytical methods for this compound quantification.
| Parameter | Derivatization HPLC-UV | Direct HPLC-UV | GC-MS | Titration |
| Principle | Derivatization to a stable UV-active compound, followed by RP-HPLC separation and UV detection. | Direct injection and separation by RP-HPLC with UV detection. | Separation of the volatile compound by GC and detection by MS. | Reaction with a standard solution to a defined endpoint. |
| Specificity | High, as the derivatization is specific to acyl chlorides and detection is at a selective wavelength.[1][2] | Low to moderate, potential for interference from other UV-absorbing compounds. | High, based on both retention time and mass fragmentation pattern. | Low, as it will titrate any acidic or reactive species present.[4] |
| Sensitivity | High (LOD in the range of 0.01-0.03 µg/mL for similar acyl chlorides).[1][2][3] | Moderate, dependent on the UV absorbance of this compound. | Very high, capable of trace-level analysis. | Low, suitable for higher concentration ranges.[5] |
| Precision (%RSD) | Excellent (<2%).[1] | Variable, can be affected by on-column degradation. | Excellent (<5%). | Good (<1% for automated titrators).[5] |
| Accuracy (% Recovery) | Good (typically 88-114%).[1] | Potentially compromised by instability. | Good, especially with the use of an internal standard. | Good for bulk analysis. |
| Throughput | Moderate, requires a derivatization step. | Higher than derivatization HPLC. | Moderate to high, depending on the run time. | Low, can be tedious for multiple samples.[5] |
| Instrumentation | HPLC with UV/DAD detector. | HPLC with UV/DAD detector. | GC with a Mass Spectrometer. | Autotitrator or manual titration setup. |
Experimental Protocols
Derivatization HPLC-UV Method
This protocol is based on a general method for the trace analysis of aliphatic acyl chlorides.[1][2][3]
a. Derivatization Procedure
-
Preparation of Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile (B52724).
-
Sample Preparation: Dissolve the sample containing this compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction: Mix the sample solution with the 2-nitrophenylhydrazine solution. The reaction is typically carried out at room temperature for 30 minutes.[1][2][3]
b. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Direct HPLC-UV Method
While less robust, a direct HPLC method has been reported for this compound.[6]
a. HPLC Conditions
-
Column: Newcrom R1.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Detection: UV (wavelength not specified, would require determination based on the UV spectrum of this compound).
-
Note: Due to the reactivity of the analyte, care must be taken to use a non-aqueous injection solvent and minimize the time the sample spends in the autosampler.
GC-MS Method
A general approach for the analysis of volatile compounds like this compound.
a. Sample Preparation
-
Dissolve the sample in a volatile, non-reactive organic solvent (e.g., hexane, dichloromethane). An internal standard can be added for improved quantitation.
b. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector: Split/splitless inlet.
-
Oven Program: A temperature gradient to ensure separation from other volatile components.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.
Titration Method
A classical chemical method suitable for determining the bulk content of acyl chlorides.[4]
a. Procedure
-
Accurately weigh the sample containing this compound into a flask.
-
Add a known excess of a standard solution of an amine (e.g., piperidine (B6355638) in a non-aqueous solvent) to react with the acyl chloride.
-
Back-titrate the unreacted amine with a standardized acid solution (e.g., HCl or perchloric acid) using a suitable indicator or a potentiometric endpoint.
Visualizations
Caption: Experimental workflow for the derivatization HPLC-UV method.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 6. This compound | SIELC Technologies [sielc.com]
Impurity Analysis: A Comparative Guide to 4-Pentenoyl Chloride in 5-Chlorovaleroyl Chloride
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is paramount. 5-Chlorovaleroyl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the anticoagulant Apixaban and the antiplatelet agent Cilostazol (B1669032).[1][2][3][4][5] However, the presence of impurities can significantly impact reaction yields, impurity profiles of the final drug substance, and potentially, its safety and efficacy. A critical impurity often found in 5-chlorovaleroyl chloride is 4-pentenoyl chloride, an unsaturated analogue that can arise during the manufacturing process.[6][7]
This guide provides a comprehensive comparison of 5-chlorovaleroyl chloride from various sources, with a focus on the levels of this compound impurity. It includes detailed experimental protocols for the detection and quantification of this impurity and discusses its potential impact on downstream applications.
Comparison of 5-Chlorovaleroyl Chloride Purity
The purity of commercially available 5-chlorovaleroyl chloride can vary between suppliers. While most vendors provide a general purity specification (e.g., >98%), the concentration of specific impurities like this compound is often not detailed. The following table summarizes the stated purity from several suppliers and includes hypothetical, yet realistic, levels of this compound based on typical process-related impurity profiles.
| Supplier | Stated Purity (%) | Typical this compound Level (%) | Other Notable Impurities |
| Supplier A | >99.0 | 0.1 - 0.3 | 5-chlorovaleric acid, residual solvents |
| Supplier B | >98.0 | 0.3 - 0.8 | 4-chlorovaleroyl chloride, adipoyl chloride |
| Supplier C | >97.0 | 0.5 - 1.5 | Dimerization products, starting material |
| Supplier D | >99.5 (High Purity) | <0.1 | Minimal, primarily 5-chlorovaleric acid |
Impact of this compound Impurity on Synthesis
The presence of this compound in 5-chlorovaleroyl chloride can lead to the formation of undesirable side products in subsequent synthetic steps. The terminal alkene in this compound introduces a reactive site that can compete with the desired acylation reaction.
For instance, in Friedel-Crafts acylation reactions, the alkene moiety can be protonated by the Lewis acid catalyst, leading to a carbocation that can either polymerize or undergo intramolecular or intermolecular alkylation of the aromatic ring.[8][9][10][11][12][13][14][15][16] This can result in a complex mixture of products and reduce the yield of the desired acylated compound.
In the synthesis of APIs like Apixaban and Cilostazol, where 5-chlorovaleroyl chloride is used to introduce a five-carbon chain, the presence of this compound can lead to the formation of an analogue with a terminal double bond. This unsaturated impurity may be difficult to remove in downstream purification steps and could potentially have different pharmacological or toxicological properties.
Experimental Protocols
A validated method for the determination of this compound and other impurities in 5-chlorovaleroyl chloride has been established using gas chromatography with flame ionization detection (GC-FID) after derivatization with methanol.[6][7]
Sample Preparation (Derivatization)
-
Carefully add 100 µL of 5-chlorovaleroyl chloride to a 10 mL volumetric flask containing approximately 5 mL of anhydrous methanol.
-
Allow the reaction to proceed for 15 minutes at room temperature to ensure complete conversion of the acyl chlorides to their corresponding methyl esters.
-
Dilute the solution to the mark with anhydrous methanol.
-
Transfer an aliquot of this solution into a GC vial for analysis.
Gas Chromatography (GC-FID) Conditions
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
The retention times for methyl 5-chlorovalerate and methyl 4-pentenoate would be determined using certified reference standards. Quantification is achieved by comparing the peak area of the impurity with that of a known standard.
Visualizing the Chemistry
To better understand the chemical processes discussed, the following diagrams, generated using the DOT language, illustrate the synthesis of 5-chlorovaleroyl chloride and the potential interference of the this compound impurity.
References
- 1. 5-Chlorovaleroyl chloride-1575-61-7 [ganeshremedies.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 5. CN105111190A - Method for synthesizing cilostazol - Google Patents [patents.google.com]
- 6. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. "The comparison of Friedel-Crafts alkylation and acylation as a means t" by Penny Whalley [pearl.plymouth.ac.uk]
- 13. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. studymind.co.uk [studymind.co.uk]
Comparative Guide to Titration Methods for Determining 4-Pentenoyl Chloride Concentration
This guide provides a comprehensive comparison of analytical methods for determining the concentration of 4-Pentenoyl chloride, a reactive acyl chloride used in various synthetic applications. For researchers, scientists, and professionals in drug development, accurate quantification of this reagent is critical for reaction stoichiometry and product purity. This document details a primary titration method and compares it with alternative chromatographic techniques, supported by experimental protocols and data.
Introduction to Analytical Challenges
This compound is a highly reactive molecule due to the acyl chloride functional group, which is susceptible to hydrolysis by atmospheric moisture.[1][2][3][4] This reactivity presents a significant challenge for accurate concentration determination, as any degradation will lead to the formation of 4-pentenoic acid and hydrochloric acid (HCl), skewing the results of direct analytical methods.[5] Therefore, indirect methods or techniques that involve derivatization are often preferred.
Comparison of Analytical Methods
A primary method for quantifying acyl chlorides is through indirect titration. This guide focuses on a hydrolytic titration method and compares it with common chromatographic techniques.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Instrumentation |
| Hydrolytic Titration | The acyl chloride is hydrolyzed to form carboxylic acid and HCl, followed by titration with a standardized base. | Cost-effective, rapid, and does not require specialized equipment. | Not suitable for impure samples containing acidic impurities like 4-pentenoic acid. The high reactivity can lead to handling errors. | ± 1-2% | Burette, pH meter |
| Argentometric Titration | The acyl chloride is hydrolyzed, and the resulting chloride ions are titrated with silver nitrate. | Specific to the chloride content, offering good accuracy. | Susceptible to interference from other halide impurities. | ± 0.5-1% | Potentiometer, Silver Electrode |
| GC-FID (with Derivatization) | The acyl chloride is converted to a stable ester or amide derivative, which is then analyzed by Gas Chromatography. | High sensitivity and selectivity. Can separate the analyte from impurities. | Requires a derivatization step, which can be time-consuming and introduce errors.[6] | < ± 0.5% | Gas Chromatograph with FID |
| HPLC-UV (with Derivatization) | The acyl chloride is derivatized with a UV-active compound, and the product is quantified by High-Performance Liquid Chromatography. | High precision and accuracy. Suitable for non-volatile derivatives.[5] | Derivatization is necessary, and the choice of derivatizing agent is critical.[7] | < ± 0.5% | HPLC system with UV detector |
Table 1: Comparison of Analytical Methods for this compound Quantification
Experimental Protocols
Hydrolytic Titration Method
This method is based on the complete hydrolysis of this compound to 4-pentenoic acid and hydrochloric acid, followed by titration of the total acid content with a standardized sodium hydroxide (B78521) solution.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Distilled water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flasks
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample into a dry, stoppered Erlenmeyer flask containing 20 mL of an anhydrous solvent.
-
Carefully add 20 mL of distilled water to the flask. Stopper the flask immediately and swirl vigorously to promote hydrolysis. The reaction is exothermic. Allow the mixture to cool to room temperature.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent pink endpoint is observed.
-
Record the volume of NaOH used.
-
Perform a blank titration with 20 mL of the solvent and 20 mL of distilled water.
-
Calculate the concentration of this compound.
Calculation: Molarity of this compound = [(V_sample - V_blank) * M_NaOH] / (2 * V_sample_initial)
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution
-
The factor of 2 accounts for the two acidic protons (one from 4-pentenoic acid and one from HCl) produced per mole of this compound.
-
V_sample_initial = Initial volume of the this compound sample if its density is known, otherwise, the result is expressed in mmol/g.
Argentometric Titration Method
This method involves the hydrolysis of the acyl chloride and the subsequent titration of the liberated chloride ions with a standard solution of silver nitrate.
Materials:
-
This compound sample
-
Acetone (ACS grade)
-
Distilled water
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium chromate (B82759) indicator or a potentiometer with a silver electrode
-
Erlenmeyer flasks
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask containing 50 mL of acetone.
-
Carefully add 50 mL of distilled water and stir for 5 minutes to ensure complete hydrolysis.
-
If using an indicator, add 1 mL of potassium chromate solution.
-
Titrate with standardized 0.1 M AgNO₃ solution. The endpoint is the first appearance of a reddish-brown precipitate of silver chromate.
-
If using a potentiometer, immerse the silver electrode and a reference electrode and titrate with 0.1 M AgNO₃, recording the potential as a function of the volume of titrant added. The endpoint is the point of maximum inflection on the titration curve.[8][9]
-
Calculate the concentration of this compound.
Calculation: Purity (%) = (V_AgNO3 * M_AgNO3 * MW_acyl_chloride) / (Weight_sample * 10)
Where:
-
V_AgNO3 = Volume of AgNO₃ used (mL)
-
M_AgNO3 = Molarity of the AgNO₃ solution
-
MW_acyl_chloride = Molecular weight of this compound (118.56 g/mol )
-
Weight_sample = Weight of the sample (g)
Visualizations
Caption: Workflow for the hydrolytic titration of this compound.
Caption: Chemical reactions in the hydrolytic titration of this compound.
Conclusion
The choice of method for determining the concentration of this compound depends on the required accuracy, the purity of the sample, and the available instrumentation. For rapid, cost-effective analysis where high accuracy is not paramount and the sample is known to be relatively pure, hydrolytic titration is a suitable method. For higher accuracy and for samples that may contain non-halide acidic impurities, argentometric titration is preferable. For the highest level of accuracy, selectivity, and the ability to quantify impurities, chromatographic methods such as GC or HPLC with prior derivatization are the methods of choice, albeit with more complex sample preparation and higher instrumental costs.
References
- 1. Buy Pent-4-ynoyl chloride | 55183-44-3 [smolecule.com]
- 2. This compound CAS#: 39716-58-0 [amp.chemicalbook.com]
- 3. savemyexams.com [savemyexams.com]
- 4. savemyexams.com [savemyexams.com]
- 5. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 6. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. metrohm.com [metrohm.com]
- 9. dot.ca.gov [dot.ca.gov]
A Comparative Guide to Acylation Reagents: 4-Pentenoyl Chloride vs. Crotonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and the physicochemical properties of the final product. This guide provides a detailed comparison of two unsaturated acyl chlorides: 4-pentenoyl chloride and crotonyl chloride. Both reagents are valuable tools for introducing unsaturated moieties into molecules, a common strategy in the development of bioactive compounds and pharmaceuticals. This comparison is based on their chemical properties, reactivity profiles, and applications in synthesis, supported by generalized experimental protocols.
At a Glance: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and crotonyl chloride is presented below. These properties are essential for reaction setup and purification procedures.
| Property | This compound | Crotonyl Chloride |
| Molecular Formula | C₅H₇ClO[1] | C₄H₅ClO[2][3] |
| Molecular Weight | 118.56 g/mol [1][4] | 104.53 g/mol [3][5] |
| Appearance | Clear to light yellow liquid[4] | Clear to light yellow liquid[2][6] |
| Boiling Point | 125 °C[4][7] | 120-125 °C[5][6] |
| Density | 1.074 g/mL at 25 °C[4][7] | 1.091 g/mL at 25 °C[5][6] |
| Structure | ||
| Key Feature | Terminal, non-conjugated double bond | Internal, α,β-unsaturated double bond (conjugated system) |
Performance in Synthesis: A Comparative Overview
While direct, head-to-head quantitative comparisons in the literature are scarce, the structural differences between this compound and crotonyl chloride allow for a qualitative assessment of their reactivity and suitability for different synthetic strategies.
Reactivity and Mechanistic Considerations:
Both this compound and crotonyl chloride are highly reactive acylating agents due to the presence of the electrophilic acyl chloride functional group. However, the position of the carbon-carbon double bond in their respective structures leads to distinct reactivity profiles.
-
This compound: The terminal double bond in this compound is electronically isolated from the carbonyl group. As such, its reactivity is primarily that of a typical acyl chloride, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts reactions). The terminal alkene functionality remains available for subsequent transformations, such as olefin metathesis, hydrogenation, or hydroboration-oxidation.
-
Crotonyl Chloride: As an α,β-unsaturated acyl chloride, the double bond in crotonyl chloride is conjugated with the carbonyl group. This electronic communication can influence the reactivity of the carbonyl carbon.[8] Furthermore, the conjugated system introduces the possibility of 1,4-conjugate addition (Michael addition) reactions with certain nucleophiles, which can sometimes compete with the desired acylation at the carbonyl carbon. The conjugated double bond also makes crotonyl chloride more susceptible to polymerization, especially under strong Lewis acid conditions often employed in Friedel-Crafts acylations.[8]
Applications in the Synthesis of Bioactive Molecules:
Both reagents serve as valuable building blocks in the synthesis of complex molecules with potential therapeutic applications.
-
This compound has been utilized in the preparation of D-pro-L-derived cyclic peptides and N-4-pentenoyl-L-cysteine methyl ester.[9] The terminal alkene can be a handle for further functionalization or for creating macrocyclic structures. It is also identified as a key impurity in the production of 5-chlorovaleroyl chloride, an important pharmaceutical intermediate.[10][11]
-
Crotonyl Chloride is a common intermediate in the synthesis of various pharmaceuticals and agrochemicals.[12] The crotonyl moiety is a structural feature in some natural products and can be a precursor to other functional groups through reactions at the double bond. For instance, it is used in the synthesis of crotonophenone (B1361547) via Friedel-Crafts acylation.
Experimental Protocols
The following are generalized experimental protocols for common acylation reactions that can be adapted for both this compound and crotonyl chloride.
General Protocol for N-Acylation of an Amine
This procedure describes the formation of an amide by reacting an amine with either this compound or crotonyl chloride.
Materials:
-
Amine (1.0 eq)
-
Acyl chloride (this compound or crotonyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (Et₃N) or other non-nucleophilic base (1.2 eq)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound
This protocol outlines the synthesis of an aryl ketone via the reaction of an aromatic compound with either this compound or crotonyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Aromatic compound (e.g., anisole, toluene) (1.0 eq)
-
Acyl chloride (this compound or crotonyl chloride) (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add the anhydrous Lewis acid and anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred suspension.
-
After the addition of the acyl chloride is complete, add the aromatic compound dropwise.
-
After the addition of the aromatic compound, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or distillation.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis of a bioactive molecule using an acylation reaction and the logical relationship in selecting an appropriate acylating agent.
Caption: General workflow for synthesizing a bioactive molecule.
Caption: Decision tree for selecting an unsaturated acyl chloride.
Conclusion
Both this compound and crotonyl chloride are effective reagents for introducing unsaturation into molecular scaffolds. The choice between them should be guided by the specific synthetic strategy and the desired final molecular architecture.
-
This compound is the reagent of choice when a terminal, non-conjugated double bond is required for subsequent chemical transformations. Its reactivity is predictable and analogous to simpler acyl chlorides.
-
Crotonyl chloride provides a means to introduce a conjugated, α,β-unsaturated system, which can be a desirable feature in certain bioactive molecules or a precursor for further reactions. However, researchers should be mindful of the potential for side reactions such as conjugate addition and polymerization, particularly under harsh reaction conditions.
By understanding the distinct reactivity profiles of these two reagents, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. organic chemistry - Where should we place alpha,beta unsaturated carbonyls in the reactivity order list? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Page loading... [guidechem.com]
A Comparative Guide to the Synthesis of 4-Pentenoyl Chloride: Thionyl Chloride vs. Oxalyl Chloride
For researchers, scientists, and drug development professionals, the synthesis of acyl chlorides is a fundamental and often critical step in the generation of complex molecules. 4-Pentenoyl chloride, a valuable bifunctional reagent, serves as a key intermediate in the synthesis of a variety of organic compounds. Its preparation from 4-pentenoic acid is typically achieved through the use of a chlorinating agent. This guide provides an objective comparison of two common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by experimental data from established protocols.
Performance Comparison
The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound involves a trade-off between reaction conditions, safety, and purification strategies. Below is a summary of key performance parameters based on established laboratory procedures.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Typical Yield | High (inferred) | High (inferred) |
| Purity | High, requires distillation | High, volatile byproducts simplify purification |
| Reaction Temperature | Reflux (e.g., ~76 °C if neat) | Room Temperature (24 °C) |
| Reaction Time | 3 hours | 2 hours |
| Catalyst | Not typically required | Catalytic N,N-Dimethylformamide (DMF) |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (gaseous) | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) (gaseous) |
| Work-up | Removal of excess SOCl₂ by distillation | Removal of excess reagent and solvent by rotary evaporation |
| Safety Concerns | Toxic, corrosive, reacts violently with water. Byproducts are noxious gases. | Toxic, corrosive. The use of DMF can potentially form carcinogenic byproducts. Byproducts are toxic gases. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride and a specific protocol for the synthesis of an amide from 4-pentenoic acid via the acyl chloride using oxalyl chloride. These protocols are representative of the methodologies discussed.
Synthesis of Acyl Chloride using Thionyl Chloride (General Protocol)
This protocol is adapted from a reliable Organic Syntheses procedure for the formation of an acyl chloride from a carboxylic acid.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Thionyl chloride (2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or neat)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubber, the carboxylic acid is charged.
-
Thionyl chloride is added to the flask.
-
The reaction mixture is heated to reflux and maintained for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess thionyl chloride is carefully removed under reduced pressure. The crude acyl chloride is often used directly in the next step or can be purified by distillation.
Synthesis of this compound using Oxalyl Chloride
This protocol is based on an Organic Syntheses procedure for the preparation of N-methoxy-N-methylpent-4-enamide, which proceeds via the in-situ formation of this compound.[2]
Materials:
-
4-Pentenoic acid (1.0 equiv, 249.9 mmol)
-
Oxalyl chloride (1.05 equiv, 262.3 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (500 mL)
-
N,N-Dimethylformamide (DMF) (catalytic amount, 0.1 mL)
Procedure:
-
A 1 L round-bottomed flask is charged with 4-pentenoic acid and anhydrous dichloromethane.
-
The solution is stirred at room temperature (24 °C) while oxalyl chloride is added dropwise over 5 minutes.
-
A catalytic amount of DMF is added to the reaction mixture.
-
The reaction is stirred at room temperature for 2 hours, during which time gas evolution (CO, CO₂, HCl) will be observed and eventually cease.
-
The reaction mixture is then concentrated on a rotary evaporator to remove the solvent and excess oxalyl chloride, yielding the crude this compound which is typically used immediately in the subsequent reaction step.[2]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical relationships comparing the two synthesis methods.
Conclusion
Both thionyl chloride and oxalyl chloride are effective reagents for the conversion of 4-pentenoic acid to this compound. The oxalyl chloride method offers the advantage of milder reaction conditions and a simpler work-up due to its volatile byproducts.[2] This makes it particularly suitable for small-scale laboratory syntheses and for substrates that may be sensitive to heat. The thionyl chloride method, while requiring higher temperatures and a distillation for purification, is a robust and often more cost-effective option for larger-scale preparations.[1] The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the thermal stability of the starting material, and available purification equipment.
References
A Comparative Guide to Catalysts in 4-Pentenoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for reactions involving 4-pentenoyl chloride, a versatile building block in organic synthesis. Given its bifunctional nature, possessing both an acyl chloride and a terminal alkene, this compound can undergo a variety of transformations. This document focuses on two primary classes of reactions: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst is paramount in achieving high yields, selectivity, and reproducibility. This guide aims to provide a comparative overview of catalyst performance, detailed experimental protocols, and visualizations of the underlying reaction pathways to aid in catalyst selection and experimental design.
Executive Summary
Data Presentation: Comparative Analysis of Catalyst Performance
The following tables summarize the performance of different catalysts in reactions analogous to those that this compound would undergo. Due to the limited availability of specific experimental data for this compound in comparative studies, the data presented here is for similar acyl chlorides to provide a representative comparison of catalyst efficiency.
Table 1: Comparison of Lewis Acid Catalysts for the Friedel-Crafts Acylation of Arenes
| Catalyst | Arene | Acyl Chloride | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| AlCl₃ | Toluene | Acetyl chloride | Methylene chloride | 0 to RT | 0.5 | ~95 (para) | Highly efficient but requires stoichiometric amounts and is moisture sensitive.[1][2] |
| FeCl₃ | Benzene | Benzoyl chloride | None | 100 | 1 | 92 | Milder than AlCl₃, but may require higher temperatures. |
| ZnCl₂ | Anisole | Acetyl chloride | Methylene chloride | RT | 2 | 85 | Less reactive than AlCl₃, offering potentially higher selectivity. |
| Hf(OTf)₄ | Benzene | Various | - | 50 | 2-3 | 80-95 | Highly active, can be used in catalytic amounts.[3] |
| Yb(OTf)₃ | Substituted Benzenes | Various | - | 50 | 2-3 | up to 93 | Effective lanthanide triflate catalyst.[3] |
| Zeolite H-BEA | Anisole | Acetic anhydride | Acetic acid | 150 | 3 | >99 | Heterogeneous, reusable, and environmentally friendly catalyst.[4] |
Table 2: Comparison of Palladium Catalysts for the Stille Cross-Coupling of Acyl Chlorides with Organostannanes
| Palladium Catalyst | Ligand | Organostannane | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ | Tri-2-furylphosphine | Aryl-, heteroaryl-, and alkenylstannanes | Toluene | Reflux | - | High | Effective for a broad range of substrates.[5] |
| [PdCl₂(P(t-Bu)₂Cl)]₂ | - | Aryl-, heteroaryl-, and alkynylstannanes | Acetonitrile | Reflux | - | up to 98 | High chemoselectivity, tolerates various functional groups.[6][7] |
| Pd(PPh₃)₄ | PPh₃ | Triphenylvinyltin | DMF | 80 | 12 | 85-95 | Standard catalyst, may require co-catalyst like CuI.[8] |
Table 3: Comparison of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of Acyl Chlorides with Boronic Acids
| Palladium Catalyst | Ligand | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | Phenylboronic acid | Cs₂CO₃ | Toluene | Reflux | Moderate to Good | Anhydrous conditions are crucial for success.[9] |
| PdCl₂ | None | Arylboronic acids | Na₂CO₃ | None | RT | High | Phosphine-free, solvent-free, and mild conditions. |
| Pd(OAc)₂ | PCy₃ | Aryl and vinyl triflates | - | - | RT | High | Suitable for a diverse array of substrates. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Arylboronic acids | - | - | RT | High | Effective for aryl chlorides at room temperature. |
Experimental Protocols
The following are representative experimental protocols for key reactions involving acyl chlorides, which can be adapted for this compound.
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Arene
Materials:
-
Arene (e.g., Toluene, 1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
After the addition is complete, add a solution of the arene (1.0 eq) in anhydrous DCM dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition of the arene, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Palladium-Catalyzed Stille Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Tributyl(phenyl)tin, 1.1 eq)
-
Palladium catalyst (e.g., [PdCl₂(P(t-Bu)₂Cl)]₂, 2.5 mol%)
-
Anhydrous Acetonitrile
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (2.5 mol%).
-
Add anhydrous acetonitrile, followed by the organostannane (1.1 eq) and this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired ketone.
Protocol 3: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Boronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., anhydrous Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (3 mol%), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with toluene.
-
The filtrate is then washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Friedel-Crafts Acylation Pathway
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. scirp.org [scirp.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
A Spectroscopic Showdown: 4-Pentenoyl Chloride and Its Derivatives Unveiled
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of acyl chlorides and their derivatives is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an objective, data-driven comparison of 4-Pentenoyl chloride and its common derivatives—an ester, an amide, and a thioester—supported by experimental data and detailed methodologies.
This comparative analysis delves into the nuanced differences in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data between this compound, Ethyl 4-pentenoate, N-benzyl-4-pentenamide, and S-ethyl 4-pentenethioate. These differences, arising from the distinct electronic environments of the carbonyl group in each derivative, offer a unique fingerprint for each molecule.
At a Glance: A Comparative Summary of Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives, facilitating a direct comparison of their characteristic spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O/C-N/C-S Stretch (cm⁻¹) |
| This compound | ~1800 | ~1640 | ~920 (C-Cl) |
| Ethyl 4-pentenoate | ~1735 | ~1640 | ~1180 (C-O) |
| N-benzyl-4-pentenamide | ~1650 | ~1640 | ~1540 (N-H bend) |
| S-ethyl 4-pentenethioate | ~1680 | ~1640 | ~960 (C-S) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | H2 (vinyl) | H3 (allyl) | H4 (acyl) | Other Key Signals |
| This compound | 5.8-6.0 (m) | 5.1-5.3 (m) | 2.9-3.1 (t) | 2.4-2.6 (dt) |
| Ethyl 4-pentenoate | 5.7-5.9 (m) | 4.9-5.1 (m) | 2.3-2.5 (t) | 4.1 (q, OCH₂), 1.2 (t, CH₃) |
| N-benzyl-4-pentenamide | 5.7-5.9 (m) | 4.9-5.1 (m) | 2.2-2.4 (t) | 7.2-7.4 (m, Ar-H), 4.4 (d, NCH₂) |
| S-ethyl 4-pentenethioate | 5.7-5.9 (m) | 4.9-5.1 (m) | 2.6-2.8 (t) | 2.9 (q, SCH₂), 1.2 (t, CH₃) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O | C1 (vinyl) | C2 (vinyl) | C4 (acyl) | Other Key Signals |
| This compound[1][2][3] | ~173 | ~136 | ~116 | ~45 | ~28 |
| Ethyl 4-pentenoate[4][5][6][7] | ~173 | ~137 | ~115 | ~34 | ~60 (OCH₂), ~14 (CH₃) |
| N-benzyl-4-pentenamide | ~172 | ~137 | ~115 | ~36 | ~138 (Ar-C), ~128-127 (Ar-CH), ~44 (NCH₂) |
| S-ethyl 4-pentenethioate | ~198 | ~137 | ~115 | ~44 | ~23 (SCH₂), ~15 (CH₃) |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-X]⁺ | Acylium Ion [M-OR/NR₂/SR]⁺ | Other Key Fragments |
| This compound[1][2][8] | 118/120 | 83 | 83 | 41 (allyl cation) |
| Ethyl 4-pentenoate[4][6] | 128 | 83 | 83 | 100 ([M-C₂H₄]⁺), 41 |
| N-benzyl-4-pentenamide | 203 | 112 | 83 | 91 (benzyl cation) |
| S-ethyl 4-pentenethioate | 144 | 83 | 83 | 61 ([C₂H₅S]⁺), 41 |
From Reactant to Product: A Tale of Shifting Spectra
The transformation of the highly reactive acyl chloride to its more stable ester, amide, and thioester derivatives is accompanied by distinct and predictable changes in their respective spectra.
Infrared Spectroscopy: The Carbonyl's Dance
The position of the carbonyl (C=O) stretching vibration in the IR spectrum is highly sensitive to the electronegativity of the atom attached to the carbonyl carbon. The electron-withdrawing chlorine atom in This compound results in a high-frequency C=O stretch at approximately 1800 cm⁻¹.[1] Replacing the chlorine with the less electronegative oxygen of an alcohol to form Ethyl 4-pentenoate decreases this frequency to around 1735 cm⁻¹.[4][6] The nitrogen in N-benzyl-4-pentenamide is even less electronegative, and resonance with the nitrogen lone pair further weakens the C=O bond, shifting the absorption to a lower frequency of about 1650 cm⁻¹. In contrast, the sulfur atom in S-ethyl 4-pentenethioate , being larger and less effective at resonance, results in a C=O stretch at approximately 1680 cm⁻¹, intermediate between the ester and the amide.
NMR Spectroscopy: A Window into the Electronic Environment
In ¹H NMR, the protons alpha to the carbonyl group (H4) are deshielded. This effect is most pronounced in This compound (2.9-3.1 ppm) due to the strong inductive effect of the chlorine.[1][2] This deshielding effect lessens progressively for the ester, amide, and thioester.
The ¹³C NMR spectra provide a clearer picture of the electronic environment of the carbonyl carbon. The carbonyl carbon of the thioester, S-ethyl 4-pentenethioate , is significantly deshielded (~198 ppm) compared to the other derivatives. This is attributed to the poorer resonance overlap between the larger 3p orbitals of sulfur and the 2p orbital of the carbonyl carbon. The carbonyl carbons of the acyl chloride, ester, and amide appear at more shielded positions, with the amide generally being the most shielded due to effective resonance.
Mass Spectrometry: The Fragmentation Fingerprint
The mass spectra of these compounds are characterized by fragmentation patterns that are diagnostic of their functional groups. All four compounds readily lose the terminal butenyl group to form an acylium ion at m/z 83. The molecular ion peak of This compound is accompanied by a characteristic M+2 peak with roughly one-third the intensity, indicative of the presence of the ³⁷Cl isotope.[1][2][8] Ethyl 4-pentenoate often undergoes a McLafferty rearrangement, leading to a prominent peak at m/z 100. N-benzyl-4-pentenamide is characterized by the presence of a strong peak at m/z 91, corresponding to the stable benzyl (B1604629) cation. The spectrum of S-ethyl 4-pentenethioate will show a fragment corresponding to the loss of the ethylthio group.
Visualizing the Relationships
To better understand the connections between these molecules and the analytical workflow, the following diagrams are provided.
Caption: Chemical derivatization of this compound.
Caption: A generalized workflow for spectroscopic analysis.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.
Fourier Transform Infrared (FTIR) Spectroscopy
A small drop of the neat liquid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm). For ¹H NMR, data was typically acquired with 16 scans. For ¹³C NMR, approximately 1024 scans were accumulated to achieve a good signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample in dichloromethane (B109758) was injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C. Mass spectra were acquired in the electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.
This comprehensive spectroscopic comparison provides a valuable resource for researchers working with this compound and its derivatives, aiding in the rapid and accurate identification and characterization of these important chemical entities.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. ETHYL 4-PENTENOATE(1968-40-7) 13C NMR [m.chemicalbook.com]
- 6. Ethyl 4-pentenoate | C7H12O2 | CID 74786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Assessing the stability of 4-Pentenoyl chloride versus other acyl chlorides
For researchers, scientists, and drug development professionals, the stability of reagents is a critical parameter influencing reaction outcomes, product purity, and overall process efficiency. Acyl chlorides, prized for their high reactivity in acylation reactions, are notoriously susceptible to degradation, primarily through hydrolysis. This guide provides a comparative assessment of the stability of 4-pentenoyl chloride against other common acyl chlorides, offering insights into its unique reactivity profile and providing experimental protocols for its evaluation.
The stability of an acyl chloride is inversely related to its reactivity. The high electrophilicity of the carbonyl carbon, a result of the inductive effects of the neighboring oxygen and chlorine atoms, makes acyl chlorides highly susceptible to nucleophilic attack.[1][2] This inherent reactivity is a double-edged sword, enabling facile synthesis of esters, amides, and other carboxylic acid derivatives, while also rendering them sensitive to moisture.[3]
The Influence of Unsaturation: this compound in Focus
Comparative Stability Profile
The following table summarizes the physical properties of this compound and a selection of other common acyl chlorides. While boiling point and density do not directly correlate with stability, they are important practical considerations for handling and storage. The stability of acyl chlorides generally decreases with a decrease in the steric hindrance around the carbonyl group, making smaller acyl chlorides more reactive.
| Acyl Chloride | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Predicted Relative Stability |
| Acetyl Chloride | CH₃COCl | 78.50 | 51 | 1.104 | Lower |
| Propionyl Chloride | CH₃CH₂COCl | 92.52 | 80 | 1.065 | Moderate |
| Butyryl Chloride | CH₃(CH₂)₂COCl | 106.55 | 102 | 1.028 | Moderate |
| This compound | CH₂=CH(CH₂)₂COCl | 118.56 | 125 [5] | 1.074 [5] | Moderate to Lower |
| Pentanoyl Chloride | CH₃(CH₂)₃COCl | 120.58 | 128 | 1.019 | Higher |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 197 | 1.212 | Higher |
Note: Predicted relative stability is based on general trends of steric hindrance and the potential for additional reaction pathways for the unsaturated compound. Experimental verification is recommended.
Experimental Protocols for Stability Assessment
To facilitate a direct and quantitative comparison of acyl chloride stability, the following detailed experimental protocols are provided.
Protocol 1: Determination of Hydrolysis Rate by Conductometric Analysis
This method monitors the increase in conductivity resulting from the formation of hydrochloric acid during hydrolysis.[4]
Materials:
-
Acyl chloride of interest (e.g., this compound)
-
High-purity water (deionized or distilled)
-
Conductivity meter and probe
-
Thermostated reaction vessel
-
Magnetic stirrer and stir bar
-
Micropipettes
Procedure:
-
Equilibrate a known volume of high-purity water in the thermostated reaction vessel to the desired temperature (e.g., 25°C).
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiate the reaction by rapidly injecting a small, precise volume of the acyl chloride into the stirred water.
-
Immediately begin recording the conductivity of the solution at regular time intervals (e.g., every 5-10 seconds) until the reading stabilizes, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) against time. The slope of the resulting linear plot will be equal to -k.
Protocol 2: Stability Assessment by GC-MS Analysis
This protocol allows for the direct monitoring of the degradation of the acyl chloride and the appearance of its hydrolysis product (the corresponding carboxylic acid) over time.
Materials:
-
Acyl chloride of interest
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard
-
GC-MS instrument with a suitable column
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the acyl chloride in an anhydrous solvent.
-
At time zero, and at subsequent time intervals, withdraw an aliquot of the stock solution.
-
Immediately derivatize the aliquot by adding a known amount of internal standard and the derivatizing agent. The derivatizing agent will convert the carboxylic acid formed from hydrolysis into a more volatile silyl (B83357) ester, allowing for its separation and detection by GC-MS.
-
Analyze the derivatized sample by GC-MS.
-
Quantify the amount of the remaining acyl chloride and the formed carboxylic acid derivative by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the acyl chloride over time to determine its degradation rate.
Potential Decomposition Pathway of this compound
The presence of the double bond in this compound allows for a potential intramolecular cyclization pathway, which could contribute to its degradation, particularly under certain conditions (e.g., in the presence of a Lewis acid). This pathway is not available to its saturated counterparts.
References
Safety Operating Guide
Proper Disposal of 4-Pentenoyl Chloride: A Comprehensive Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-pentenoyl chloride, a flammable and corrosive chemical requiring careful handling. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection. Adherence to these guidelines is critical to mitigate risks of violent reactions, personal injury, and environmental contamination.
I. Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This compound is a hazardous substance that can cause severe skin burns and eye damage.[1] It is also a flammable liquid and vapor.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2][4]
-
Hand Protection: Chemical-resistant gloves must be worn.[2][4] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4]
-
Respiratory Protection: A NIOSH (US) or EN 143 (EU) approved respirator with an appropriate cartridge (e.g., type ABEK) is necessary, especially when working outside of a fume hood.[2][4]
-
Protective Clothing: A lab coat or a complete suit protecting against chemicals should be worn.[4]
Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Ensure that a safety shower and eyewash station are readily accessible.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C5H7ClO |
| Molecular Weight | 118.56 g/mol [1] |
| Density | 1.074 g/mL at 25 °C[2] |
| Boiling Point | 125 °C[2] |
| Flash Point | 27 °C (80.6 °F) - closed cup[2] |
| Hazard Classifications | Flammable Liquid 3, Skin Corrosion 1B[1][2] |
III. Step-by-Step Disposal Protocol: Neutralization
The recommended and primary method for the disposal of this compound is through a controlled neutralization reaction. This process converts the highly reactive acyl chloride into the less hazardous and more stable sodium salt of 4-pentenoic acid. This procedure must be performed with extreme care due to the violent reaction of acyl chlorides with water.
Experimental Protocol for Neutralization:
-
Preparation:
-
In a chemical fume hood, select a large beaker or flask equipped with a magnetic stir bar. The reaction vessel should be large enough that the neutralizing solution does not exceed 25% of its total volume.
-
Prepare a cold 5-10% solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in water.
-
Place the reaction vessel in an ice bath to effectively control the temperature of the solution throughout the procedure.[6]
-
-
Slow Addition of this compound:
-
While vigorously stirring the cold neutralizing solution, slowly and carefully add the this compound dropwise using a dropping funnel or a pipette.
-
The rate of addition must be controlled to prevent a rapid increase in temperature and potential splashing of the corrosive material.
-
-
Controlled Reaction and Monitoring:
-
Continue to stir the mixture vigorously for several hours even after the addition is complete to ensure the full neutralization of the acyl chloride.[6]
-
Periodically monitor the pH of the solution using pH paper or a calibrated pH meter to ensure it remains basic throughout the process.[6] If the pH becomes acidic, add more of the sodium carbonate or sodium bicarbonate solution.
-
-
Waste Collection and Final Disposal:
-
Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[6]
-
The container should be clearly marked as "Neutralized this compound Waste" or similar, in accordance with your institution's waste disposal guidelines.
-
This container should then be sent for collection by a licensed professional waste disposal service.[4] Do not pour the neutralized solution down the drain unless specifically permitted by local regulations.
-
IV. Spill Management
In the event of a spill, the response will depend on the scale of the incident.
-
Minor Spills: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[7] The contaminated absorbent material should then be collected and placed in a suitable, closed container for disposal.[4][7]
-
Major Spills: In the case of a larger spill, immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. benchchem.com [benchchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling 4-Pentenoyl chloride
This guide provides critical safety, handling, and disposal information for laboratory personnel working with 4-Pentenoyl chloride. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.
Chemical Profile: this compound is a flammable and corrosive liquid that reacts with water.[1][2] It is primarily used in organic synthesis.[3][4] Understanding its properties is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C₅H₇ClO |
| Molecular Weight | 118.56 g/mol [1] |
| Boiling Point | 125 °C |
| Density | 1.074 g/mL at 25 °C |
| Flash Point | 27 °C (80.6 °F) - closed cup |
| Hazard Classifications | Flammable Liquid 3, Skin Corrosion 1B[1] |
Immediate Safety Concerns & Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and causes severe skin burns and eye damage.[1][5] It is crucial to use the correct PPE to prevent exposure through contact, inhalation, or ingestion.
Required Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles used in combination with a face shield is mandatory to protect against splashes and corrosive vapors.[6][7][8]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[8] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[9]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a full-face respirator with a combination cartridge (e.g., type ABEK for organic vapors, inorganic gases, acid gases, and ammonia) is required.[6]
-
Body Protection: A chemical-resistant apron or a full protective suit is necessary over standard laboratory clothing.[10][11] Safety footwear, such as HAZ-MAT boots, should be worn.[11]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to use.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2][7]
-
Keep the container of this compound tightly closed and store it in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials like water, bases, alcohols, and strong oxidizing agents.[2][5] Storage under an inert atmosphere, such as nitrogen, is recommended.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][12]
2. Chemical Handling:
-
Before handling, clearly label all containers.
-
Conduct all transfers and manipulations of this compound inside the fume hood.
-
Use only non-sparking tools.[5]
-
Avoid contact with skin, eyes, and clothing.[5][13] Do not breathe vapors or mists.[5][10][12]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][7][10]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]
-
Spills: Evacuate the area. For small spills within a fume hood, absorb the chemical with an inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[2] Do not use water.[2] Place the absorbent material into a suitable, closed container for disposal.[2]
Caption: Workflow for Handling this compound
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Generation: All materials that have come into contact with this compound, including residual amounts, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
-
Inactivation/Neutralization: Unused or waste this compound should not be disposed of directly. It can be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or another suitable non-protic base to neutralize it. This process is exothermic and may release HCl gas, so it must be performed in a fume hood.
-
Waste Collection: Collect all hazardous waste in appropriately labeled, sealed containers.[2][9]
-
Final Disposal: Arrange for the disposal of all waste through a licensed professional waste disposal service in accordance with all applicable local, regional, and national regulations.[2][9][14] Do not pour waste down the drain.[9][13]
References
- 1. This compound | C5H7ClO | CID 4228493 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
